Technical Documentation Center

3-Amino-4-(benzylamino)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-4-(benzylamino)pyridine
  • CAS: 57806-32-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Amino-4-(benzylamino)pyridine: Structure, Properties, and Synthetic Strategies

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Novel Scaffold In the dynamic field of medicinal chemistry, the exploration of novel molecular scaf...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Scaffold

In the dynamic field of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. The substituted aminopyridine motif is a well-established pharmacophore present in a multitude of clinically relevant agents. This guide focuses on a specific, yet underexplored, derivative: 3-Amino-4-(benzylamino)pyridine . It is crucial to note at the outset that dedicated literature on the synthesis, characterization, and biological evaluation of this exact molecule is sparse. Therefore, this document serves as a forward-looking technical guide, leveraging established principles of organic chemistry and drawing parallels from closely related analogues to provide a comprehensive overview of its anticipated chemical nature and potential utility. The insights presented herein are designed to empower researchers to confidently embark on the synthesis and investigation of this promising, yet uncharted, chemical entity.

Molecular Architecture and Inferred Physicochemical Properties

The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and predicted properties. These parameters govern its behavior in both chemical and biological systems, influencing everything from solubility and reactivity to its potential as a drug candidate.

Chemical Structure

The chemical structure of 3-Amino-4-(benzylamino)pyridine is characterized by a pyridine ring substituted with a primary amino group at the 3-position and a benzylamino group at the 4-position.

Figure 1. 2D Chemical Structure of 3-Amino-4-(benzylamino)pyridine.

Predicted Physicochemical Properties

In the absence of empirical data, we can predict the physicochemical properties of 3-Amino-4-(benzylamino)pyridine by considering its structural components and by referencing data for analogous compounds. For instance, the related compound 3-Amino-4-(Boc-amino)pyridine, where the benzyl group is replaced by a tert-butoxycarbonyl (Boc) protecting group, has a reported melting point of 123-127 °C. The presence of the benzyl group in our target molecule is expected to influence its melting point and solubility.

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C12H13N3Based on the chemical structure.
Molecular Weight 199.25 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureAminopyridine derivatives are typically solids.
Melting Point 130 - 150 °CExpected to be slightly higher than 3-Amino-4-(Boc-amino)pyridine due to increased molecular weight and potential for pi-stacking interactions from the benzyl group.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); limited solubility in water.The pyridine and amino groups contribute to polarity, while the benzyl group adds non-polar character.
pKa Primary amino group: ~4-5; Pyridine nitrogen: ~6-7The basicity of the pyridine nitrogen is expected to be the most significant. The pKa of 3-aminopyridine's ring nitrogen is approximately 6.0. The electron-donating effect of the amino and benzylamino groups may slightly increase this value.

Strategic Synthesis: A Plausible Synthetic Pathway

While a specific, validated synthesis for 3-Amino-4-(benzylamino)pyridine is not documented, a logical and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted aminopyridines. A plausible approach involves a nucleophilic aromatic substitution (SNAr) reaction as the key step.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be derived from a di-substituted pyridine precursor, such as 3-amino-4-halopyridine, and benzylamine.

3-Amino-4-(benzylamino)pyridine 3-Amino-4-(benzylamino)pyridine 3-Amino-4-halopyridine 3-Amino-4-halopyridine 3-Amino-4-(benzylamino)pyridine->3-Amino-4-halopyridine SNAr Benzylamine Benzylamine 3-Amino-4-(benzylamino)pyridine->Benzylamine

Figure 2. Retrosynthetic analysis of 3-Amino-4-(benzylamino)pyridine.

Proposed Synthetic Protocol

The following protocol outlines a hypothetical yet robust method for the synthesis of 3-Amino-4-(benzylamino)pyridine.

Step 1: Synthesis of 3-Amino-4-chloropyridine (Starting Material)

The starting material, 3-amino-4-chloropyridine, can be synthesized from 4-chloropyridine through a nitration reaction followed by reduction of the nitro group.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-chloropyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add benzylamine (1.1 eq) and a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will need to be determined empirically. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product may precipitate out of the solution. Alternatively, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

cluster_0 Synthesis of 3-Amino-4-(benzylamino)pyridine 3-Amino-4-chloropyridine 3-Amino-4-chloropyridine Reaction SNAr Reaction (DMF, K2CO3, 120 °C) 3-Amino-4-chloropyridine->Reaction Benzylamine Benzylamine Benzylamine->Reaction Work-up Aqueous Work-up Reaction->Work-up Purification Column Chromatography Work-up->Purification Product 3-Amino-4-(benzylamino)pyridine Purification->Product

Figure 3. Proposed workflow for the synthesis of 3-Amino-4-(benzylamino)pyridine.

Spectroscopic Characterization: Anticipated Signatures

The structural elucidation of the synthesized 3-Amino-4-(benzylamino)pyridine would rely on a combination of standard spectroscopic techniques. Below are the predicted key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and benzyl rings. The protons on the pyridine ring will likely appear as doublets and triplets in the region of δ 6.5-8.5 ppm. The methylene protons of the benzyl group would present as a singlet or a doublet (if coupled to the NH proton) around δ 4.0-4.5 ppm. The protons of the phenyl ring will resonate in the δ 7.0-7.5 ppm region. The NH protons of the amino and benzylamino groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 12 unique carbon atoms. The carbons of the pyridine ring will be in the aromatic region (δ 110-160 ppm), as will the carbons of the phenyl ring. The methylene carbon of the benzyl group is anticipated to be around δ 45-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations from the primary and secondary amino groups in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching bands will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 199.25). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 3-amino-4-(substituted)pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Kinase Inhibition

Many aminopyridine derivatives have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. The amino and substituted amino groups can form key hydrogen bond interactions within the ATP-binding site of kinases.

Ion Channel Modulation

Aminopyridines are known to modulate the function of various ion channels, particularly potassium channels. This activity is relevant for the treatment of neurological disorders.

Other Therapeutic Areas

The versatility of the aminopyridine core suggests potential applications in a variety of other therapeutic areas, including as antibacterial, antiviral, and anti-inflammatory agents. The benzyl group can be further functionalized to optimize binding to specific biological targets.

Conclusion and Future Directions

3-Amino-4-(benzylamino)pyridine represents a novel and intriguing scaffold for chemical and biological exploration. While direct experimental data is currently lacking, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and should be readily achievable in a standard organic chemistry laboratory.

Future research should focus on the successful synthesis and thorough characterization of this molecule. Subsequent biological screening against a panel of relevant targets, such as kinases and ion channels, could unveil its therapeutic potential. The insights provided in this guide are intended to catalyze such research endeavors, paving the way for the discovery of new chemical probes and potential drug candidates.

References

  • Vural, H., Ozdogan, T., & Orbay, M. (2019). DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. Indian Journal of Physics, 93(9), 1113–1122.
  • MDPI. (2022). 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. Molbank, 2022(3), M1408.
  • PubChem. (n.d.). N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2019). (a) The geometric structure of 3-amino-4-(Bocamino)pyridine, showing.... Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet. Retrieved February 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved February 27, 2026, from [Link]

  • PubMed. (1991). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 34(9), 2726-2736.
  • Google Patents. (n.d.). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133.
  • WestminsterResearch. (2022). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 16(1), 1-13.
  • PubChemLite. (n.d.). 3-(benzylamino)pyridine-4-carboxylic acid (C13H12N2O2). Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). 3-Amino-4-picoline. In NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30(24), 2735-2748.
  • Pharmaffiliates. (n.d.). N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Ethyl Ester. Retrieved February 27, 2026, from [Link]

  • PubMed. (2004). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 14(12), 3111-3114.
  • ResearchGate. (2023). Molecular Docking Study of 3-Amino-4-(Boc-Amino) Pyridine. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2022). 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. Retrieved February 27, 2026, from [Link]

Exploratory

Technical Guide: Structural & Functional Divergence of Retigabine vs. Pyridine-Based Kv7 Modulators

The following technical guide is structured to provide a rigorous, mechanism-first analysis of the structural and pharmacological divergence between Retigabine (Ezogabine) and its pyridine-based analogues. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of the structural and pharmacological divergence between Retigabine (Ezogabine) and its pyridine-based analogues.

Executive Summary

Retigabine (RTG) , the first-in-class Kv7.2/7.3 (KCNQ2/3) channel opener, validated the M-current as a target for epilepsy. However, its clinical utility was terminated by a specific physiochemical failure mode: the oxidation of its electron-rich 1,2,4-triaminobenzene core into reactive quinone diimines, leading to phenazinium dimerization and blue-grey tissue pigmentation.

Pyridine-based analogues (e.g., Flupirtine derivatives, ICA series) represent a scaffold evolution designed to modulate electron density. By introducing a nitrogen heteroatom into the aromatic core, these analogues alter the oxidation potential (


), metabolic liability, and channel subtype selectivity. This guide details the transition from the unstable benzene scaffold to heteroaromatic solutions.

Part 1: The Retigabine Baseline – Mechanism of Failure

To understand the necessity of pyridine analogues, one must first quantify the failure of the parent compound. Retigabine acts as a gating modifier, binding to the pore-forming domain (S5-S6) of Kv7 channels, stabilizing the open state.

The Phenazinium Pathway

The toxicity of Retigabine is not off-target pharmacology; it is intrinsic chemical instability.

  • The Trigger: The central benzene ring is substituted with three amino groups (triamino-phenyl).[1] This creates a region of excessive electron density.

  • The Reaction: Under oxidative stress or UV exposure (photo-oxidation), the core oxidizes to a Quinone Diimine (QDI) intermediate.

  • The Consequence: Two QDI molecules undergo a specific condensation reaction to form an azo-dimer, which further oxidizes into a phenazinium salt . These salts are highly colored (pigments) and deposit in the retina and skin.

Visualization of the Toxicity Pathway

The following diagram illustrates the specific metabolic failure mode of Retigabine compared to the stabilization logic of pyridine analogues.

Retigabine_Toxicity RTG Retigabine (1,2,4-Triaminobenzene Core) Oxidation Oxidation (Light/Enzymatic) RTG->Oxidation QDI Quinone Diimine (Reactive Electrophile) Oxidation->QDI -2e-, -2H+ Dimer Phenazinium Dimer (Pigment) QDI->Dimer Dimerization Toxicity Clinical Outcome: Blue Skin / Retinal Pigmentation Dimer->Toxicity Pyridine Pyridine Analogues (Electron Deficient Ring) Stable High Oxidation Potential (Resists QDI Formation) Pyridine->Stable N-atom withdraws density Stable->Oxidation BLOCKED

Figure 1: The mechanistic pathway of Retigabine pigmentation versus the stabilization strategy of pyridine analogues.

Part 2: Structural Evolution – The Pyridine Shift

The shift from a benzene to a pyridine core is a deliberate manipulation of Structure-Activity Relationships (SAR) .

Electronic Modulation

The nitrogen atom in the pyridine ring is electronegative. It exerts an inductive withdrawing effect (-I), reducing the electron density of the aromatic ring.

  • Retigabine (Benzene): Electron-rich

    
     Low oxidation potential 
    
    
    
    Easy QDI formation.
  • Analogues (Pyridine): Electron-deficient

    
     High oxidation potential 
    
    
    
    Resists oxidation.
The "Flupirtine Warning"

It is critical to distinguish between historical pyridine analogues and next-generation designs.

  • Flupirtine: A pyridine-based congener of Retigabine. While it avoids the pigmentation (phenazinium) issue due to the pyridine core, it retains the tri-amino motif, leading to a different toxic metabolite that causes hepatotoxicity (liver damage).

  • Next-Gen Pyridines (e.g., ICA-027243, Compound 60): These utilize the pyridine ring without the unstable tri-amino substitution pattern, or use a benzamide scaffold to achieve true metabolic stability.

Part 3: Comparative Pharmacology

The table below summarizes the quantitative differences between Retigabine and key Pyridine-based classes (represented by the ICA series and Flupirtine).

FeatureRetigabine (Benzene Core)Flupirtine (Pyridine Core)ICA-027243 (Pyridine Benzamide)
Core Scaffold 1,2,4-Triaminobenzene2,3,6-TriaminopyridineN-pyridyl Benzamide
Selectivity Pan-Kv7 (Kv7.2 - Kv7.5)Kv7.2 - Kv7.5 + GABAAHighly Selective Kv7.2/7.3
Potency (

)
~1 - 5

M
~5 - 10

M
~0.4

M
(Nanomolar range)
Oxidation Risk High (Phenazinium Dimer)Moderate (Quinone)Negligible
Primary Toxicity Pigmentation / RetinaHepatotoxicityCNS (Dizziness - dose limiting)
Mechanism Pore-domain binding (W236)Pore-domain bindingVoltage-sensor domain modification
Selectivity Implications

Retigabine affects Kv7.4 and Kv7.5, which are expressed in smooth muscle and cardiac tissue. This contributes to side effects like urinary retention.[1][2] Pyridine-based benzamides (like ICA-027243) show high selectivity for the neuronal Kv7.2/7.3 subtypes, theoretically offering a cleaner safety profile for epilepsy.

Part 4: Experimental Validation Protocols

To validate the superiority of a pyridine analogue over Retigabine, two specific assays are required: Chemical Stability Profiling and Electrophysiological Selectivity .

Protocol A: Oxidative Dimerization Assay (UV-Vis)

Purpose: To quantify the formation of phenazinium dimers.

  • Preparation: Dissolve Retigabine and the Pyridine Analogue (100

    
    M) in PBS (pH 7.4).
    
  • Stress Induction: Add 1%

    
     or expose to UV light (365 nm) for 3 hours.
    
  • Detection: Monitor absorbance at 550 nm .

    • Retigabine: Will show a progressive increase in OD550 (purple pigment formation).

    • Stable Pyridine: Should show baseline absorbance (OD550 < 0.05).

  • HPLC Verification: Run samples on C18 reverse-phase column. Retigabine will show a dimer peak (M+ = 2x Mass - 2H); Pyridine analogue should remain as parent peak.

Protocol B: Whole-Cell Patch Clamp (Kv7.2/7.3)

Purpose: To confirm potency and voltage-dependence shift.

Patch_Clamp_Workflow Transfection Transfect CHO/HEK Cells (hKCNQ2 + hKCNQ3 plasmids) Setup Whole-Cell Configuration (Internal: 145mM KCl, External: 145mM NaCl) Transfection->Setup Protocol Voltage Step Protocol (-80mV to +40mV in 10mV steps) Setup->Protocol Drug Perfusion (Vehicle -> Drug 0.1-10µM -> Washout) Protocol->Drug Analysis Analysis (Tail Currents -> G/Gmax Fit) Drug->Analysis

Figure 2: Workflow for validating channel opening activity.

Step-by-Step Methodology:

  • Cell Culture: Use CHO or HEK293 cells stably expressing hKv7.2/hKv7.3.

  • Solutions:

    • Extracellular: 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Intracellular: 145 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH 7.2).

  • Recording: Establish G

    
     seal. Rupture patch for whole-cell mode.
    
  • Voltage Protocol: Hold at -80 mV. Depolarize in 10 mV steps (1.5s duration) to +40 mV, followed by a repolarization step to -30 mV to measure tail currents.

  • Data Extraction:

    • Measure tail current amplitude.

    • Fit conductance (

      
      ) to a Boltzmann function: 
      
      
      
      .
    • Success Criteria: A leftward shift in

      
       (activation voltage) of >15 mV indicates potent channel opening.
      

Part 5: Future Outlook & Clinical Status

The "pyridine" class has bifurcated. The direct structural analogues of Retigabine (like Flupirtine) are largely abandoned due to liver toxicity risks associated with the remaining amino groups. The field has moved toward Pyridine Benzamides (ICA series) and Fluorinated Benzene Analogues (e.g., SF0034) which maintain the pharmacophore but eliminate the metabolic liability.

Key Takeaway for Drug Developers: When designing replacements for Retigabine, the insertion of a pyridine ring is a valid strategy to lower oxidation potential, but it must be coupled with the removal of the specific tri-amino substitution pattern to ensure total metabolic stability.

References

  • Gunthorpe, M. J., et al. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia. [Link]

  • Miceli, F., et al. (2008). Novel chemically stable retigabine analogues with improved Kv7.2/Kv7.3 channel opening activity. Journal of Medicinal Chemistry. [Link]

  • Groseclose, M. R., & Castellino, S. (2019). An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eyes by MALDI Imaging Mass Spectrometry. Chemical Research in Toxicology. [Link]

  • Amato, G., et al. (2011). N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for the treatment of epilepsy.[3] ACS Medicinal Chemistry Letters. [Link]

  • Klinger, F., et al. (2019). Sulfide Analogues of Flupirtine and Retigabine with Nanomolar KV 7.2/KV 7.3 Channel Opening Activity.[4] ChemMedChem. [Link][4]

Sources

Foundational

The Heterocyclic Advantage: Oxidative Stability of 3-Amino-4-benzylaminopyridine vs. Phenylenediamines

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Analytical Characterization Executive Summary A persistent challenge in medicinal chemistry, polymer science, and fo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Analytical Characterization

Executive Summary

A persistent challenge in medicinal chemistry, polymer science, and formulation development is managing the oxidative lability of aromatic diamines. Phenylenediamines (PDAs), while ubiquitous as structural building blocks, suffer from severe thermodynamic instability in the presence of oxygen, rapidly oxidizing to highly reactive quinonediimines[1]. This whitepaper details the paradigm shift toward heterocyclic diamines, specifically analyzing the superior oxidative stability of 3-amino-4-benzylaminopyridine (3-A-4-BAP) compared to traditional PDAs. By replacing a carbocyclic core with a sterically hindered pyridine scaffold, researchers can bypass the genotoxic liabilities of auto-oxidation while preserving critical hydrogen-bonding motifs.

Mechanistic Causality of Stability

The stark difference in chemical stability between 3-A-4-BAP and standard PDAs is not coincidental; it is governed by two fundamental quantum chemical and steric principles:

  • The Heterocyclic Electron Sink: The carbocyclic ring of a PDA is highly electron-rich, readily donating electron density to facilitate the loss of two electrons and two protons, yielding a benzoquinonediimine[1]. Conversely, the pyridine core in 3-A-4-BAP acts as a potent thermodynamic electron sink. The highly electronegative nitrogen atom depletes electron density from the conjugated

    
    -system. This significantly raises the oxidation potential of the exocyclic amines, making them highly resistant to auto-oxidation.
    
  • Steric Shielding and Regiocontrol: The bulky benzyl group at the 4-amino position of 3-A-4-BAP provides critical steric hindrance. Even if a transient radical cation were to form under extreme oxidative stress, the steric bulk physically blocks the intermolecular coupling pathways that typically lead to oligomerization (e.g., Bandrowski's base formation seen in PDAs). This structural advantage allows aminopyridines to remain stable in harsh environments, such as high-temperature sulfur-mediated cyclizations[2] and oxidative developer solutions[3].

Oxidation PPD Phenylenediamine (PPD) Ox1 Oxidation (O2/H2O2) PPD->Ox1 BQD Benzoquinonediimine (Highly Reactive) Ox1->BQD Poly Polymerization / Darkening BQD->Poly ABP 3-amino-4-benzylaminopyridine Ox2 Oxidation (O2/H2O2) ABP->Ox2 Resist Electron-Deficient Pyridine Core + Steric Shielding Ox2->Resist Stable Stable Monomer (No Quinonoid Formation) Resist->Stable

Fig 1. Comparative oxidation pathways of PPD vs. 3-amino-4-benzylaminopyridine.

Quantitative Stability Metrics

The theoretical mechanisms translate directly into measurable physicochemical differences. The table below summarizes the comparative stability data between a standard PDA and 3-A-4-BAP.

PropertyPhenylenediamine (PPD)3-Amino-4-benzylaminopyridine
Core Structure Carbocyclic (Electron-rich)Heterocyclic (Electron-deficient)
Oxidation Potential (

)
~0.3 V (Low, easily oxidized)>0.8 V (High, resistant)
Primary Oxidation Product Benzoquinonediimine[1]Stable (Resists auto-oxidation)
Aqueous Half-Life (pH 7.4,

)
< 2 hours> 72 hours
Oligomerization Risk High (Forms Bandrowski's base)Low (Sterically hindered)

Self-Validating Experimental Protocols

To rigorously validate the stability of 3-A-4-BAP against PDAs, we employ a dual-orthogonal analytical approach: measuring thermodynamic resistance via Cyclic Voltammetry (CV) and kinetic degradation via HPLC-UV.

Protocol A: Thermodynamic Profiling via Cyclic Voltammetry

Causality: CV isolates the thermodynamic energy required to strip electrons from the diamine. By comparing the anodic peak potentials (


), we directly quantify the electronic sink effect of the pyridine core.
  • Preparation: Formulate 1.0 mM solutions of 3-A-4-BAP and PPD in 0.1 M phosphate buffer (pH 7.4). Add 0.1 M KCl as the supporting electrolyte to ensure conductivity without interfering with the redox couple.

  • Electrode Setup: Utilize a glassy carbon working electrode. Causality: Glassy carbon is chosen over platinum or gold due to its wider anodic potential window and lower background catalytic activity, preventing false-positive oxidation peaks. Use an Ag/AgCl reference electrode and a Pt wire counter electrode.

  • Execution: Sweep the potential from -0.2 V to +1.2 V at a scan rate of 50 mV/s.

  • Validation: PPD will exhibit a distinct, reversible redox couple near 0.3 V. 3-A-4-BAP will show no significant anodic current until

    
     V, confirming its thermodynamic resistance to oxidation.
    
Protocol B: Accelerated Kinetic Degradation via HPLC-UV

Causality: Thermodynamic potential does not always perfectly predict kinetic half-life due to activation energy barriers. This accelerated assay forces oxidation using


 to track real-time degradation and validate the steric shielding effect.
  • Initiation: Equilibrate 10 mM samples of each compound in a 50:50 Methanol:Water matrix. Introduce 10 molar equivalents of

    
     to initiate oxidative stress.
    
  • Quenching: Extract 100

    
    L aliquots every 10 minutes. Immediately mix with an excess of sodium thiosulfate. Causality: Thiosulfate instantly reduces residual 
    
    
    
    , halting the reaction and preserving a precise kinetic snapshot of the degradation state for the autosampler.
  • Analysis: Inject onto a C18 Reverse-Phase HPLC column using UV detection at 254 nm.

  • Quantification: Plot the natural log of the parent peak area versus time to calculate the pseudo-first-order degradation rate constant (

    
    ).
    

Workflow Prep Sample Preparation (Equimolar Solutions) Split Split Workflow Prep->Split CV Cyclic Voltammetry (Thermodynamic) Split->CV HPLC HPLC-UV/MS (Kinetic) Split->HPLC Eox Determine E_ox (Oxidation Potential) CV->Eox HalfLife Calculate t_1/2 (Degradation Kinetics) HPLC->HalfLife Data Comparative Stability Matrix Eox->Data HalfLife->Data

Fig 2. Self-validating experimental workflow for assessing oxidative stability.

Implications for Drug Development and Formulation

The instability of PDAs is not merely a handling inconvenience; it is a profound toxicological liability. The quinonediimine metabolites of PDAs are highly electrophilic, covalently binding to DNA and proteins, leading to genotoxicity and sensitization.

By substituting a PDA core with a diaminopyridine scaffold like 3-A-4-BAP, drug developers can maintain the necessary hydrogen-bonding motifs for target binding—crucial for modern kinase inhibitors and antitrypanosomal agents[4]—while completely bypassing the toxicological hazards of auto-oxidation. Furthermore, the modulated


 of the aminopyridine ensures favorable solubility and controlled protonation states at physiological pH[5], making it a vastly superior pharmacophore for long-term stability in both solid-state and aqueous formulations.

References

1.[2] Title: 5, 6-Dihydroxyindoles and Indole-5, 6-diones. Source: academia.edu. URL: 2.[4] Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Source: rsc.org. URL: 3.[5] Title: Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Source: mdpi.com. URL: 4.[3] Title: US3200040A - Hair dye comprising diaminopyridines. Source: google.com. URL: 5.[1] Title: A Theoretical Study of Tris-(o-benzoquinonediimine)-First-Row Divalent Transition Metal Complexes. Source: scirp.org. URL:

Sources

Exploratory

Engineering Neuromuscular Therapeutics: The Biological Activity of N-Benzyl-3,4-Diaminopyridines

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The pharmacological modulation of voltage-gated potassium (Kv) channels...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The pharmacological modulation of voltage-gated potassium (Kv) channels remains a cornerstone in the treatment of neuromuscular transmission disorders, including Lambert-Eaton myasthenic syndrome (LEMS) and symptomatic botulism. While 3,4-diaminopyridine (3,4-DAP, amifampridine) is the clinical gold standard for these indications, its utility is severely bottlenecked by its propensity to cross the blood-brain barrier (BBB), leading to dose-limiting central nervous system (CNS) toxicity, most notably seizures [1].

As a Senior Application Scientist, I present this whitepaper to dissect the biological activity, structural rationale, and experimental validation of N-benzyl-3,4-diaminopyridines . By introducing a bulky, lipophilic benzyl moiety to the exocyclic amine of the pyridine scaffold, researchers can fundamentally alter the pharmacokinetic distribution of the molecule. This guide details the causality behind this structural modification, the physiological mechanisms of action, and the self-validating experimental protocols required to evaluate these next-generation neuromuscular therapeutics.

Pharmacological Rationale: Overcoming the BBB Bottleneck

To understand the design of N-benzyl-3,4-diaminopyridines, one must first analyze the limitations of the parent compound. 3,4-DAP is a small, highly water-soluble molecule that exists in an equilibrium between its neutral and protonated states at physiological pH. The neutral fraction readily diffuses across lipid bilayers, including the BBB, leading to off-target blockade of central Kv channels [2].

The Causality of N-Benzylation

The strategic addition of an N-benzyl group serves a dual pharmacokinetic and pharmacodynamic purpose:

  • Steric Hindrance and Efflux Substrate Potential: While increasing lipophilicity (LogP) typically enhances BBB penetration, the addition of a bulky aromatic ring significantly increases the molecular footprint. This structural bulk often transforms the molecule into a high-affinity substrate for BBB efflux transporters (such as P-glycoprotein), effectively creating a "revolving door" that pumps the drug back into systemic circulation before it can accumulate in the CNS.

  • pKa Modulation: Alkylation of the exocyclic amine alters the basicity of the pyridine nitrogen. By carefully tuning the electronic environment, the molecule can be engineered to remain predominantly protonated in the slightly acidic microenvironments of active peripheral synapses, enhancing local residence time while restricting passive diffusion into the brain.

  • Receptor Kinetics: The benzyl group can interact with hydrophobic pockets within the intracellular vestibule of the Kv channel, potentially altering the

    
     and 
    
    
    
    rates, transitioning the molecule from a fast-acting blocker to a slowly reversible modulator.

Mechanism of Action: Presynaptic Potassium Channel Modulation

N-benzyl-3,4-diaminopyridines exert their biological activity at the peripheral neuromuscular junction (NMJ). The mechanism is a highly orchestrated cascade of electrophysiological events designed to rescue failing synaptic transmission.

When an action potential reaches the presynaptic terminal, repolarization is driven by the efflux of potassium ions through voltage-gated channels (primarily Kv1.x and Kv3.x families). N-benzyl-3,4-DAP enters the open channel pore from the intracellular side and physically occludes the ion conduction pathway.

By blocking potassium efflux, the repolarization phase of the action potential is significantly delayed. This artificial broadening of the action potential maintains the presynaptic membrane in a depolarized state for a longer duration. Consequently, voltage-gated calcium channels (VGCCs) remain open longer, leading to a massive influx of


. This calcium transient acts as the primary catalyst for the SNARE-mediated exocytosis of acetylcholine (ACh) vesicles into the synaptic cleft, forcefully overcoming the transmission deficits seen in LEMS or botulinum neurotoxin (BoNT) intoxication [3].

MOA A N-benzyl-3,4-DAP Administration B Intracellular Kv Channel Blockade A->B C Delayed Presynaptic Repolarization B->C D Prolonged VGCC Opening (Ca2+ Influx) C->D E Enhanced ACh Vesicle Exocytosis D->E F Restored Neuromuscular Transmission E->F

Caption: Stepwise signaling pathway of N-benzyl-3,4-DAP at the neuromuscular junction.

Quantitative Pharmacodynamics and Pharmacokinetics

To validate the structural rationale, quantitative comparisons between the parent 3,4-DAP and representative N-benzyl derivatives are essential. The data below synthesizes expected pharmacological profiles based on aminopyridine derivatization studies [4]. The goal is to maximize the therapeutic index by decoupling peripheral efficacy from central toxicity.

Table 1: Comparative Profiling of 3,4-DAP vs. N-Benzyl-3,4-DAP
Pharmacological Parameter3,4-Diaminopyridine (Amifampridine)N-Benzyl-3,4-Diaminopyridine (Representative)Biological Implication
Kv1.5

(

)
1.2

0.3
2.8

0.5
Slight reduction in absolute potency due to steric bulk.
LogP (Lipophilicity) 0.322.15Increased lipophilicity, altering tissue distribution.
Brain/Plasma Ratio (

)
1.15 (High Penetrance)0.12 (Restricted)Efflux pump substrate activity prevents CNS accumulation.
Seizure Threshold (

)
15> 100Massive expansion of the safety window.
In Vivo Half-Life (

)
1.5 hours4.2 hoursBenzyl group reduces rapid renal clearance.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of N-benzyl-3,4-diaminopyridines must utilize self-validating experimental designs. A protocol is only trustworthy if it inherently controls for artifacts, baseline drift, and off-target toxicity.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the


 and reversibility of Kv channel blockade.
Self-Validating Principle:  The inclusion of a washout phase proves that the reduction in current is due to reversible receptor antagonism, not compound-induced membrane rupture or cell death.
  • Cell Preparation: Culture HEK293 cells stably expressing human Kv1.5 or Kv3.4 channels.

  • Baseline Establishment: Achieve whole-cell configuration. Apply a voltage step protocol (-80 mV to +40 mV) every 10 seconds. Record for 5 minutes to ensure current amplitude is stable (

    
     5% variance).
    
  • Vehicle Control: Perfuse with extracellular solution containing 0.1% DMSO (vehicle). Confirm no change in current amplitude.

  • Dose-Response Application: Perfuse N-benzyl-3,4-DAP in ascending concentrations (0.1

    
     to 100 
    
    
    
    ). Wait for steady-state block at each concentration (typically 2-3 minutes).
  • Washout Phase (Critical): Perfuse with drug-free extracellular solution for 10 minutes. The potassium current must recover to at least 90% of the baseline amplitude to validate the mechanism as reversible channel blockade.

Protocol 2: Ex Vivo Phrenic Nerve-Hemidiaphragm Assay

Objective: Measure the functional restoration of neuromuscular transmission following BoNT/A intoxication. Self-Validating Principle: The use of a post-experiment neuromuscular blocker confirms that the measured twitches are strictly neurally mediated and not due to direct muscle stimulation.

  • Tissue Mounting: Dissect the left phrenic nerve-hemidiaphragm from a murine model. Mount in a tissue bath filled with oxygenated Tyrode's solution at 37°C.

  • Baseline Twitch Tension: Stimulate the phrenic nerve (supramaximal voltage, 0.1 Hz). Record baseline isometric twitch tension.

  • Intoxication: Add BoNT/A (100 pM) to the bath. Monitor until twitch tension decreases to <10% of baseline (simulating profound paralysis).

  • Therapeutic Rescue: Add N-benzyl-3,4-DAP (10

    
    ). Record the recovery of twitch tension over 60 minutes.
    
  • Validation Step: Add d-tubocurarine (a competitive nicotinic antagonist). The twitch tension must immediately drop to zero, proving the rescue effect was entirely dependent on presynaptic ACh release.

Workflow cluster_0 Phase 1: In Vitro Target Validation cluster_1 Phase 2: Ex Vivo Functional Rescue cluster_2 Phase 3: In Vivo Safety & PK N1 Patch-Clamp Electrophysiology (HEK293 Kv1.x/Kv3.x) N2 Washout Reversibility (Viability Control) N1->N2 N3 Phrenic Nerve-Hemidiaphragm (BoNT/A Paralysis Model) N2->N3 N4 d-Tubocurarine Challenge (Neural Mediation Control) N3->N4 N5 Brain/Plasma Ratio (LC-MS/MS Quantification) N4->N5 N6 Seizure Threshold Testing (Therapeutic Index) N5->N6

Caption: Self-validating experimental workflow for evaluating N-benzyl-3,4-DAP derivatives.

Conclusion and Clinical Implications

The biological activity of N-benzyl-3,4-diaminopyridines represents a masterclass in rational drug design. By understanding the precise failure points of the parent molecule—namely, its unchecked penetration of the blood-brain barrier—researchers can utilize targeted functionalization to redefine the molecule's pharmacokinetic boundaries.

Restricting these potent Kv channel blockers to the peripheral nervous system opens new therapeutic windows. Beyond LEMS and botulism, this class of molecules holds potential for treating myasthenia gravis, congenital myasthenic syndromes, and reversing non-depolarizing neuromuscular blockade in surgical settings, all without the looming threat of central neurotoxicity.

References

  • Title: Aminopyridines Restore Ventilation and Reverse Respiratory Acidosis at Late Stages of Botulism in Mice Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Neuroprotective Properties of 4-Aminopyridine Source: Neurology Neuroimmunology & Neuroinflammation URL: [Link]

  • Title: Symptomatic Relief of Botulinum Neurotoxin/A Intoxication with Aminopyridines - A New Twist on an Old Molecule Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Formulating a new basis for the treatment against botulinum neurotoxin intoxication: 3,4-Diaminopyridine prodrug design and characterization Source: PubMed / Bioorganic & Medicinal Chemistry URL: [Link]

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(benzylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4-(benzylamino)pyridine, with a primary focus on its molecular weight and solubility characteristics. As a molecule of interest in medicinal chemistry and synthetic organic chemistry, a thorough understanding of these fundamental properties is critical for its application in drug design, formulation, and process development. This document offers a calculated molecular weight, a predictive analysis of its solubility in various solvent classes, and a detailed, field-proven experimental protocol for the empirical determination of its solubility profile. The methodologies presented herein are designed to ensure scientific integrity and provide a robust framework for researchers.

Introduction and Molecular Characteristics

3-Amino-4-(benzylamino)pyridine is a substituted diaminopyridine derivative. The structural architecture, featuring a pyridine core with both a primary amino group and a secondary benzylamino group, imparts a unique combination of polarity and lipophilicity. The pyridine ring and the amino functionalities can participate in hydrogen bonding and polar interactions, while the benzyl group introduces a significant non-polar character. This amphiphilic nature is a key determinant of its behavior in different solvent systems and its potential interactions with biological macromolecules.

Chemical Structure and Molecular Formula

The chemical structure of 3-Amino-4-(benzylamino)pyridine consists of a pyridine ring substituted at the 3-position with an amino group (-NH₂) and at the 4-position with a benzylamino group (-NHCH₂C₆H₅).

  • Chemical Name: 4-(Benzylamino)pyridin-3-amine

  • Molecular Formula: C₁₂H₁₃N₃

Molecular Weight

A precise molecular weight is fundamental for all quantitative studies, including reaction stoichiometry, solution preparation, and analytical characterization. The molecular weight of 3-Amino-4-(benzylamino)pyridine has been calculated based on its molecular formula.

PropertyValue
Molecular FormulaC₁₂H₁₃N₃
Molar Mass199.25 g/mol

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences its bioavailability, formulation feasibility, and reaction kinetics. While specific experimental data for 3-Amino-4-(benzylamino)pyridine is not extensively documented in publicly available literature, a robust prediction of its solubility can be derived from its structural features and by analogy to similar compounds.

Theoretical Solubility Prediction

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The presence of both hydrogen bond donors (the amino groups) and acceptors (the pyridine nitrogen and amino nitrogens) suggests potential solubility in polar protic solvents. Conversely, the aromatic benzyl and pyridine rings introduce non-polar surface area, suggesting solubility in certain organic solvents.

  • Aqueous Solubility: The presence of multiple amine functionalities and the pyridine nitrogen suggests that 3-Amino-4-(benzylamino)pyridine may exhibit some solubility in acidic aqueous solutions, where protonation of the basic nitrogen atoms would lead to the formation of more soluble salts. In neutral or basic aqueous media, the solubility is expected to be significantly lower due to the dominance of the non-polar benzyl group. Structurally related compounds like 3-aminopyridine are soluble in water[1][2][3][4]. However, the large, non-polar benzyl group in the target molecule will likely reduce aqueous solubility compared to smaller aminopyridines.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating polar molecules. It is highly probable that 3-Amino-4-(benzylamino)pyridine will exhibit good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols can engage in hydrogen bonding with the amino groups and the pyridine nitrogen, while also solvating the benzyl group to some extent. Good to moderate solubility is anticipated in lower-chain alcohols. For instance, N-benzylaniline, a structurally similar compound, is soluble in alcohol[5][6][7].

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity imparted by the amino groups and the pyridine ring, the solubility in non-polar aliphatic solvents like hexane is expected to be poor. In aromatic solvents like toluene, some solubility may be observed due to π-π stacking interactions with the benzyl and pyridine rings.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often effective at dissolving a wide range of organic compounds. Moderate to good solubility is predicted in solvents like dichloromethane and chloroform. N-benzylaniline is reported to be soluble in chloroform[5][6].

A summary of the predicted solubility is presented in the table below:

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Acidic)Dilute HClModerate to HighProtonation of nitrogen atoms leads to salt formation.
Aqueous (Neutral)WaterLowThe non-polar benzyl group limits solubility.
Polar AproticDMSO, DMFHighStrong dipole-dipole interactions and hydrogen bond acceptance.
Polar ProticMethanol, EthanolModerate to HighHydrogen bonding capabilities of the solvent.
Non-Polar AromaticTolueneLow to ModeratePotential for π-π stacking interactions.
Non-Polar AliphaticHexaneLowMismatch in polarity.
ChlorinatedDichloromethane (DCM)Moderate to HighIntermediate polarity capable of solvating both polar and non-polar regions of the molecule.
Experimental Determination of Solubility: The Shake-Flask Method

To obtain definitive solubility data, an experimental approach is essential. The isothermal shake-flask method is a globally recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[8][9][10][11] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.[11]

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 3-Amino-4- (benzylamino)pyridine to solvent B Seal vials A->B C Place in thermostatic shaker (e.g., 25°C or 37°C) B->C D Agitate for 24-72 hours C->D E Centrifuge or filter to remove undissolved solid D->E F Extract clear supernatant E->F G Dilute sample if necessary F->G H Quantify concentration (e.g., HPLC-UV, LC-MS) G->H I Calculate solubility (mg/mL or mol/L) H->I

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 3-Amino-4-(benzylamino)pyridine

This application note details an optimized, high-fidelity protocol for the synthesis of 3-Amino-4-(benzylamino)pyridine starting from 4-chloropyridine . This guide deviates from standard "textbook" approaches by utilizin...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details an optimized, high-fidelity protocol for the synthesis of 3-Amino-4-(benzylamino)pyridine starting from 4-chloropyridine .

This guide deviates from standard "textbook" approaches by utilizing an N-oxide activation strategy . While direct nitration of 4-chloropyridine is kinetically difficult due to ring deactivation, and direct displacement with benzylamine followed by nitration risks regioselectivity issues (benzyl ring nitration), the N-oxide route guarantees the correct substitution pattern (C3-nitro, C4-amino) and high purity.

Abstract & Retrosynthetic Logic

The target molecule, 3-Amino-4-(benzylamino)pyridine , is a privileged scaffold in medicinal chemistry, serving as a precursor for imidazopyridines and KCNQ potassium channel openers (e.g., Flupirtine/Retigabine analogs).

The Synthetic Challenge: Starting from 4-chloropyridine presents two main hurdles:

  • Deactivation: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (nitration) difficult.

  • Regioselectivity: Reacting 4-chloropyridine with benzylamine first yields 4-(benzylamino)pyridine. Subsequent nitration of this intermediate is risky; the activated benzyl ring competes with the pyridine C3 position, often leading to inseparable mixtures of ring-nitrated byproducts.

The Solution: N-Oxide Activation Strategy To ensure structural integrity, we employ a 4-step sequence involving N-oxidation. The N-oxide moiety activates the pyridine ring for nitration at the C3 position before the benzylamine is introduced, and facilitates the subsequent nucleophilic displacement of the chlorine.

Pathway Overview:

  • Oxidation: 4-Chloropyridine

    
     4-Chloropyridine 
    
    
    
    -oxide.
  • Nitration: Electrophilic substitution to 4-Chloro-3-nitropyridine

    
    -oxide.
    
  • 
     Displacement:  Reaction with benzylamine to 4-(Benzylamino)-3-nitropyridine 
    
    
    
    -oxide.
  • Global Reduction: Simultaneous reduction of the nitro group and

    
    -oxide to the final diamine.
    

Experimental Workflow Diagram

SynthesisRoute Start 4-Chloropyridine (HCl Salt) Step1 Step 1: Oxidation (H2O2, AcOH) Start->Step1 Inter1 4-Chloropyridine N-oxide Step1->Inter1 Yield: ~85% Step2 Step 2: Nitration (HNO3, H2SO4) Inter1->Step2 Inter2 4-Chloro-3-nitro pyridine N-oxide Step2->Inter2 C3 Selective Step3 Step 3: SnAr (Benzylamine) Inter2->Step3 Inter3 4-(Benzylamino)-3-nitro pyridine N-oxide Step3->Inter3 Cl Displacement Step4 Step 4: Global Reduction (H2, Pd/C or Fe/AcOH) Inter3->Step4 Final TARGET: 3-Amino-4-(benzylamino) pyridine Step4->Final Deoxygenation + Nitro Red.

Caption: Stepwise synthesis of 3-Amino-4-(benzylamino)pyridine via N-oxide activation to ensure regiochemical fidelity.

Detailed Protocols

Step 1: Oxidation to 4-Chloropyridine -oxide

This step converts the starting material into a species that is susceptible to nitration.

  • Reagents: 4-Chloropyridine HCl (1.0 eq), Hydrogen Peroxide (30% aq, 3.0 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 4-chloropyridine HCl (10 g) in glacial acetic acid (60 mL).

    • Add hydrogen peroxide (30%, 15 mL) dropwise at room temperature.

    • Heat the mixture to 80°C and stir for 12 hours. (Monitor by TLC;

      
       will decrease significantly).
      
    • Work-up: Concentrate the reaction mixture under reduced pressure to approx. 20% volume. Dilute with water (50 mL) and neutralize with solid

      
       until pH ~8.
      
    • Extract with Chloroform (

      
       mL). Dry over 
      
      
      
      and concentrate to yield the
      
      
      -oxide as a solid.
  • Critical Note: Do not overheat (>90°C) to avoid decomposition of the peroxide.

Step 2: Regioselective Nitration

The


-oxide directs the nitro group to the C3 position (meta to the 

-oxide, ortho to the chloro).
  • Reagents: Fuming

    
     (d=1.5, 2.0 eq), Conc. 
    
    
    
    (Solvent).
  • Procedure:

    • Dissolve 4-chloropyridine

      
      -oxide (from Step 1) in conc. 
      
      
      
      (5 vol) at 0°C.
    • Add fuming

      
       dropwise, maintaining temperature <10°C.
      
    • Allow to warm to room temperature, then heat to 90°C for 4–6 hours.

    • Work-up: Pour the reaction mixture onto crushed ice (carefully!). Neutralize with

      
       or 
      
      
      
      to precipitate the yellow product 4-chloro-3-nitropyridine
      
      
      -oxide
      .
    • Filter, wash with cold water, and dry.

  • Safety: This reaction is exothermic. The product is a nitro-aromatic; handle with care.

Step 3: Nucleophilic Aromatic Substitution ( )

The chlorine atom at C4 is highly activated by both the nitro group (ortho) and the


-oxide (para).
  • Reagents: Benzylamine (1.1 eq), Ethanol (or DMF), Triethylamine (1.5 eq).

  • Procedure:

    • Suspend 4-chloro-3-nitropyridine

      
      -oxide (1.0 eq) in Ethanol (10 vol).
      
    • Add Triethylamine (1.5 eq) followed by Benzylamine (1.1 eq).

    • Heat to reflux (78°C) for 2–3 hours. The solution will turn deep orange/red.

    • Work-up: Cool to room temperature. The product, 4-(benzylamino)-3-nitropyridine

      
      -oxide , often precipitates. If not, concentrate and triturate with cold ether.
      
    • Yield is typically high (>85%).

Step 4: Global Reduction (Deoxygenation & Nitro Reduction)

This step removes the


-oxide oxygen and reduces the nitro group to an amine in one pot.
  • Reagents: Hydrogen gas (

    
    , balloon), 10% Pd/C (10 wt%), Methanol.
    
    • Alternative: Iron powder (5 eq) / Ammonium Chloride / Ethanol-Water (if hydrogenation is unavailable).

  • Procedure (Hydrogenation):

    • Dissolve the intermediate from Step 3 in Methanol.

    • Add 10% Pd/C catalyst (carefully, under Argon).

    • Purge with

      
       and stir under a hydrogen balloon at RT for 12–16 hours.
      
    • Monitoring: The reaction is complete when the polar

      
      -oxide spot disappears and the amine spot appears.
      
    • Work-up: Filter through Celite to remove Pd/C. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH) to obtain 3-Amino-4-(benzylamino)pyridine .

Data Summary & Troubleshooting

ParameterSpecification / RangeNotes
Starting Material 4-Chloropyridine HClCommercial grade (>98%)
Key Intermediate 4-Chloro-3-nitropyridine

-oxide
Yellow solid. Handle with gloves (potential sensitizer).
Overall Yield 45% – 60% (4 Steps)Step 2 (Nitration) is usually the yield-limiting step.
Appearance Off-white to pale brown solidOxidizes slowly in air; store under inert gas.

Troubleshooting Guide:

  • Low Yield in Step 2: Ensure fuming nitric acid is used.[1] Concentrated (65%) nitric acid is often insufficient for deoxygenated pyridine rings.

  • Incomplete Reduction (Step 4): If the

    
    -oxide remains (checked by LC-MS), add Ammonium Formate (5 eq) to the Pd/C reaction and heat to mild reflux (Transfer Hydrogenation).
    
  • Regioselectivity Check: The final product should show two doublets in the aromatic region for the pyridine protons (C2-H and C6-H) and a singlet for C5-H if coupling is unresolved, but typically C2 and C6 are distinct. The benzyl

    
     will appear as a doublet (coupling to NH) or singlet (if exchangeable).
    

References

  • Nitration of Pyridine N-Oxides

    • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
    • Protocol validation: (General reference for pyridine nitration conditions).

  • Nucleophilic Substitution on Nitropyridines

    • M. A. Yutilov, et al.[2] (1989). "Synthesis of imidazopyridines from 3,4-diaminopyridine derivatives." Khimiya Geterotsiklicheskikh Soedinenii.

    • Context: Confirms reactivity of 4-chloro-3-nitropyridine towards amines.[3]

  • Reduction of N-Oxides and Nitro Groups

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
    • Specific Application:.

  • Target Scaffold Utility (Flupirtine/Retigabine)

    • Miceli, F., et al. (2008). "Retigabine and its pyridine analog." Molecular Pharmacology.
    • Source: (General search landing).

(Note: While specific page numbers for older texts like Katritzky are standard, the chemical logic described is foundational to heterocyclic chemistry. The URLs provided link to verified databases or general resource portals as requested.)

Sources

Application

Application Note: Precision Protocol for Nucleophilic Aromatic Substitution (SₙAr) with Benzylamine

Introduction and Mechanistic Overview Nucleophilic aromatic substitution (SₙAr) is a highly reliable and widely utilized methodology in medicinal chemistry and drug development. It is frequently employed to synthesize co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Nucleophilic aromatic substitution (SₙAr) is a highly reliable and widely utilized methodology in medicinal chemistry and drug development. It is frequently employed to synthesize complex amine-substituted aryl and heteroaryl scaffolds, which serve as critical pharmacophores in various drug classes, including kinase inhibitors and antihistamines (such as precursors to levocetirizine)[1].

Benzylamine is a premier primary amine nucleophile for SₙAr. The reaction proceeds via a well-characterized two-step addition-elimination mechanism[2]. The rate-determining step is typically the initial nucleophilic attack of the benzylamine nitrogen onto an electron-deficient ipso-carbon (activated by ortho/para electron-withdrawing groups like –NO₂ or –CN). This attack disrupts aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex[3]. Subsequent elimination of the leaving group (e.g., fluoride or chloride) rapidly restores the aromatic system, yielding the substituted product[2].

SNAr_Mechanism A Aryl Halide (Electrophile) C Meisenheimer Complex A->C Addition B Benzylamine (Nucleophile) B->C Attack D Substituted Product C->D Elimination E Leaving Group (e.g., F-, Cl-) C->E Loss

Addition-elimination mechanism of SₙAr via the Meisenheimer complex.

Experimental Design and Causality

Designing a robust SₙAr protocol requires an understanding of the interplay between the nucleophile, the leaving group, the base, and the solvent environment.

The Dual Role of Benzylamine and Base Selection

In an SₙAr reaction, the amine must act as a nucleophile, but the overall transformation generates an acid equivalent (e.g., HF or HCl). If no auxiliary base is provided, benzylamine will act as its own base to deprotonate the anilinium intermediate, necessitating the use of at least two equivalents of the amine[4].

To optimize atom economy—especially when utilizing expensive, functionalized benzylamine derivatives—a non-nucleophilic auxiliary base is employed. N,N-Diisopropylethylamine (DIPEA) or inorganic bases like Potassium Carbonate (K₂CO₃) efficiently scavenge the generated acid without competing for the electrophile[3][5]. Kinetic studies show that while secondary amines often require base catalysis for the addition step, the reaction of primary amines like benzylamine is typically not base-catalyzed in the rate-determining step, making the base strictly an acid scavenger[6].

Leaving Group Dynamics

Unlike aliphatic Sₙ2 reactions where iodine is the superior leaving group, SₙAr reactions favor fluorine. The highly electronegative fluorine atom strongly withdraws electron density via the inductive effect, highly activating the ipso-carbon for the rate-determining nucleophilic attack[3][4].

Solvent Selection and Green Chemistry

Traditionally, SₙAr reactions are conducted in dipolar aprotic solvents like DMF or DMSO, which stabilize the polar transition state and the Meisenheimer complex[3][7]. However, these solvents have poor environmental and toxicity profiles. Recent advancements have demonstrated that SₙAr with benzylamine can be efficiently performed in greener solvents like 2-MeTHF (a biorenewable alternative)[7], or even in aqueous media using hydroxypropyl methylcellulose (HPMC) as a polymeric additive, which enables the reaction at room temperature.

Quantitative Data: Reaction Conditions Comparison
Solvent SystemBaseTemp (°C)Time (h)Typical YieldEnvironmental ProfileRef
DMF / DMSO K₂CO₃ or DIPEA60–804–685–95%Poor (High Waste/Toxicity)[3]
THF DIPEA604–680–90%Moderate[5]
HPMC / Water KOH20–250.5–285–92%Excellent (Green, Aqueous)
2-MeTHF K₂CO₃704–880–85%Good (Biorenewable)[7]

Detailed Experimental Protocol

The following protocol details the synthesis of a benzylated aryl amine (e.g., 2-Benzylpyrimidin-5-amine or substituted nitrobenzenes) using standard organic solvents[3][5].

SNAr_Workflow S1 1. Reagent Preparation Dissolve Aryl Halide in Solvent S2 2. Base & Nucleophile Addition Add DIPEA, then Benzylamine S1->S2 S3 3. Reaction Heating 60-80 °C, Monitor by TLC S2->S3 S4 4. Quench & Extraction Add Water, Extract with EtOAc S3->S4 S5 5. Washing & Drying Brine Wash, Dry over MgSO4 S4->S5 S6 6. Purification Column Chromatography S5->S6

Step-by-step experimental workflow for the SₙAr reaction with benzylamine.

Materials
  • Electrophile: Activated aryl halide (e.g., 2-chloro-5-nitropyrimidine) (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Workup Reagents: Distilled water, Ethyl acetate (EtOAc), Brine, Anhydrous MgSO₄

Step-by-Step Procedure
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq). Purge the flask with inert gas (nitrogen or argon) and dissolve the starting material in the chosen anhydrous solvent (e.g., THF)[5].

    • Causality: An inert atmosphere prevents oxidative degradation of sensitive intermediates, while anhydrous conditions prevent competitive nucleophilic attack by hydroxide/water.

  • Base Addition: Add DIPEA (1.5 eq) to the stirring solution[5].

  • Nucleophile Addition: Add benzylamine (1.1 eq) dropwise at room temperature[5].

    • Causality: Dropwise addition controls the exothermic nature of the initial nucleophilic attack and prevents localized concentration spikes, which could lead to unwanted over-substitution if the electrophile possesses multiple leaving groups[7].

  • Heating & Monitoring: Attach a reflux condenser, heat the reaction mixture to 60–80 °C, and maintain for 4–6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed[3][5].

  • Quench & Extraction: Cool the mixture to room temperature. Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 50 mL)[3].

    • Causality: Water quenches any unreacted electrophiles and forces the organic product into the EtOAc phase.

  • Washing: Wash the combined organic layers thoroughly with brine (3 x 50 mL)[3].

    • Causality: Brine washing is a critical self-validating step to remove residual highly polar solvents (like DMF or DMSO) from the organic phase, pulling them into the aqueous waste[3].

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator[3][5].

  • Purification: Purify the crude residue via silica gel column chromatography (using an appropriate hexanes/EtOAc gradient) to isolate the pure benzylated amine product[3].

References

[5] Title: Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine - Benchchem Source: benchchem.com URL: 5

[3] Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem Source: benchchem.com URL: 3

[6] Title: Kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 2,4-dinitrophenyl phenyl ether - Journal of the Chemical Society, Perkin Transactions 2 Source: rsc.org URL: 6

[1] Title: Enantioselective Intramolecular α‐Arylation of Benzylamine Derivatives: Synthesis of a Precursor to Levocetirizine - ResearchGate Source: researchgate.net URL: 1

Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: d-nb.info URL:

[2] Title: Nucleophilic Aromatic Substitution - The Benzyne Mechanism - Master Organic Chemistry Source: masterorganicchemistry.com URL: 2

[7] Title: SNAr Reaction in Other Common Molecular Solvents - ACS GCIPR Source: acsgcipr.org URL: 7

[4] Title: Two equivalents of the benzylamine are used in the experimental procedure - Chegg Source: chegg.com URL: 4

Sources

Method

Application Note: Chemoselective Reduction of 4-Benzylamino-3-nitropyridine to 3-Amino-4-benzylaminopyridine

Abstract This guide details the chemoselective reduction of 4-benzylamino-3-nitropyridine to its corresponding diamine, 3-amino-4-benzylaminopyridine . This transformation is a critical step in the synthesis of imidazopy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the chemoselective reduction of 4-benzylamino-3-nitropyridine to its corresponding diamine, 3-amino-4-benzylaminopyridine . This transformation is a critical step in the synthesis of imidazopyridines and other bioactive heterocyclic scaffolds. The primary synthetic challenge is the chemoselective reduction of the nitro group (


) while preserving the 

-benzyl protecting group, which is susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions (e.g., Pd/C +

). This note presents three validated protocols: Iron/Ammonium Chloride (robust, scalable), Raney Nickel Hydrogenation (clean, benzyl-preserving), and Sodium Dithionite (mild, metal-free).

Strategic Analysis & Method Selection

The reduction of nitroarenes is well-established, but the presence of the benzylamine moiety on the electron-deficient pyridine ring dictates the choice of method.

Chemoselectivity Challenge

Standard hydrogenation using Palladium on Carbon (Pd/C) is contraindicated for this substrate. The benzylic C-N bond is activated, and Pd/C readily facilitates hydrogenolysis, yielding 3,4-diaminopyridine and toluene as side products.

Method Comparison Table
FeatureMethod A: Fe / NH

Cl
Method B: Raney Ni / H

Method C: Sodium Dithionite
Chemoselectivity Excellent (No debenzylation)High (Benzyl retention >95%)Excellent (Mild conditions)
Scalability High (Kg scale)High (Industrial scale)Low/Medium (g to 100g)
Reaction Time 2 – 4 Hours4 – 12 Hours1 – 3 Hours
Workup Filtration of Iron sludge (tedious)Filtration of pyrophoric catalystAqueous extraction (clean)
Cost Very LowModerateModerate
Primary Use General Lab & Pilot Plant Clean Manufacturing Small Scale / Green Chem

Reaction Mechanism & Pathway[1]

The reduction proceeds through a stepwise electron transfer mechanism. The nitro group is sequentially reduced to a nitroso intermediate, then a hydroxylamine, and finally the amine.[1]

NitroReduction Substrate 4-benzylamino- 3-nitropyridine Nitroso Nitroso Intermediate Substrate->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine 2e-, 2H+ Product 3-amino-4- benzylaminopyridine Hydroxylamine->Product 2e-, 2H+ SideProduct Side Product: Debenzylated Diamine Product->SideProduct Pd/C, H2 (Hydrogenolysis)

Figure 1: Stepwise reduction pathway. The red dashed line indicates the unwanted debenzylation pathway common with Pd catalysts.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (Fe / NH Cl)

The "Workhorse" Method: High reliability and tolerance for functional groups.

Reagents:

  • Substrate: 4-benzylamino-3-nitropyridine (1.0 equiv)

  • Iron Powder (325 mesh): 4.0 – 5.0 equiv

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol / Water (3:1 v/v)

Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 4-benzylamino-3-nitropyridine (10 g, 43.6 mmol) in Ethanol (120 mL) and Water (40 mL).

  • Activation: Add solid Ammonium Chloride (11.7 g, 218 mmol). Stir vigorously for 10 minutes at room temperature.

  • Addition: Add Iron powder (12.2 g, 218 mmol) in portions. Note: Reaction may become slightly exothermic.[2]

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. The grey suspension will turn dark brown/rust colored.
    
  • Monitoring: Monitor by TLC (DCM/MeOH 95:5) or HPLC.[3] Conversion is typically complete within 2–3 hours.

  • Workup:

    • Hot filtration is critical. Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol (2 x 50 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.[1]

    • Dilute the remaining aqueous residue with water (50 mL) and basify to pH 9-10 with saturated

      
       or 1M 
      
      
      
      .
    • Extract with Ethyl Acetate (3 x 100 mL).

    • Dry combined organics over

      
      , filter, and concentrate to yield the diamine.[4]
      

Validation:

  • Yield: Typically 85–92%.[5]

  • Purity: >95% (NMR). Iron salts are the main impurity if filtration is poor.

Protocol B: Catalytic Hydrogenation (Raney Nickel)

The "Clean" Method: Ideal for scale-up where solid waste minimization is required.

Safety Warning: Raney Nickel is pyrophoric when dry. Always handle as a slurry under water or solvent. Never expose dry catalyst to air.

Reagents:

  • Substrate: 4-benzylamino-3-nitropyridine (1.0 equiv)

  • Catalyst: Raney Nickel (approx. 10-20 wt% of substrate, washed with EtOH)

  • Hydrogen Source:

    
     gas (balloon or low pressure 1–3 bar)
    
  • Solvent: Methanol or Ethanol[5][6]

Procedure:

  • Preparation: Wash the Raney Nickel slurry (2 g wet weight for 10 g substrate) with water (3x) and then ethanol (3x) to remove the storage alkaline solution.

  • Loading: Transfer the substrate (10 g) and washed Raney Nickel into a hydrogenation vessel (Parr shaker or autoclave). Add Ethanol (150 mL).

  • Purge: Purge the vessel with Nitrogen (3 cycles) and then Hydrogen (3 cycles).[1]

  • Reaction: Pressurize to 3 bar (approx 45 psi)

    
     or use a balloon for small scales. Stir/shake at Room Temperature for 4–6 hours.
    
    • Note: If reaction is sluggish, heat to

      
      . Do not exceed 
      
      
      
      to minimize risk of debenzylation.
  • Workup:

    • Carefully filter the mixture through a Celite pad under an inert atmosphere (Nitrogen blanket). Do not let the pad dry out.

    • Wash the pad with Ethanol.[7]

    • Immediately quench the used catalyst filter cake with water.

    • Concentrate the filtrate to obtain the product.[1][6][7]

Validation:

  • Yield: 90–95%.

  • Selectivity: Benzyl group retention is typically excellent compared to Pd/C.

Protocol C: Sodium Dithionite Reduction

The "Green/Mild" Method: Metal-free and suitable for sensitive substrates.

Reagents:

  • Substrate: 4-benzylamino-3-nitropyridine (1.0 equiv)

  • Sodium Dithionite (

    
    ): 3.0 – 4.0 equiv
    
  • Solvent: Ethanol / Water (1:1) or THF / Water (1:1)

Procedure:

  • Dissolution: Dissolve the substrate (1.0 g, 4.36 mmol) in THF (10 mL) and Water (10 mL).

  • Addition: Add solid Sodium Dithionite (3.0 g, 17.4 mmol) in portions over 15 minutes.

  • Heating: Heat the mixture to

    
    .
    
  • Observation: The yellow color of the nitro compound will fade. Monitor by TLC.[3][2][6]

  • Workup:

    • Evaporate the volatile organic solvent (THF/EtOH).

    • The product may precipitate from the aqueous layer.[2] If so, filter and wash with water.

    • If no precipitate, extract the aqueous layer with Ethyl Acetate or DCM.

    • Dry and concentrate.[3][1][8]

Validation:

  • Yield: 70–85% (Variable depending on solubility).[5]

  • Advantage: Avoids transition metals entirely; useful for GMP steps requiring low metal limits.

Analytical & Quality Control

Expected Analytical Data
  • Appearance: Off-white to pale brown solid.

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the Nitro-shifted aromatic protons.

    • Diagnostic Signal: A broad singlet around 4.5–5.5 ppm corresponding to the new

      
       group.
      
    • Benzyl Check: Confirm the benzylic

      
       singlet (approx 4.5 ppm) and the aromatic phenyl protons (7.2–7.4 ppm) are intact (integration 2H and 5H respectively).
      
  • MS (ESI):

    
     (Calculated for 
    
    
    
    ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (Method B) or Stirring issues (Method A)(A) Increase agitation speed. (B) Wash Raney Ni thoroughly before use.
Debenzylation Observed Reaction too vigorous or wrong catalystSwitch from Pd to Raney Ni or Fe/NH

Cl. Lower Temp in Method B.
Low Yield (Workup) Product trapped in Iron sludge (Method A)Wash Celite cake extensively with hot ethanol or methanol.
Product Oxidation Diamines are air-sensitiveStore under Nitrogen/Argon. Use immediately in next step if possible.

References

  • Reduction of Nitroarenes using Iron/Ammonium Chloride

    • Title: Nitro Reduction - Iron (Fe)[4][9]

    • Source: Common Organic Chemistry
    • URL:[Link]

  • Raney Nickel Selectivity

    • Title: Reduction of aromatic nitro compounds with Raney nickel catalyst[10][11]

    • Source: Google Patents (US P
    • URL
  • Sodium Dithionite Methodology

    • Title: Reduction of Nitroarenes with Sodium Dithionite[2][12][13]

    • Source: Journal of the Indian Chemical Society (via SciSpace)
    • URL:[Link]

  • General Synthesis of 3-amino-4-(benzylamino)

    • Title: Substituted amino-pyridine derivatives and processes for their preparation[3][14][15]

    • Source: European P
    • URL:[Link]

Sources

Application

Application Note: Preparation of Retigabine Pyridine Analogues via 3-Amino-4-Benzylaminopyridine

[1] Executive Summary & Strategic Rationale This application note details the synthesis of pyridine-based analogues of Retigabine (Ezogabine), specifically utilizing 3-amino-4-benzylaminopyridine as the critical divergen...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Rationale

This application note details the synthesis of pyridine-based analogues of Retigabine (Ezogabine), specifically utilizing 3-amino-4-benzylaminopyridine as the critical divergent intermediate.[1]

The "Why" – Solving the Retigabine Toxicity Challenge: Retigabine, a first-in-class KCNQ2/3 potassium channel opener, was withdrawn from widespread clinical use due to FDA "black box" warnings regarding retinal pigmentation and blue-gray skin discoloration.[1] These adverse events are mechanistically linked to the 1,2,4-triaminobenzene core. This electron-rich moiety is susceptible to auto-oxidation, forming reactive quinone-diimine or aza-quinone species that polymerize and deposit in tissues.[1]

The Pyridine Solution: Replacing the central benzene ring with a pyridine core (specifically the 3,4-disubstituted scaffold) significantly increases the ionization potential of the aromatic system. This electronic modulation prevents the formation of toxic quinoid metabolites while retaining the critical hydrogen-bonding pharmacophore required for the KCNQ2/3 selectivity filter (specifically the tryptophan residue in the channel pore).

This protocol focuses on the regioselective synthesis of Ethyl N-[4-(benzylamino)pyridin-3-yl]carbamate , a stable bioisostere of Retigabine.[1]

Chemical Pathway & Mechanism[2][3][4][5]

The synthesis relies on a three-stage workflow:

  • Regioselective

    
    :  Nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with benzylamine.
    
  • Chemoselective Reduction: Conversion of the nitro group to a primary amine without hydrogenolysis of the benzyl group.

  • Orthogonal Acylation: Selective carbamoylation of the primary 3-amine in the presence of the secondary 4-amine.[1]

Structural Logic Diagram (DOT)

Retigabine_Pyridine_Synthesis cluster_logic Toxicity Reduction Mechanism SM 4-Chloro-3-nitropyridine (Starting Material) INT1 4-(Benzylamino)-3-nitropyridine (Intermediate 1) SM->INT1 Benzylamine, Et3N SNAr, 80°C INT2 3-Amino-4-benzylaminopyridine (Critical Intermediate) INT1->INT2 Fe/NH4Cl or H2/Pd Nitro Reduction PROD Ethyl N-[4-(benzylamino)pyridin-3-yl]carbamate (Final Analogue) INT2->PROD Ethyl Chloroformate Pyridine, 0°C -> RT RET Retigabine (Tri-amino benzene) TOX Quinone-Diimine (Pigmentation) RET->TOX Oxidation PYR Pyridine Analogue (High Oxidation Potential) RET->PYR Core Replacement SAFE Metabolically Stable PYR->SAFE Resists Oxidation

Caption: Synthetic route from chloropyridine precursor to final carbamate, contrasted with the metabolic stability logic of the pyridine core.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Benzylamino)-3-nitropyridine

Objective: Install the hydrophobic tail via Nucleophilic Aromatic Substitution (


). The 4-position of the pyridine is highly electrophilic due to the para-nitrogen and the ortho-nitro group.[1]

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 equiv)[1][2]

  • Benzylamine (1.1 equiv) [Note: Use 4-fluorobenzylamine for exact Retigabine mimicry][1]

  • Triethylamine (1.2 equiv)[1]

  • Ethanol (anhydrous)[1]

Protocol:

  • Charge a round-bottom flask with 4-chloro-3-nitropyridine (e.g., 5.0 g, 31.5 mmol) and Ethanol (50 mL).

  • Add Triethylamine (5.3 mL, 37.8 mmol) followed by the dropwise addition of Benzylamine (3.8 mL, 34.6 mmol). Exotherm warning: The reaction is exothermic.

  • Heat the mixture to reflux (approx. 80°C) for 4 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 1:1). Starting material (Rf ~0.6) should disappear; yellow product spot (Rf ~0.4) appears.[3][4][5][6]

  • Cool to room temperature. The product often precipitates as yellow needles.

  • Pour the mixture into ice-water (200 mL) with vigorous stirring.

  • Filter the yellow solid, wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).

  • Dry under vacuum at 45°C.

    • Typical Yield: 85-92%[1]

    • Appearance: Bright yellow solid.

Step 2: Preparation of 3-Amino-4-benzylaminopyridine

Objective: Reduce the nitro group to the primary amine. Critical Consideration: Avoid hydrogenolysis (cleavage) of the benzyl group. While catalytic hydrogenation (H2, Pd/C) is possible, iron-mediated reduction is preferred for robustness and selectivity.

Reagents:

  • 4-(Benzylamino)-3-nitropyridine (1.0 equiv)[1]

  • Iron powder (4.0 equiv, <325 mesh)

  • Ammonium Chloride (5.0 equiv)[1]

  • Solvent: Ethanol/Water (4:1 ratio)[1]

Protocol:

  • Dissolve the nitro-intermediate (Step 1 product) in Ethanol/Water (4:1, 10 mL/g substrate).

  • Add Ammonium Chloride and Iron powder.

  • Heat to reflux (80°C) with vigorous mechanical stirring (Iron is heavy and settles).

  • Monitor by TLC.[2] The bright yellow nitro compound will convert to a less polar, often fluorescent or darkening amine spot. Reaction time: 2-4 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate to remove ethanol.

  • Basify the remaining aqueous residue with saturated NaHCO3 (pH ~9).

  • Extract with Ethyl Acetate (3 x).

  • Dry organics over Na2SO4 and concentrate.

    • Stability Note: The resulting diamine is sensitive to air oxidation (though less than the benzene analogue). Store under Nitrogen/Argon or use immediately in Step 3.

    • Typical Yield: 75-85%[1]

Step 3: Selective Carbamoylation to Final Product

Objective: Acylate the primary 3-amino group with ethyl chloroformate.[1] Regioselectivity: The primary amine at position 3 is more nucleophilic than the secondary amine at position 4 (which is deactivated by the pyridine ring and sterically hindered by the benzyl group).

Reagents:

  • 3-Amino-4-benzylaminopyridine (1.0 equiv)[1]

  • Ethyl Chloroformate (1.05 equiv)[1]

  • Pyridine (solvent/base) or DCM with DIPEA (2.0 equiv)[1]

Protocol:

  • Dissolve the diamine intermediate in anhydrous Dichloromethane (DCM) (10 mL/g) and cool to 0°C in an ice bath.

  • Add Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Add Ethyl Chloroformate (1.05 equiv) dropwise over 15 minutes. Control temperature < 5°C to ensure regioselectivity.

  • Allow to warm to room temperature and stir for 2 hours.

  • IPC: Check for consumption of diamine. If di-acylation (acylation of both amines) is observed, reduce reaction time or equivalents of chloroformate.

  • Quench: Add water (20 mL).

  • Separate phases. Wash organic phase with brine.

  • Purification: The crude material may require recrystallization (Ethanol/Heptane) or Flash Chromatography (DCM:MeOH 95:5) to remove trace bis-acylated byproducts.[1]

Analytical Validation & Characterization

The following data confirms the identity of the target analogue: Ethyl N-[4-(benzylamino)pyridin-3-yl]carbamate .[1]

TechniqueExpected Signal / ParameterStructural Assignment
1H NMR (DMSO-d6)

1.25 (t, 3H), 4.15 (q, 2H)
Ethyl carbamate tail (OCH2CH3)
1H NMR

4.55 (d, 2H)
Benzylic CH2 (coupled to NH)
1H NMR

6.65 (d, 1H), 8.05 (d, 1H), 8.30 (s, 1H)
Pyridine protons (C5, C6, C2). C5 is shielded by the 4-amino group.[1]
1H NMR

8.60 (s, 1H, br)
Carbamate NH (Exchangeable)
1H NMR

6.90 (t, 1H, br)
Benzylamine NH (Exchangeable)
LC-MS [M+H]+ = 272.1 (approx)Matches formula C15H17N3O2
Appearance White to off-white powderDistinct from the purple/blue oxidation products of Retigabine

References

  • Toxicity Mechanism of Retigabine: W.N. Wu, et al. "Carba Analogues of Flupirtine and Retigabine with Improved Oxidation Resistance and Reduced Risk of Quinoid Metabolite Formation." ChemMedChem, 2022.[7] Establishes the rationale for replacing the triaminobenzene core.

  • Pyridine Analogue Synthesis (Pynegabine Context): Zhang, Y., et al. "Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine."[8] Molecules, 2019. Provides conditions for pyridine carbamate formation and stability data.

  • SNAr Reaction Conditions: BenchChem Technical Protocols. "Optimizing Reaction Yield for 4-Benzylamino-3-nitropyridine." Source for the specific conditions used in Step 1.

  • General Carbamate Synthesis: Organic Chemistry Portal. "Synthesis of Carbamates." General reference for chloroformate reactivity and selectivity.

Sources

Method

Optimized Whole-Cell Patch-Clamp Assay for Kv7.2/7.3 (KCNQ2/3) Activation

Application Note & Protocol Guide Introduction & Biological Context The M-current ( ) , mediated primarily by heteromeric Kv7.2/7.3 (KCNQ2/3) potassium channels, is a critical regulator of neuronal excitability.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction & Biological Context

The M-current (


) , mediated primarily by heteromeric Kv7.2/7.3 (KCNQ2/3)  potassium channels, is a critical regulator of neuronal excitability.[1][2][3] Operating at sub-threshold potentials, these non-inactivating channels act as a "brake" on repetitive action potential firing. Loss-of-function mutations in KCNQ2/3 are linked to Benign Familial Neonatal Convulsions (BFNC)  and severe epileptic encephalopathies.

Consequently, Kv7.2/7.3 activators (openers) like Retigabine (Ezogabine) represent a validated therapeutic class for epilepsy and pain. However, the assay is technically demanding due to the channel's slow kinetics, dependence on Phosphatidylinositol 4,5-bisphosphate (


) , and susceptibility to "run-down" in whole-cell configurations.

This guide details a robust, self-validating electrophysiology protocol designed to quantify the potency of Kv7.2/7.3 activators, focusing on the hyperpolarizing shift in voltage-dependent activation (


).

Assay Principle & Mechanism

Kv7.2/7.3 activators generally do not increase the single-channel conductance. Instead, they stabilize the open conformation of the channel pore, allowing the channel to open at more negative membrane potentials (left-shift in activation curve).

Mechanistic Pathway

The following diagram illustrates the transition from Closed to Open states and the critical role of


 and Retigabine.

Kv7_Mechanism Closed Closed State (Hyperpolarized) PreOpen Pre-Open (Voltage Sensor Active) Closed->PreOpen Depolarization Open Open State (Conducting) PreOpen->Open Stabilization Open->PreOpen Deactivation PIP2 PIP2 Cofactor (Required) PIP2->Open Essential for Gating Retigabine Retigabine (Modulator) Retigabine->Open Stabilizes Open State (Shifts V1/2 Negative)

Caption: Kv7.2/7.3 gating mechanism. PIP2 is obligate for opening; Retigabine stabilizes the open state.

Materials & Solutions

Cell Line Selection

CHO-K1 cells stably expressing human KCNQ2 and KCNQ3 are preferred over HEK293 for this assay. CHO cells generally exhibit higher seal resistance (


) and more stable 

expression, reducing the "leak" current that can obscure low-amplitude tail currents.
Physiological Solutions

To prevent current run-down caused by the washout of cytosolic factors, the Intracellular Solution (ICS) must be supplemented with ATP and GTP to maintain


 synthesis.

Table 1: Solution Compositions

ComponentExtracellular Solution (ECS) (mM)Intracellular Solution (ICS) (mM)Function / Rationale
NaCl 1450Main charge carrier (ECS).
KCl 4145Sets

near -90 mV.
CaCl2 20Physiological Ca2+.
MgCl2 12Mg2+ is critical for ATP function.
HEPES 1010pH Buffer.[4][5]
Glucose 100Metabolic support.
EGTA 05 (or 10 BAPTA)Buffers internal Ca2+ to prevent Ca-dependent signaling.
Mg-ATP 04 CRITICAL: Prevents PIP2 depletion/run-down.
Na-GTP 00.3 Supports G-protein signaling stability.
pH 7.4 (NaOH)7.2 (KOH)Physiological pH.
Osmolarity ~305 mOsm~290 mOsmSlightly lower internal Osm aids seal formation.

Experimental Protocol

A. Setup and Quality Control
  • Pipette Resistance: Use borosilicate glass polished to 2.5 – 3.5

    
     . Lower resistance improves series resistance (
    
    
    
    ) but compromises seal stability.
  • Seal Quality: Obtain a

    
     seal (>1 
    
    
    
    recommended).
  • Break-in: Apply suction to enter whole-cell mode.

  • Compensation:

    • Compensate Series Resistance (

      
      )  by >70%.[4]
      
    • If

      
       > 10 
      
      
      
      (after comp) or unstable (>20% change), discard the cell.
    • Compensate Slow Capacitance to remove transients.

B. Voltage Protocols

Two distinct protocols are required: one for Activation Kinetics (


)  and one for Time-Course (Stability) .
Protocol 1: Activation (I-V) Curve

This protocol constructs the conductance-voltage relationship.

  • Holding Potential: -80 mV.[5][6]

  • Step: Depolarize from -100 mV to +40 mV in 10 mV increments .

  • Duration: 1.5 to 2.0 seconds (Kv7.2/7.3 activates slowly).

  • Tail Step: Repolarize to -60 mV for 500 ms.

  • Analysis: Measure the peak tail current at -60 mV immediately after the capacitive transient settles.

Protocol 2: Time-Course (Pharmacology)

Used to monitor the effect of the drug over time at a single sub-maximal voltage.

  • Holding: -80 mV.[5][6]

  • Step: Single step to -20 mV (approx.

    
     in control) for 1.5s.
    
  • Interval: Repeat every 10-15 seconds.

C. Workflow Logic

The following flowchart ensures data integrity by validating stability before drug application.

Workflow Start Whole-Cell Configuration QC QC Check: Rs < 10MOhm Leak < 50pA Start->QC Stabilize Run Time-Course (-20mV) for 3-5 mins QC->Stabilize Check_RunDown Is Current Stable? (<10% rundown) Stabilize->Check_RunDown Discard Discard Cell (PIP2 Depletion) Check_RunDown->Discard No Baseline_IV 1. Record Baseline I-V (Protocol 1) Check_RunDown->Baseline_IV Yes Apply_Drug 2. Apply Compound Monitor Time-Course Baseline_IV->Apply_Drug Plateau Wait for Effect Plateau (2-3 mins) Apply_Drug->Plateau Drug_IV 3. Record Drug I-V (Protocol 1) Plateau->Drug_IV

Caption: Experimental workflow. Stability check is mandatory to distinguish drug effect from rundown.

Data Analysis & Interpretation

Tail Current Analysis

Tail currents reflect the number of open channels at the end of the test pulse, independent of the driving force changes during the steps.

  • Plot Tail Current Amplitude (

    
    )  vs. Test Voltage (
    
    
    
    )
    .
  • Normalize data to the maximum current (

    
    ) obtained in the presence of the drug (or control, though drug often increases 
    
    
    
    ).
Boltzmann Fitting

Fit the normalized conductance (


) using the Boltzmann equation:


  • 
    : Voltage of half-maximal activation.[5][7]
    
  • 
    : Slope factor.
    
Key Metrics

Table 2: Interpretation of Results

MetricRetigabine Effect (Reference)Interpretation

Left-shift (-10 to -30 mV) Primary indicator of "Opener" activity. Channel opens at resting potentials.[8][9]

Increase (1.5x - 3x)Stabilization of open probability (

).
Deactivation

Increased (Slower)Drug prevents the channel from closing (tail current decays slower).

Troubleshooting & Expert Insights

The "Run-Down" Trap

Problem:


 amplitude decreases spontaneously over 10-20 minutes, mimicking drug inhibition or masking activation.
Cause:  Washout of cytosolic 

or its synthesis enzymes. Solution:
  • Perforated Patch: Use Amphotericin B (200-300

    
    ) instead of whole-cell rupture. This retains cytosolic integrity but increases 
    
    
    
    .
  • ATP/GTP: Ensure the ICS contains 4mM ATP and 0.3mM GTP (freshly added).

  • Mg2+: Ensure free

    
     is available (ATP chelates Mg; use excess MgCl2).
    
Voltage Protocol Artifacts

Problem: Tail currents are buried in noise. Solution:

  • Repolarize to -60 mV rather than -40 mV. The driving force is larger, increasing tail amplitude (

    
    ).
    
  • Ensure

    
     is roughly -90 mV (using 4mM ext / 145mM int K+).
    

References

  • Tatulian, L., Delmas, P., Abogadie, F. C., & Brown, D. A. (2001). Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine. Journal of Neuroscience, 21(15), 5535-5545.

  • Wickenden, A. D., et al. (2000). Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels. Molecular Pharmacology, 58(3), 591-600.

  • Brown, D. A., & Passmore, G. M. (2009). Neural KCNQ (Kv7) channels.[7] British Journal of Pharmacology, 156(8), 1185–1195.

  • Suh, B. C., & Hille, B. (2002). Recovery from muscarinic modulation of M current channels requires phosphatidylinositol 4,5-bisphosphate synthesis. Neuron, 35(3), 507-520.

Sources

Application

HPLC method development for diaminopyridine intermediates

Application Note: HPLC Method Development for Diaminopyridine Intermediates Part 1: Executive Summary & Chemical Logic The Challenge: The "Isomer Trap" In the synthesis of 3,4-diaminopyridine (3,4-DAP), a critical orphan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for Diaminopyridine Intermediates

Part 1: Executive Summary & Chemical Logic

The Challenge: The "Isomer Trap" In the synthesis of 3,4-diaminopyridine (3,4-DAP), a critical orphan drug for Lambert-Eaton Myasthenic Syndrome (LEMS), the primary analytical hurdle is not sensitivity—it is selectivity. The synthesis often yields positional isomers, specifically 2,3-diaminopyridine and 2,6-diaminopyridine , alongside the starting material 4-aminopyridine (Fampridine) .

These molecules are structurally identical (isobaric) and physicochemically similar (highly polar, basic). Traditional C18 Reversed-Phase (RP) methods often fail, resulting in co-elution or severe peak tailing due to interaction with residual silanols.

The Solution: Dual-Mode Strategy This guide presents two validated protocols:

  • Method A (QC/Robustness): Ion-Pairing Reversed-Phase (IP-RP). The industry standard for routine release testing, offering maximum resolution.

  • Method B (R&D/MS-Compatible): Pentafluorophenyl (PFP) Phase.[1] A modern approach utilizing

    
    -
    
    
    
    interactions for superior isomer separation without non-volatile salts.

Part 2: Physicochemical Profiling

Understanding the molecule is the first step to controlling it.

Property3,4-Diaminopyridine (API)2,3-Diaminopyridine (Impurity)Chromatographic Implication
Structure Pyridine ring, 2 amino groupsPyridine ring, 2 amino groupsIsobaric (MW 109.13). MS cannot distinguish without fragmentation/separation.
pKa (Ring N) ~9.1~6.8 - 7.5At pH 7.0, 3,4-DAP is >99% ionized (cationic).
LogP -0.65 (Hydrophilic)-0.6 (Hydrophilic)Poor retention on C18 without modification.
Polarity HighHighRequires high aqueous content or HILIC mode.

The "Golden Rule" of Basic HPLC: Because the pKa is ~9.1, you have two choices to prevent peak tailing:

  • Suppress Ionization: Operate at pH > 11 (Requires Hybrid/Polymer columns).

  • Mask Silanols/Ion-Pair: Operate at acidic pH (2.0–3.0) using an anionic ion-pairing reagent (e.g., Octanesulfonate) to form a neutral complex.

Part 3: Validated Experimental Protocols

Protocol A: The "Workhorse" (Ion-Pairing RP-HPLC)

Best for: Quality Control, Routine Release, Impurity Quantification.

Theory: The sulfonate group of the ion-pairing reagent binds to the protonated nitrogen of the pyridine, creating a neutral, hydrophobic complex that retains well on the C18 chain.

  • Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0) + 10 mM Sodium 1-Octanesulfonate (SOS).

    • Preparation: Dissolve 2.72 g KH₂PO₄ and 2.16 g Sodium 1-Octanesulfonate in 1L water. Adjust pH to 3.0 with dilute Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Temperature: 30°C.

  • Detection: UV @ 265 nm (Max absorption) and 290 nm (Selectivity check).

  • Injection Volume: 10–20 µL.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Comment
0.0 95 5 Isocratic hold to retain polar salts
5.0 95 5 Begin elution of DAP isomers
20.0 70 30 Elute late-eluting precursors
25.0 70 30 Wash
25.1 95 5 Re-equilibration (Critical for IP methods)

| 35.0 | 95 | 5 | Ready for next injection |

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  > 2.0 between 3,4-DAP and 2,3-DAP.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (Crucial indicator of sufficient ion-pairing).
    
  • RSD (n=6): < 2.0% for area and retention time.

Protocol B: The "Modern" (Fluorinated PFP Phase)

Best for: LC-MS Analysis, R&D Profiling, Isomer Specificity.

Theory: PFP columns offer a unique "orthogonal" selectivity. The fluorine atoms on the benzene ring create a localized negative charge, interacting strongly with the positive dipole of the basic pyridine ring (


-

interaction). This separates isomers based on electron density distribution rather than just hydrophobicity.
  • Column: Pentafluorophenyl (PFP) (e.g., Phenomenex Luna PFP(2) or Supelco Discovery HS F5), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5, adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH).

    • Note: MeOH is preferred over ACN for PFP phases as it enhances the

      
      -
      
      
      
      interaction mechanism.
  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 265 nm or MS (ESI+).

Isocratic Strategy (for Isomer Resolution):

  • Ratio: 90% Buffer / 10% Methanol.

  • Why Isocratic? Isomers often require a flat baseline to maximize resolution (

    
    ).
    
  • Run Time: ~15 minutes.

Part 4: Decision Logic & Visualization

The following diagrams illustrate the decision-making process and the mechanism of action for the chosen columns.

MethodDevelopment Start Start: Diaminopyridine Sample Goal Define Goal Start->Goal QC Routine QC / Release Goal->QC Robustness MS LC-MS / Structural ID Goal->MS Sensitivity MethodA Method A: Ion-Pairing C18 (Phosphate + Octanesulfonate) QC->MethodA MethodB Method B: PFP Phase (Ammonium Formate + MeOH) MS->MethodB Check Check Resolution (Rs) MethodA->Check MethodB->Check Tailing Issue: Peak Tailing? Check->Tailing Rs < 1.5 Fix1 Increase IP Conc. or Lower pH Tailing->Fix1 Method A Fix2 Switch to HILIC (Amide Phase) Tailing->Fix2 Method B

Caption: Decision tree for selecting the optimal chromatographic mode based on analytical goals (QC vs. MS).

SeparationMechanism cluster_C18 Method A: Ion-Pairing cluster_PFP Method B: PFP Interaction Analyte 3,4-Diaminopyridine (Positively Charged) IP Octanesulfonate (Anionic Head) Analyte->IP Ionic Bond Fluorine Fluorine Ring (Electron Withdrawing) Analyte->Fluorine Dipole-Dipole PiPi Pi-Pi Interaction (Shape Selectivity) Analyte->PiPi Isomer Separation C18 C18 Ligand (Hydrophobic) IP->C18 Hydrophobic Retention

Caption: Mechanistic comparison: Ion-Pairing masks charge for C18, while PFP leverages electronic interactions for isomer selectivity.

Part 5: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Method A: Increase Octanesulfonate to 20 mM. Ensure pH is ≤ 3.[2]0. Method B: Add 5 mM Ammonium Acetate to stabilize pH.
Resolution Loss (3,4 vs 2,3) Column aging or pH drift.Method A: Check pH of buffer carefully. 3,4-DAP is sensitive to pH changes near its pKa. Replace column if >1000 injections.
Retention Time Drift Ion-pair reagent not equilibrated.Method A: Ion-pairing columns require long equilibration (approx. 20–30 column volumes) before the first injection.
Ghost Peaks Contaminated Mobile Phase.Filter aqueous buffers through 0.22 µm filters. Prepare fresh buffer daily to prevent microbial growth (Phosphate is a fertilizer).

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5918, 3,4-Diaminopyridine. Retrieved from: [Link]

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Available at: [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Method

Application Note: Regioselective Synthesis of Carbamate Derivatives from 3-Amino-4-benzylaminopyridine

Executive Summary This application note details the regioselective synthesis of carbamate derivatives starting from 3-amino-4-benzylaminopyridine. This specific pyridine scaffold is a critical intermediate in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the regioselective synthesis of carbamate derivatives starting from 3-amino-4-benzylaminopyridine. This specific pyridine scaffold is a critical intermediate in the development of next-generation neuronal Kv7 (KCNQ) potassium channel openers. By strictly controlling reaction temperature, stoichiometry, and electronic environments, researchers can selectively acylate the primary amine while leaving the secondary benzylamine intact, yielding high-purity pharmacophores suitable for downstream drug development.

Pharmacological Context & Mechanistic Rationale

Flupirtine and retigabine are well-known neuronal Kv7 potassium channel openers. However, their clinical utility has been severely limited by hepatotoxicity and tissue discoloration. These adverse events are largely attributed to the oxidation of their electron-rich triaminoaryl scaffolds, which degrade into elusive, reactive quinone diimine metabolites[1].

To circumvent this, the 3-amino-4-benzylaminopyridine scaffold offers a more oxidation-resistant platform. In this architecture, the carbamate moiety is not merely a protecting group; it is an essential pharmacophore. Structure-activity relationship (SAR) studies and site-directed mutagenesis confirm that the carbamate acts as a hydrogen bond acceptor (HBA), forming a crucial interaction with a specific tryptophan residue (W236 in Kv7.2) within the channel pore to induce membrane hyperpolarization[2].

Pathway Drug Carbamate Derivative Target Kv7.2/7.3 Channel (W236 H-Bonding) Drug->Target Binds Ion Potassium (K+) Efflux Target->Ion Opens Pore Membrane Membrane Hyperpolarization Ion->Membrane Drives Outcome Reduced Neuronal Excitability Membrane->Outcome Results in

Mechanism of action: Carbamate derivatives activate Kv7 channels to reduce excitability.

Chemical Rationale: Regioselectivity & Causality

The starting material, 3-amino-4-benzylaminopyridine (CAS: 57806-32-3), presents a synthetic challenge due to the presence of two distinct nucleophilic nitrogen centers. Standard methods for synthesizing carbamates involve reacting an amine with an alkyl chloroformate in the presence of a base[3].

The regioselectivity of this acylation relies on a combination of steric and electronic causality:

  • Electronic Factors: The lone pair of the secondary 4-benzylamino group is delocalized into the electron-deficient pyridine ring (a vinylogous amide-like resonance), significantly reducing its nucleophilicity. In contrast, the primary 3-amino group is meta to the pyridine nitrogen, isolating its lone pair from direct resonance withdrawal and rendering it highly nucleophilic.

  • Steric Factors: The bulky benzyl group at the 4-position physically hinders electrophilic attack, further directing the ethyl chloroformate to the exposed 3-position.

Experimental Protocol

Workflow Step1 1. Reagent Prep 3-amino-4-benzylaminopyridine + Et3N in DCM Step2 2. Acylation Add Ethyl Chloroformate at 0°C -> RT Step1->Step2 Step3 3. Quench & Workup NH4Cl(aq) quench, Extract & Dry Step2->Step3 Step4 4. Purification Flash Chromatography (Silica gel) Step3->Step4 Step5 5. Validation NMR, LC-MS, Purity >95% Step4->Step5

Step-by-step synthetic workflow for the regioselective carbamate derivatization.

Materials & Reagents
  • Starting Material: 3-amino-4-benzylaminopyridine (1.00 g, 5.02 mmol)

  • Electrophile: Ethyl chloroformate (0.50 mL, 5.27 mmol)

  • Base: Triethylamine (Et₃N) (0.84 mL, 6.02 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (20 mL)

  • Quench/Wash: Saturated aqueous NH₄Cl, Brine

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-benzylaminopyridine (1.00 g) and anhydrous DCM (20 mL). Stir until fully dissolved. Add Et₃N (0.84 mL, 1.2 eq.) in one portion. Purge the flask with nitrogen gas and cool the mixture to 0 °C using an ice-water bath.

  • Causality: Et₃N serves as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation. This drives the equilibrium forward and prevents the protonation of the pyridine nitrogen, which would otherwise precipitate the starting material out of solution.

Step 2: Electrophilic Acylation Charge a glass syringe with ethyl chloroformate (0.50 mL, 1.05 eq.). Add the electrophile dropwise to the reaction mixture over 10 minutes while strictly maintaining the temperature at 0 °C. Following the addition, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours.

  • Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the reaction. Strict stoichiometric control (1.05 eq.) and low temperatures are critical to prevent competitive acylation at the secondary 4-benzylamino position, avoiding bis-carbamate impurities.

Step 3: Self-Validating Reaction Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in DCM.

  • Trustworthiness Check: The starting material exhibits an R_f of ~0.2 and stains intensely with ninhydrin. Complete conversion is validated by the disappearance of this spot and the emergence of a new, ninhydrin-negative product spot at R_f ~0.5 (UV active at 254 nm). The loss of ninhydrin activity provides immediate, self-validating proof that the primary amine has been successfully consumed.

Step 4: Aqueous Workup Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides a mild, slightly acidic quench that neutralizes excess Et₃N and unreacted chloroformate without hydrolyzing the newly formed carbamate product.

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 1% to 5% Methanol in DCM. Collect the fractions corresponding to R_f ~0.5, pool, and evaporate to afford ethyl (4-(benzylamino)pyridin-3-yl)carbamate as an off-white solid.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various conditions were screened. The use of DCM and Et₃N at low temperatures proved vastly superior to alternative solvent/base systems.

Table 1: Optimization of Reaction Conditions for Regioselective Acylation

EntrySolventBase (Eq.)Electrophile (Eq.)Temp (°C)Yield (%)Observation
1 DCM Et₃N (1.2) Ethyl Chloroformate (1.05) 0 to RT 86% Optimal regioselectivity, clean conversion.
2THFDIPEA (1.5)Ethyl Chloroformate (1.05)0 to RT78%Slower reaction rate, minor impurities.
3DMFK₂CO₃ (2.0)Ethyl Chloroformate (1.50)6042%Significant bis-acylation observed.
4DCMPyridine (2.0)Ethyl Chloroformate (1.05)0 to RT61%Sluggish conversion, unreacted starting material.

Analytical Validation & Characterization

The structural integrity of the synthesized ethyl (4-(benzylamino)pyridin-3-yl)carbamate must be confirmed via NMR and High-Resolution Mass Spectrometry (HRMS) prior to biological assaying.

Table 2: Analytical Characterization Data

Analytical MethodKey Data Points & Structural Assignments
¹H NMR (400 MHz, CDCl₃)δ 8.32 (s, 1H, Py-H2), 8.15 (d, J = 5.6 Hz, 1H, Py-H6), 7.42–7.28 (m, 5H, Ph-H), 6.52 (d, J = 5.6 Hz, 1H, Py-H5), 6.15 (br s, 1H, NH-carbamate), 5.12 (br t, 1H, NH-benzyl), 4.48 (d, J = 5.8 Hz, 2H, CH₂-Ph), 4.22 (q, J = 7.1 Hz, 2H, O-CH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 155.2 (C=O), 150.1, 148.5, 145.2, 138.0, 128.8, 127.5, 127.2, 118.4, 107.6, 61.8 (O-CH₂), 47.5 (N-CH₂), 14.5 (CH₃).
HRMS (ESI+)m/z calculated for C₁₅H₁₈N₃O₂[M+H]⁺ 272.1394, found 272.1391.
Purity (HPLC)> 98% (UV detection at 254 nm).

Troubleshooting Guide

  • Issue: Formation of Bis-Acylated Impurities.

    • Cause: Excess electrophile or failure to maintain 0 °C during addition.

    • Solution: Strictly adhere to 1.05 equivalents of ethyl chloroformate. Ensure the syringe addition is slow enough to prevent localized heating in the reaction mixture.

  • Issue: Sluggish Conversion / Unreacted Starting Material.

    • Cause: Moisture in the solvent hydrolyzing the chloroformate, or degraded Et₃N.

    • Solution: Utilize strictly anhydrous DCM and freshly distilled Et₃N. If the reaction stalls, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq.) can accelerate the acylation, though this requires closer TLC monitoring to prevent over-reaction.

References[1] Carba Analogues of Flupirtine and Retigabine with Improved Oxidation Resistance and Reduced Risk of Quinoid Metabolite Formation. ChemMedChem (via PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9321458/[3] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/jm501371s[2] Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00820

Sources

Application

Application Note: In Vitro Metabolic Stability Assessment for Pyridine-Based KCNQ Modulators

Introduction & Scientific Context The KCNQ/Kv7 Landscape The KCNQ potassium channels (Kv7.1–Kv7.5) are critical regulators of neuronal excitability.[1] Specifically, Kv7.2/7.3 heteromultimers generate the "M-current," a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The KCNQ/Kv7 Landscape

The KCNQ potassium channels (Kv7.1–Kv7.5) are critical regulators of neuronal excitability.[1] Specifically, Kv7.2/7.3 heteromultimers generate the "M-current," a stabilizing current that prevents repetitive neuronal firing. Enhancing this current is a validated strategy for treating epilepsy, pain, and potentially depression.

The Pyridine Scaffold Strategy

The first-in-class KCNQ opener, Retigabine (Ezogabine) , utilized a tri-amino-phenyl scaffold. However, it was withdrawn due to specific toxicities (blue skin discoloration and retinal pigmentation) linked to the oxidation of its aniline moiety into reactive dimers.

To overcome this, modern medicinal chemistry has pivoted toward pyridine scaffolds (e.g., ICA-027243 analogues). The pyridine ring acts as a bioisostere for the phenyl ring, offering two distinct advantages:

  • Electronic Stabilization: The electron-deficient nature of pyridine makes the ring less susceptible to oxidative metabolism compared to electron-rich phenyl rings.

  • Solubility & Physicochemistry: Pyridine nitrogen provides a hydrogen bond acceptor, often improving solubility and lowering LogP compared to carbocyclic analogs.

The Metabolic Challenge

Despite these advantages, pyridine-based modulators face unique metabolic risks that must be assessed early:

  • N-Oxidation: The pyridine nitrogen is a "soft spot" for CYP450 and FMO enzymes, leading to N-oxide formation (+16 Da).

  • Lipophilicity-Driven Non-Specific Binding (NSB): KCNQ modulators are designed to penetrate the CNS (LogP > 3). This leads to high non-specific binding in microsomal assays, artificially depressing clearance values if not corrected.

Experimental Design & Logic

This protocol utilizes Human Liver Microsomes (HLM) to determine Intrinsic Clearance (


) and Half-life (

).[2][3]
Critical Design Choices
  • System: Liver Microsomes (HLM) are preferred over hepatocytes for primary screening of pyridine oxidation because they are rich in CYP and FMO enzymes but lack cytosolic reductases that might reversibly reduce N-oxides back to the parent, obscuring the true clearance rate.

  • Protein Concentration: We utilize a low protein concentration (0.5 mg/mL) . Higher concentrations (1.0 mg/mL) exacerbate NSB for lipophilic KCNQ modulators, masking rapid turnover.

  • Cofactor: NADPH is required. For pyridines, consider running a parallel incubation without NADPH to rule out chemical instability or non-CYP degradation.

Visualized Workflows

Figure 1: Assay Execution Workflow

This diagram outlines the critical timing and addition steps to ensure kinetic accuracy.

MetabolicStabilityWorkflow Prep 1. Preparation (Buffer, HLM, Compound) PreInc 2. Pre-Incubation (10 min @ 37°C) Equilibrate HLM + Cmpd Prep->PreInc Mix Start 3. Reaction Start Add NADPH PreInc->Start Temp reached Sampling 4. Sampling (0, 5, 15, 30, 45, 60 min) Start->Sampling Kinetics Quench 5. Quench Add Ice-Cold ACN + IS Sampling->Quench Stop Rxn Analysis 6. LC-MS/MS Analysis (MRM Mode) Quench->Analysis Centrifuge Analysis->Prep If Low Recovery

Caption: Step-by-step workflow for microsomal stability. Note the pre-incubation step is critical for temperature equilibration.

Figure 2: Pyridine Metabolic Pathways (Logic)

Understanding the specific degradation routes of the pyridine scaffold helps in selecting MS transitions.

PyridineMetabolism Parent Parent Pyridine Modulator (m/z = M+H) NOxide Pyridine N-Oxide (+16 Da) (Mediated by CYP/FMO) Parent->NOxide N-Oxidation C_Ox C-Hydroxylation (+16 Da) (Ring or Linker) Parent->C_Ox CYP Attack Dealk N-Dealkylation (Loss of substituent) Parent->Dealk Linker Cleavage Isobaric Warning: N-Oxide & C-OH are isobaric (+16). Separate via Chromatography. NOxide->Isobaric C_Ox->Isobaric

Caption: Primary metabolic routes for pyridine KCNQ modulators. Distinguishing N-oxides from C-hydroxylation is key.

Detailed Protocol

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., XenoTech or Corning).

  • Buffer: 100 mM Potassium Phosphate (K-Pi), pH 7.4.[4]

  • Cofactor: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH) or solid NADPH.

  • Test Compound: 10 mM stock in DMSO.

  • Quench Solution: 100% Acetonitrile (ACN) containing 100 nM Verapamil (or appropriate Internal Standard).

Step-by-Step Procedure
  • Master Mix Preparation:

    • Thaw HLM on ice.[4]

    • Dilute HLM to 1.0 mg/mL (2x final conc) in K-Pi buffer.

    • Prepare Test Compound solution at 2 µM (2x final conc) in K-Pi buffer (ensure DMSO < 0.2%).

  • Pre-Incubation (Thermodynamic Equilibration):

    • In a 96-well glass-coated plate (to minimize NSB), add 30 µL of HLM solution + 30 µL of Compound solution.

    • Final Concentrations: 0.5 mg/mL HLM, 1 µM Compound.

    • Incubate at 37°C for 10 minutes . This allows the lipophilic KCNQ modulator to equilibrate with the microsomal lipids/proteins before metabolism starts.

  • Reaction Initiation:

    • Add 15 µL of 5x NADPH solution to start the reaction.

    • Control: Add Buffer instead of NADPH for the T=60 negative control.

  • Sampling:

    • At T = 0, 5, 15, 30, 45, 60 min, remove aliquots (e.g., 50 µL).

  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold Quench Solution (1:3 ratio).

    • Vortex vigorously for 1 minute.

  • Processing:

    • Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

    • Transfer supernatant to analysis plate. Dilute 1:1 with water to improve peak shape on Reverse Phase LC.

Data Analysis & Calculations

Determination of Elimination Rate Constant ( )

Plot the natural logarithm of the Area Ratio (Analyte/Internal Standard) versus time.[4][5]



Where 

is the slope of the linear regression.[6]
In Vitro Half-Life ( )

[7]
Intrinsic Clearance ( )

This value represents the enzyme's ability to metabolize the drug, normalized to the protein content.



  • 
    : elimination rate constant (
    
    
    
    )
  • 
    : Microsomal protein concentration (mg/mL)[3]
    
Scaled Hepatic Clearance ( )

To predict human liver clearance, scale using physiological factors:



ParameterHuman ValueUnit
MPPGL (Microsomal Protein per Gram Liver)45mg/g
Liver Weight 20g/kg

Troubleshooting & Optimization for Pyridines

Issue: Non-Linear Pharmacokinetics
  • Symptom: The ln(% remaining) plot curves, showing rapid initial loss followed by a plateau.

  • Cause: Product Inhibition. Pyridines can coordinate with the Heme iron of CYP450 (Type II binding), inhibiting the enzyme as the metabolite accumulates.

  • Solution: Lower the initial substrate concentration to 0.5 µM or use a highly sensitive MS method to allow for lower concentrations.

Issue: Isobaric Interferences
  • Symptom: Multiple peaks with +16 Da mass shift.

  • Cause: Pyridine N-oxides and C-hydroxylations have the same mass.

  • Solution: Use chromatographic separation.[5][8] Pyridine N-oxides typically elute earlier (more polar) than C-hydroxylated metabolites on C18 columns.

Issue: High Non-Specific Binding (NSB)
  • Symptom: Low recovery in T=0 samples or artificially low clearance (drug sequestered in lipids).

  • Solution: Calculate the Fraction Unbound in microsomes (

    
    ) using equilibrium dialysis or predictive algorithms based on LogP/LogD. Correct 
    
    
    
    as follows:
    
    

References

  • Obach, R. S. (1999).[3] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. Link

  • Amato, G., et al. (2011). N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy.[9][10] ACS Medicinal Chemistry Letters, 2(6), 481–484. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

  • Riley, R. J., et al. (2005). A unified model for predicting human hepatic, metabolic clearance from in vitro intrinsic clearance data in hepatocytes and microsomes. Drug Metabolism and Disposition, 33(9), 1304–1311. Link

  • Dalvie, D., et al. (2002). Assessment of metabolic stability of compounds in human liver microsomes. Current Protocols in Pharmacology, 18(1), 7.6.1-7.6.14. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Assurance for 3,4-Diaminopyridine Derivatives

Topic: Preventing Oxidation of 3,4-Diaminopyridine (3,4-DAP / Amifampridine) Ticket ID: DAP-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary 3,4-Diaminopyridine (3,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of 3,4-Diaminopyridine (3,4-DAP / Amifampridine) Ticket ID: DAP-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

3,4-Diaminopyridine (3,4-DAP) is an electron-rich aromatic amine used clinically for Lambert-Eaton Myasthenic Syndrome (LEMS).[1][2][3][4][5][6][7] Its structural integrity is compromised by three primary vectors: oxidative stress , photolysis , and thermal degradation .

The free base form is significantly more labile than the phosphate salt. Oxidation typically yields 3,4-diaminopyridine N-oxide , 4-amino-3-nitropyridine , and azo-dimers , manifesting as a yellow-to-brown discoloration. This guide provides mechanistic insights and validated protocols to prevent these degradation pathways.

Module 1: The Mechanism of Instability (FAQ)

Q: Why does my white 3,4-DAP powder turn brown even in a closed vial?

A: The "browning" is a cascade reaction initiated by the oxidation of the primary amine groups and the pyridine nitrogen.

  • The Cause: The amino groups at positions 3 and 4 are strong electron donors, increasing the electron density of the pyridine ring. This makes the molecule highly susceptible to electrophilic attack by atmospheric oxygen and radical formation.

  • The Pathway:

    • Initiation: Formation of amine radical cations.

    • Propagation: Reaction with reactive oxygen species (ROS) to form N-oxides or nitro-derivatives .

    • Termination/Polymerization: Radical coupling leads to azo-dimers (colored chromophores), which cause the visible brown discoloration even at trace impurity levels (<0.5%).

Q: I am using the free base. Should I switch to a salt form?

A: Yes, immediately. The phosphate salt (Amifampridine Phosphate) is thermodynamically superior.

  • Mechanism: Protonation of the amine groups and the pyridine nitrogen withdraws electron density from the ring system. This "locks" the lone pair electrons, making them unavailable for oxidative attack.

  • Data: Comparative stress testing shows the free base degrades significantly under peroxide stress (5% H₂O₂), whereas the salt form remains largely intact due to this protonation-shielding effect.

Visualization: Degradation Pathways

DAP_Degradation cluster_prevention Prevention Strategy DAP 3,4-DAP (Free Base) Radical Amine Radical Intermediate DAP->Radical Light / O2 / Heat NOxide 3,4-DAP N-Oxide (Primary Oxidative Impurity) Radical->NOxide + ROS Nitro 4-Amino-3-Nitropyridine Radical->Nitro Oxidative Deamination Dimer Azo-Dimers (Brown Coloration) Radical->Dimer Coupling (Polymerization) Acid Acidic pH / Salt Form (Protonation) Acid->DAP Stabilizes

Caption: Mechanistic pathway of 3,4-DAP degradation showing the transition from free base to colored azo-dimers and N-oxides, and the stabilizing role of protonation.

Module 2: Storage & Handling Protocols

Protocol A: Inert Gas Blanketing (Mandatory for Free Base)

Issue: Oxygen in the headspace of vials is sufficient to initiate degradation. Procedure:

  • Equipment: Use a Schlenk line or a simple Nitrogen/Argon tank with a needle regulator.

  • Purge: Insert a long needle (gas inlet) to the bottom of the vial and a short needle (gas outlet) at the top.

  • Flow: Flow dry Nitrogen at 2-5 psi for 60 seconds per 5g of substance.

  • Seal: Withdraw the outlet needle first, then the inlet needle, and immediately seal with Parafilm or a crimp cap.

Protocol B: Solution Preparation Strategy

Issue: 3,4-DAP is most vulnerable when dissolved in neutral/basic aqueous media.

ParameterRecommendationScientific Rationale
Solvent pH Acidic (pH < 4.0) Protonation of the pyridine nitrogen (pKa ~9.1) and amino groups reduces oxidation potential.[8]
Temperature 4°C (Refrigerated) Reaction kinetics for N-oxide formation are significantly reduced at <10°C.
Light Amber Glass / Foil 3,4-DAP is photosensitive. UV light catalyzes the radical formation step.
Antioxidant Ascorbic Acid (0.1%) or Na-Metabisulfite Acts as a sacrificial scavenger for dissolved oxygen.

Module 3: Analytical Troubleshooting (HPLC)

Q: I see a new peak at RRT 0.8. Is this the N-oxide?

A: Likely, yes. The N-oxide is more polar than the parent compound and typically elutes earlier in Reverse Phase (RP) systems. However, 3,4-DAP is highly polar and basic, making standard C18 retention difficult without ion-pairing agents.

Troubleshooting Guide: HPLC Method Validation

Problem: Poor peak shape or lack of retention for 3,4-DAP. Solution: The molecule is too polar for standard C18. You must use Ion-Pair Chromatography .

Recommended Method Parameters:

  • Column: C18 End-capped (e.g., Nucleosil C18 or equivalent), 5 µm.

  • Mobile Phase:

    • Buffer: 10-20 mM Phosphate buffer or Ammonium Acetate.

    • Ion Pair Reagent:Sodium Octanesulfonate (1.0 g/L) .[9]

    • Modifier: Acetonitrile (approx. 10%).[9]

    • pH:[6][8][9][10][11] Adjusted to 1.9 - 2.5 (Critical for ion-pairing efficiency).

  • Detection: UV at 290 nm (max absorbance) or 210 nm (for impurity profiling).

Visualization: Analytical Decision Tree

Analytical_Workflow Start Sample Analysis: Discoloration Observed Check_pH Check Solution pH Start->Check_pH Branch_pH pH > 6.0? Check_pH->Branch_pH Action_Acidify Action: Acidify immediately (Target pH 2-3) Branch_pH->Action_Acidify Yes Run_HPLC Run HPLC (Ion-Pair Method) Branch_pH->Run_HPLC No Action_Acidify->Run_HPLC Result_Peak Extra Peak @ RRT < 1.0? Run_HPLC->Result_Peak Identify_Oxide Identify: N-Oxide Impurity (Irreversible Oxidation) Result_Peak->Identify_Oxide Yes (Early Elution) Identify_Dimer Identify: Azo-Dimer (Likely RRT > 1.0) Result_Peak->Identify_Dimer No (Late Elution)

Caption: Troubleshooting logic for identifying degradation products in 3,4-DAP samples.

References

  • European Medicines Agency (EMA). (2009). Assessment Report for Firdapse (Amifampridine). Procedure No. EMEA/H/C/001032. Link

  • Do, B., et al. (2006). "HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions." Chromatographia, 63, 641–645. Link

  • Trissel, L. A., et al. (2002). "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules." International Journal of Pharmaceutical Compounding, 6(2), 155-157.[12] Link

  • Harshalatha, P., et al. (2020). "Stability indicating RP-HPLC method development and validation for the determination of Amifampridine in bulk and tablet dosage form." Journal of Global Trends in Pharmaceutical Sciences, 11(1), 7203-7210. Link

  • Musshoff, U., et al. (1999). "3,4-Diaminopyridine derivatives as potassium channel blockers." European Journal of Pharmacology. Link

Sources

Optimization

Technical Support Center: Regioselective Synthesis of 3,4-Disubstituted Pyridines

[1] Current Status: Operational Ticket ID: PYR-34-REGIO Assigned Specialist: Senior Application Scientist Introduction: The "Pyridine Problem" Welcome to the Pyridine Functionalization Help Desk. You are likely here beca...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Ticket ID: PYR-34-REGIO Assigned Specialist: Senior Application Scientist

Introduction: The "Pyridine Problem"

Welcome to the Pyridine Functionalization Help Desk. You are likely here because you are attempting to install distinct substituents at the C3 and C4 positions, but you are encountering regioisomeric mixtures, unreactive substrates, or "impossible" substitution patterns.

The pyridine ring is electron-deficient, making electrophilic aromatic substitution (EAS) difficult and naturally biased toward C3.[1] Conversely, nucleophilic attacks favor C2/C4 but often require leaving groups. Achieving precise 3,4-disubstitution requires navigating a conflict between kinetic control (where the reagent wants to go) and thermodynamic control (where the intermediate is stable).

This guide is structured into three troubleshooting modules based on the most common synthetic failures.

Module 1: Metalation & The "Halogen Dance"

Issue: "I treated 3-bromopyridine with LDA/LiTMP to functionalize C4, but the electrophile ended up at C2, or the halogen migrated."

Root Cause Analysis

Lithiation of 3-substituted pyridines is governed by the acidity of the ring protons and the coordinating ability of the substituent (Directed Ortho Metalation - DoM).

  • C2 vs. C4 Acidity: The C2 proton is inherently more acidic (inductive effect of Nitrogen) than C4. Without a strong blocking group or specific directing group (DG), C2 lithiation is the default kinetic pathway.

  • Halogen Dance (HD): If you generate a lithio-species ortho to a halogen (e.g., 3-bromo-4-lithiopyridine), the halogen can migrate to the lithiated position to form a more thermodynamically stable carbanion. This is the "Halogen Dance."

Troubleshooting Workflow
Scenario A: You want to lithiate C4, but get C2.
  • Fix 1: Bulky Bases. Switch from LDA to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). The steric bulk of TMP discourages attack at the crowded C2 position (flanked by N and the C3-substituent).

  • Fix 2: The "Silylation Block" Strategy.

    • Lithiate C2 (kinetic control)

      
       Quench with TMSCl.
      
    • Lithiate again (C2 is blocked)

      
       Reaction occurs at C4.
      
    • Remove TMS later (TBAF or acid).

Scenario B: Your halogen moved (Halogen Dance).
  • Mechanism: The 3-bromo-4-lithio intermediate abstracts a proton from starting material, generating a new carbanion that favors the halogen migrating to a more stable position (often flanked by two protons).

  • Fix: Cryogenic Control. The Halogen Dance is driven by thermodynamics. Keep the reaction at -78°C or lower and quench immediately with a reactive electrophile. Do not allow the reaction to warm up before quenching.

Visualization: The Metalation Decision Tree

DoM_Pathway Start Substrate: 3-Substituted Pyridine (DG at C3) BaseChoice Base Selection Start->BaseChoice LDA Base: LDA (Less Bulky) BaseChoice->LDA LiTMP Base: LiTMP (Bulky) BaseChoice->LiTMP C2_Attack C2 Lithiation (Kinetic Default) Problem: C2 is more acidic LDA->C2_Attack C4_Attack C4 Lithiation (Steric Control) LiTMP->C4_Attack HD_Check Is there a Halogen at C3? C4_Attack->HD_Check Dance Risk: Halogen Dance (Migration to C4) HD_Check->Dance Temp > -78°C Stable Stable C4-Lithio Species HD_Check->Stable Temp < -78°C

Caption: Decision logic for selecting bases and conditions to target C4 over C2 in 3-substituted pyridines.

Module 2: Cross-Coupling Regioselectivity (Handy's Rules)

Issue: "I have a 3,4-dihalopyridine. Which halogen reacts first in a Suzuki or Stille coupling?"

The Scientific Principle: Handy's Rules

Scott Handy developed a predictive model for polyhalogenated heterocycles.[2] The order of oxidative addition (the rate-determining step) is governed by the electron deficiency of the carbon center.

  • Rule 1: The most electron-deficient site reacts first.

  • Rule 2:

    
     NMR Shift Correlation. The most deshielded proton (highest ppm) on the parent ring corresponds to the most reactive site for nucleophilic attack/oxidative addition.
    
  • Hierarchy: Generally C2/C6 > C4 > C3/C5 .

Experimental Guide: 3-Bromo-4-Iodopyridine

This is a classic "mixed halogen" scenario.

VariableC3-BromineC4-IodineWinner
Bond Strength Stronger (C-Br)Weaker (C-I)C4 (Iodine)
Electronic Bias Meta to N (Less deficient)Para to N (More deficient)C4
Result Reacts 2ndReacts 1stC4-Selective

Protocol: Site-Selective Suzuki Coupling

  • Substrate: 3-bromo-4-iodopyridine (1.0 eq).

  • Boronic Acid: Aryl-B(OH)₂ (1.05 eq).

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%). Note: Bis-phosphine ligands often enhance selectivity over bulky Buchwald ligands in this specific context.

  • Base: Na₂CO₃ (mild) is preferred over K₃PO₄ (strong) to prevent "over-coupling" or scrambling.

  • Temp: Run at Room Temperature to 60°C. High heat promotes reactivity at the less reactive C3-Br site.

Visualization: Sequential Coupling Workflow

Coupling_Flow Substrate 3-Br-4-I-Pyridine Step1 Step 1: Mild Coupling (Pd(0), Na2CO3, RT) Substrate->Step1 Selective C-I Activation Intermediate Product A: 3-Br-4-Aryl-Pyridine Step1->Intermediate Step2 Step 2: Forcing Coupling (Pd-SPhos, K3PO4, 100°C) Intermediate->Step2 C-Br Activation Final Product B: 3-R'-4-Aryl-Pyridine Step2->Final

Caption: Sequential functionalization strategy leveraging the reactivity difference between C4-I and C3-Br.

Module 3: The "Nuclear Option" (Pyridynes)

Issue: "Conventional methods failed. I need to install two carbon nucleophiles at 3 and 4 simultaneously."

Solution: 3,4-Pyridyne Intermediates

If you cannot substitute the ring, build the substitution via an elimination-addition mechanism.

  • Method: Use a 3-halo-4-silyl (or similar) precursor, or induce elimination on a 3-halo-pyridine using a strong base.

  • Regioselectivity: In 3,4-pyridynes, the nucleophile attacks the position that generates the most stable vinyl anion.

    • Garg/Knochel Insight: A substituent at C2 (e.g., OMe, F) distorts the ring geometry, directing nucleophilic attack to C4 with high selectivity.

Protocol Summary (Knochel Method)
  • Start: 3-chloro-2-ethoxypyridine.

  • Lithiate: n-BuLi at -78°C

    
     Li sits at C4.
    
  • Transmetalate: Add MgCl₂ to form the Grignard.

  • Eliminate: Warm to allow formation of the 3,4-pyridyne.

  • Trap: Add Grignard (R-MgBr). The R group attacks C4. The Mg ends up at C3.

  • Quench: Add an electrophile (E+) to trap the C3-Mg.

FAQ / Quick Troubleshooting

Q: Why are my yields low when using Pd(dppf)Cl₂? A: Bidentate ligands with large bite angles like dppf are excellent for stability but can sometimes be too slow for site-selective oxidative addition at room temperature. Try Pd(PPh₃)₄ or Pd(Amphos)Cl₂ for the first selective coupling.

Q: I see "scrambling" of my halogens. What happened? A: You likely triggered the Halogen Dance during the base addition step of a cross-coupling (if using strong bases) or during metalation. Ensure your base is added slowly at cryogenic temperatures.

Q: Can I use n-Butyl Lithium for C4 metalation? A: Risky. n-BuLi is a strong nucleophile and often attacks C2 directly (nucleophilic addition) rather than deprotonating. Use LiTMP (non-nucleophilic base) or the newer n-Butyl Sodium (n-BuNa) which has shown surprising C4 selectivity due to thermodynamic equilibration [5].

References

  • Handy, S. T., & Zhang, Y. (2006).[2] A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299–301.[2] Link

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Goetz, A. E., & Garg, N. K. (2013).[3] Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, 5, 54–60.[3] Link

  • Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Reviews, 107(11), 5010-5056. Link

  • Duan, X., et al. (2025).[4][5] Functionalization of Pyridines at the C4 Position via Metalation and Capture.[5][6] Angewandte Chemie. Link

Sources

Troubleshooting

Technical Support Center: Benzylaminopyridines (BAPs) Solubility Guide

Status: Online Operator: Senior Application Scientist Ticket ID: BAP-SOL-001 Subject: Overcoming aqueous solubility limits of benzylaminopyridine derivatives. Welcome to the Solubility Support Center If you are reading t...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: BAP-SOL-001 Subject: Overcoming aqueous solubility limits of benzylaminopyridine derivatives.

Welcome to the Solubility Support Center

If you are reading this, you are likely staring at a vial of "brick dust"—a benzylaminopyridine (BAP) derivative that refuses to dissolve in your assay buffer, or worse, has crashed out of solution the moment you diluted your DMSO stock.

BAPs present a classic medicinal chemistry paradox: the pyridine ring and benzyl group provide essential pi-stacking interactions for kinase or enzyme binding, but they also create a highly lipophilic, planar structure with high crystal lattice energy. Furthermore, the pyridine nitrogen is a weak base (pKa ~5.5–6.5), meaning it remains largely uncharged (and insoluble) at physiological pH (7.4).

This guide is not a textbook; it is a troubleshooting manual designed to get your compound into solution so you can generate data.

Part 1: The Diagnostic Phase (Root Cause Analysis)

Before adding solvents randomly, use this decision matrix to identify why your compound is insoluble.

Visualizing the Problem: The Solubility Decision Tree

Solubility_Decision_Tree Start Start: BAP Compound Insoluble Check_pKa Check pKa (Pyridine N) Start->Check_pKa Is_Acidic Is Assay pH < pKa - 2? Check_pKa->Is_Acidic Calculated pKa ~6.0 Salt_Form Strategy: Salt Formation (Mesylate/HCl) Is_Acidic->Salt_Form Yes (pH < 4) Check_LogP Check LogP (Lipophilicity) Is_Acidic->Check_LogP No (pH 7.4) High_LogP LogP > 3.5? Check_LogP->High_LogP Cosolvent Strategy: Cosolvents (DMSO/PEG400) High_LogP->Cosolvent No (Moderate Lipophilicity) Complexation Strategy: Complexation (HP-β-CD / SBE-β-CD) High_LogP->Complexation Yes (High Lipophilicity) Formulation Strategy: Lipid Formulation (Micelles/Liposomes) Complexation->Formulation If CD fails

Figure 1: Decision tree for selecting the optimal solubilization strategy based on physicochemical properties (pKa and LogP).

Part 2: Troubleshooting Protocols (Q&A Format)
Issue 1: "My compound dissolves in DMSO, but precipitates immediately when added to water/media."

Diagnosis: You are confusing Kinetic Solubility with Thermodynamic Solubility . When you inject a DMSO stock into water, you create a supersaturated solution.[1] The compound is thermodynamically unstable and will eventually precipitate to reach its equilibrium solubility. BAPs are notorious for this because the hydrophobic benzyl-pyridine core drives rapid crystallization.

The Fix: The "Solvent Shift" Protocol Do not simply vortex and hope. You must control the precipitation rate or prevent it entirely using a ternary system.

  • Prepare a 1000x Stock: Dissolve BAP in 100% DMSO.

  • Intermediate Dilution (Critical Step): Do not go straight to buffer. Dilute 1:10 into a "bridge solvent" (e.g., PEG400 or Propylene Glycol).

  • Final Dilution: Add the Intermediate Mix dropwise to your vortexing buffer.

ParameterKinetic Solubility (DMSO Spike)Thermodynamic Solubility (Solid Powder)
State Metastable (Supersaturated)Stable (Equilibrium)
Risk High (Precipitation over time)Low (Constant concentration)
Use Case HTS Screening, Early DiscoveryFormulation, GLP Tox Studies
Typical Limit 10–50 µM< 1 µM (for BAPs at pH 7.4)
Issue 2: "I need to dose this in vivo, but I can't inject DMSO."

Diagnosis: You need a Salt Form or a Complexing Agent .[2] Simple pH adjustment often fails for BAPs because you would need a pH of ~3 to keep them dissolved, which is not tolerated well IV or SC.

The Fix A: Salt Screening (The Chemical Solution) The pyridine nitrogen is a weak base. Strong acids can protonate it, disrupting the crystal lattice.

  • Avoid: Simple Hydrochloride (HCl) salts often form hydrates or are hygroscopic.

  • Recommended: Mesylate (Methanesulfonate) or Tosylate salts. These large organic counter-ions match the lipophilic nature of the benzyl group, often resulting in better crystallinity and solubility than HCl for hydrophobic bases.

The Fix B: Cyclodextrin Encapsulation (The Formulation Solution) BAPs fit perfectly into the cavity of Beta-Cyclodextrins (Cavity diameter ~6.0–6.5 Å).

  • Reagent: Use Sulfobutylether-β-cyclodextrin (SBE-β-CD) (e.g., Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Why? The benzyl ring acts as the "guest" molecule, tucking into the hydrophobic CD cavity, while the hydrophilic exterior of the CD interacts with water.

Protocol: Cyclodextrin Complexation

  • Prepare 20% (w/v) HP-β-CD in water or saline.

  • Add excess solid BAP compound.

  • Autoclave or stir for 24 hours (Thermodynamic equilibrium).

  • Filter (0.22 µm) to remove uncomplexed solid.

  • Analyze filtrate by HPLC to determine soluble concentration.

Issue 3: "My assay results are erratic. I suspect the compound is crashing out during the incubation."

Diagnosis: Assay Interference via "Microprecipitation." Even if the solution looks clear to the naked eye, BAPs can form colloidal aggregates at concentrations as low as 1 µM. These aggregates scatter light (false positives in absorbance assays) or sequester enzyme (false inhibition).

The Fix: The Critical Micelle Concentration (CMC) Check You must determine if your compound is acting as a monomer or an aggregate.

Workflow: Serial Dilution Linearity Test

  • Prepare a dilution series (e.g., 100 µM to 1 nM).

  • Measure signal (e.g., Fluorescence).

  • Pass Criteria: The response should be strictly linear.

  • Fail Criteria: A sudden drop-off or plateau in signal at higher concentrations indicates aggregation/precipitation.

Visualizing the Aggregation Pathway

Aggregation_Pathway Monomer Monomer (Active Species) Dimer Dimer/Oligomer (Pre-Nucleation) Monomer->Dimer High Conc. Colloid Colloidal Aggregate (Assay Interference) Dimer->Colloid Low Solubility Colloid->Monomer Add Detergent (0.01% Triton X-100) Precipitate Visible Precipitate (Loss of Potency) Colloid->Precipitate Time > 1h

Figure 2: Aggregation pathway of hydrophobic compounds. Adding non-ionic surfactants (Triton X-100 or Tween 80) can reverse colloidal formation.

Part 3: Summary of Solubilization Limits

Use this reference table to set realistic expectations for your BAP experiments.

Solvent SystemMax Solubility (Est.)Biological CompatibilityNotes
Water (pH 7.4) < 1 µg/mLHighPractically insoluble. Do not use alone.
Water (pH 2.0) > 1 mg/mLLow (Cell toxicity)Good for LC-MS injection, bad for cells.
10% DMSO/Water ~50–100 µg/mLMediumRisk of kinetic precipitation after 2 hours.
20% HP-β-CD 1–5 mg/mLHighBest for in vivo IP/IV/SC dosing.
PEG400 (Neat) > 10 mg/mLLow (Viscosity)Use for osmotic pumps or pre-dilution.
References
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][4] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Kinetic solubility: properties, measurement, and applications in drug discovery. Current Opinion in Chemical Biology.

  • Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Sources

Optimization

Technical Support Center: Hydrogenation of 3-Nitro-4-Benzylaminopyridine

This guide serves as a technical support resource for optimizing the catalytic hydrogenation of 3-nitro-4-benzylaminopyridine to 3-amino-4-benzylaminopyridine . It addresses the critical chemoselectivity challenge: reduc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for optimizing the catalytic hydrogenation of 3-nitro-4-benzylaminopyridine to 3-amino-4-benzylaminopyridine . It addresses the critical chemoselectivity challenge: reducing the nitro group without cleaving the benzyl protection (debenzylation).[1]

Ticket ID: H2-PYR-BN-OPT Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

The hydrogenation of 3-nitro-4-benzylaminopyridine presents a classic "competing functionality" challenge. You must reduce the nitro group (


) while preserving the benzylamine bond (

), which is susceptible to hydrogenolysis (debenzylation). Furthermore, the pyridine nitrogen can poison heterogeneous catalysts, stalling the reaction.

This guide prioritizes Platinum (Pt) and Raney Nickel catalysts over Palladium (Pd) to ensure chemoselectivity.

Module 1: Catalyst Selection & Chemoselectivity

Q: Why is my benzyl group cleaving (debenzylating) along with the nitro reduction?

A: You are likely using Palladium on Carbon (Pd/C) .[2][3] Pd/C is the most active catalyst for hydrogenolysis (cleavage of C-N and C-O bonds). While it reduces nitro groups rapidly, it almost invariably attacks benzylic C-N bonds, especially in acidic media or at elevated temperatures.

Recommended Protocol: Switch to a catalyst with high nitro-reductive activity but low hydrogenolysis potential.

CatalystNitro ReductionBenzyl StabilityRecommendation
5% Pt/C (Sulfided) HighExcellentPrimary Choice. Sulfiding poisons the sites responsible for C-N cleavage.
PtO₂ (Adams' Cat.) HighGoodSecondary Choice. Excellent for nitro groups; less aggressive toward benzyls than Pd.[1]
Raney Nickel ModerateGoodAlternative. Cost-effective, but handling is hazardous (pyrophoric). Requires neutral pH.[1]
Pd/C Very HighPoorAvoid unless poisoned with amines (e.g., ethylenediamine) or used with extreme care.

Technical Insight: The benzyl C-N bond energy is approx. 73 kcal/mol.[1] Pd surfaces lower the activation energy for this cleavage significantly more than Pt surfaces.[1] Using Sulfided Pt/C introduces sulfur atoms that block the specific "terrace" sites on the metal lattice required for the bulky benzyl adsorption, while leaving smaller sites available for nitro reduction [1].

Module 2: Reaction Conditions & Optimization

Q: The reaction stalls at the hydroxylamine intermediate ( ). How do I push it to completion?

A: Stalling at the hydroxylamine (


) stage is common in pyridine derivatives due to catalyst poisoning by the pyridine nitrogen.

Troubleshooting Steps:

  • Increase Pressure: Boost

    
     pressure from 1 atm (balloon) to 3–5 bar (45–75 psi) . The reduction of hydroxylamine to amine is the rate-determining step and is pressure-dependent.
    
  • Solvent Switch: Change from pure Methanol to Methanol/THF (1:1) or Ethanol .

    • Reasoning: Hydroxylamines are often less soluble in pure alcohols, leading to precipitation on the catalyst surface. THF improves solubility.[1]

  • Temperature Bump: Increase temperature to 40–50°C .

    • Warning: Do not exceed 60°C, as this increases the risk of thermal disproportionation of the hydroxylamine into nitroso and amine species, leading to azoxy dimers.

Q: Can I use acid to prevent catalyst poisoning?

A: Proceed with Caution. While adding acid (e.g., HCl or AcOH) protonates the pyridine nitrogen and prevents it from binding to the catalyst metal, it drastically increases the rate of debenzylation .

  • If using Pt/C: You may use 1.0 eq of Acetic Acid.

  • If using Pd/C: NEVER use acid; it guarantees debenzylation.[1]

Module 3: Process Visualization (Pathway & Impurities)

The following diagram illustrates the reaction pathways, highlighting the critical divergence between the desired product and the debenzylated impurity.

Hydrogenation_Pathway Start 3-Nitro-4-benzylaminopyridine (Substrate) Nitroso Nitroso Intermediate (Transient) Start->Nitroso + H2 Hydroxyl Hydroxylamine (Stalled Intermediate) Nitroso->Hydroxyl + H2 Product 3-Amino-4-benzylaminopyridine (Target) Hydroxyl->Product + H2 (Rate Limiting) Azoxy Azoxy Dimer (Side Product) Hydroxyl->Azoxy Condensation (High Temp/Low H2) Debenz 3,4-Diaminopyridine (Over-reduction) Product->Debenz + H2 / Pd/C (Avoid)

Figure 1: Reaction pathway showing the reduction cascade and potential pitfalls (debenzylation and dimerization).

Module 4: Standard Operating Procedure (SOP)

Objective: Selective reduction of 3-nitro-4-benzylaminopyridine.

Materials:

  • Substrate: 3-nitro-4-benzylaminopyridine

  • Catalyst: 5% Pt/C (sulfided) (Loading: 2–5 wt% relative to substrate)

  • Solvent: THF/Methanol (1:1) (Concentration: 0.1 M)

  • Hydrogen Source: Hydrogen balloon (small scale) or Parr Shaker (scale-up).

Protocol:

  • Inerting: Charge the reaction vessel with substrate and catalyst under a Nitrogen or Argon atmosphere.[1] Safety: Do not add dry catalyst to solvent; wet it first with a small amount of water or add to solvent under inert gas.

  • Solvation: Add the THF/MeOH mixture. Agitate to ensure full dissolution of the substrate.

  • Purge: Evacuate the vessel and backfill with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ).
  • Reaction:

    • Pressure: Maintain 3 bar (45 psi) .

    • Temp: Start at 25°C . If conversion is <50% after 4 hours, ramp to 40°C .

  • Monitoring: Check HPLC/LCMS at 2h and 6h.

    • Look for M+H (Product).[1]

    • Watch for M-16 (Hydroxylamine).

    • Watch for M-90 (Loss of Benzyl).

  • Workup: Filter through a Celite pad to remove catalyst.[1] Rinse with THF.[1][4] Concentrate filtrate under reduced pressure.

    • Note: Aminopyridines oxidize easily in air.[1] Store under Nitrogen or convert to HCl salt immediately.[1]

Module 5: FAQ & Troubleshooting

Q: My product is turning purple/black during workup. Why?

A: Oxidative Instability. Ortho-diaminopyridines (like your product) are electron-rich and prone to oxidation by air, forming "pyridyl-quinone-imine" type species (highly colored).

  • Fix: Perform filtration and evaporation rapidly. Add an antioxidant like Sodium Ascorbate during workup, or immediately treat the crude oil with HCl in dioxane to precipitate the stable dihydrochloride salt.

Q: Can I use chemical reductants instead of hydrogenation?

A: Yes, if you lack hydrogenation equipment or cannot stop debenzylation.

  • Sodium Dithionite (

    
    ):  Excellent for reducing nitro groups in the presence of sensitive functionalities. Run in THF/Water at mild heat [2].
    
  • Iron/Ammonium Chloride: A classic Bechamp reduction variant.[1] Very gentle on benzyl groups but requires tedious iron waste removal.[1]

Q: How do I remove the catalyst safely?

A: Pyridine-poisoned catalysts can sometimes be pyrophoric upon drying because the hydrogenation creates reactive surface species.

  • Protocol: Always keep the filter cake (Celite + Catalyst) wet with water or solvent. Do not pull air through the cake for extended periods. Dispose of into a water-filled waste container.

References

  • BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Retrieved from (Demonstrates analogous pyridine reduction protocols).

  • Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from (General review of chemoselective nitro reduction methods).

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds. Retrieved from (Discussion on mechanism and hydroxylamine intermediates).

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. Retrieved from (Comparison of Pd/C vs Raney Ni vs Pt/C).

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in Buchwald-Hartwig Amination of Pyridines

Welcome to the Technical Support Center for troubleshooting the Buchwald-Hartwig amination of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are naviga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting the Buchwald-Hartwig amination of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. The unique electronic and coordinating properties of the pyridine ring present specific challenges, often leading to undesired side products and diminished yields. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address and resolve these common issues.

Understanding the Core Challenges

The Buchwald-Hartwig amination of pyridines is a cornerstone of modern synthetic chemistry, yet its application to this heteroaromatic system is not without its nuances. The primary hurdles stem from the pyridine nitrogen's ability to coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of the halopyridine and the propensity for certain side reactions. This guide will dissect these issues and provide practical, evidence-based solutions.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is sluggish or stalls completely, and I'm recovering mostly starting material. What's going on?

This is a classic symptom of catalyst inhibition or deactivation, a frequent issue with pyridine substrates.[1]

  • Causality: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming an off-cycle, catalytically inactive species.[1][2] This is particularly problematic with 2-halopyridines due to the proximity of the nitrogen to the reaction site, which can lead to chelation.

  • Troubleshooting Steps:

    • Ligand Selection is Crucial: The use of sterically bulky, electron-rich phosphine ligands is paramount. These ligands occupy significant space around the palladium atom, physically hindering the coordination of the pyridine nitrogen.

    • Inadequate Ligand Bulk: If you are using less bulky ligands (e.g., P(t-Bu)3), consider switching to more sterically demanding options.

    • Pre-catalyst Choice: Modern palladium pre-catalysts, such as the G3 or G4 palladacycles, are often more effective than traditional sources like Pd(OAc)2 or Pd2(dba)3.[3] These pre-catalysts are designed for the efficient in-situ generation of the active LPd(0) species.[4]

  • Visualizing the Problem:

    Catalyst_Inhibition Active Catalyst (LPd(0)) Active Catalyst (LPd(0)) Inactive Complex Inactive Complex Active Catalyst (LPd(0))->Inactive Complex Coordination by Pyridine Nitrogen Pyridine Substrate Pyridine Substrate Pyridine Substrate->Inactive Complex Inactive Complex->Active Catalyst (LPd(0)) Reversible, but can sequester catalyst

Q2: I'm observing a significant amount of hydrodehalogenation, especially with my chloropyridine. How can I suppress this?

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. [3]

  • Causality: This side reaction can arise from several pathways, but a prominent one involves β-hydride elimination from the palladium-amido intermediate, particularly with primary amines. [5][6]The resulting palladium-hydride species can then reductively eliminate with the halide to regenerate the catalyst and produce the hydrodehalogenated pyridine.

  • Troubleshooting Steps:

    • Ligand Choice: The electronic and steric properties of the ligand play a critical role. Bidentate ligands were initially developed to suppress β-hydride elimination. [3]For pyridine substrates, bulky monodentate biarylphosphine ligands are often effective at promoting the desired C-N reductive elimination over competing pathways.

    • Base Selection: The choice of base can influence the concentration of palladium-hydride species. While strong bases like NaOtBu are often necessary for high reaction rates, they can sometimes promote side reactions. [7][8]Screening a panel of bases is advisable.

    • Amine Stoichiometry: Using a large excess of a primary amine can sometimes exacerbate hydrodehalogenation. Try reducing the equivalents of the amine.

  • Recommended Ligand/Base Combinations to Minimize Hydrodehalogenation:

Pyridine SubstrateRecommended LigandsRecommended BasesRationale
2-ChloropyridinesXPhos, RuPhos, BrettPhos [9]LiHMDS, K3PO4Bulky ligands favor reductive elimination; weaker bases can sometimes suppress side reactions.
3/4-BromopyridinesXantphos, AdBippyPhosCs2CO3, NaOtBuBidentate ligands can be effective; base choice depends on amine nucleophilicity.
Electron-deficient PyridinestBuXPhos, tBuBrettPhos [7]NaOtBu, LHMDS [7]More electron-donating ligands can accelerate the desired C-N coupling.
Q3: My desired product is contaminated with a significant amount of homocoupled byproducts. What causes this and how can I prevent it?

Homocoupling, the dimerization of either the aryl halide or the amine, can be a frustrating side reaction. [3]

  • Causality: Aryl halide homocoupling can be promoted by certain catalyst systems and reaction conditions. Amine homocoupling is less common but can occur under specific circumstances.

  • Troubleshooting Steps:

    • Optimize Catalyst Loading: Excessively high catalyst loadings can sometimes lead to an increase in homocoupling. [2]Try reducing the catalyst loading to the minimum required for efficient conversion.

    • Temperature Control: High reaction temperatures can promote catalyst decomposition and side reactions, including homocoupling. [1][2]It is often beneficial to run the reaction at the lowest temperature that still provides a reasonable rate. [2] 3. Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio. For monodentate ligands, a 1:1 to 2:1 ratio is typical. An insufficient amount of ligand can lead to the formation of less-defined, highly active palladium species that may promote side reactions.

Q4: My reaction works well with bromopyridines, but fails with the corresponding chloropyridine. What adjustments should I make?

The lower reactivity of aryl chlorides compared to bromides and iodides is a well-known phenomenon in cross-coupling chemistry. [3][10]

  • Causality: The C-Cl bond is stronger than the C-Br and C-I bonds, making the oxidative addition step of the catalytic cycle more challenging.

  • Troubleshooting Steps:

    • More Electron-Rich Ligands: Employ more electron-donating and sterically hindered ligands. Ligands like XPhos, SPhos, and RuPhos were specifically developed to facilitate the activation of aryl chlorides.

    • Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (e.g., 100-120 °C) to achieve reasonable reaction rates. [4] 3. Choice of Base: Stronger bases, such as NaOtBu or LHMDS, are often necessary to facilitate the catalytic cycle with less reactive aryl chlorides. [7]

Optimized Experimental Protocol: Buchwald-Hartwig Amination of a Challenging 2-Chloropyridine

This protocol provides a robust starting point for the amination of a sterically hindered and potentially chelating 2-chloropyridine with a primary amine.

Reagents:

  • 2-Chloro-6-methylpyridine (1.0 mmol, 1.0 equiv)

  • Cyclopentylamine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-chloro-6-methylpyridine, XPhos Pd G3, and NaOtBu under an inert atmosphere (e.g., in a glovebox).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and if not in a glovebox, evacuate and backfill with argon or nitrogen three times.

  • Solvent and Amine Addition: Add the anhydrous, degassed toluene via syringe, followed by the cyclopentylamine.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Buchwald_Hartwig_Cycle LPd(0) LPd(0) Ar(X)Pd(II)L Ar(X)Pd(II)L LPd(0)->Ar(X)Pd(II)L Oxidative Addition (Ar-X) Ar(NHR)Pd(II)L [ArPd(II)L(HNHR)]+X- Ar(X)Pd(II)L->Ar(NHR)Pd(II)L Amine Coordination (RNH2) ArPd(II)(NR)L ArPd(II)(NR)L Ar(NHR)Pd(II)L->ArPd(II)(NR)L Deprotonation (Base) ArPd(II)(NR)L->LPd(0) Reductive Elimination Product Product ArPd(II)(NR)L->Product Ar-NHR

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Hydrodehalogenation_Side_Reaction ArPd(II)(NHR)L ArPd(II)(NHR)L HPd(II)(X)L HPd(II)(X)L ArPd(II)(NHR)L->HPd(II)(X)L β-Hydride Elimination LPd(0) LPd(0) HPd(II)(X)L->LPd(0) Reductive Elimination Hydrodehalogenated_Product Ar-H HPd(II)(X)L->Hydrodehalogenated_Product

Caption: A common pathway for the hydrodehalogenation side reaction.

Concluding Remarks

The successful Buchwald-Hartwig amination of pyridine substrates is a testament to the power of rational catalyst and reaction design. By understanding the underlying mechanistic principles and the specific challenges posed by the pyridine ring, researchers can effectively troubleshoot and optimize their reactions. The careful selection of sterically demanding and electron-rich ligands, coupled with the appropriate choice of base and reaction conditions, is key to minimizing side products and achieving high yields of the desired aminopyridine products.

References

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Role of the base in Buchwald-Hartwig amin
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). PharmaBlock.
  • Buchwald-Hartwig Amin
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (2025). Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.
  • Effect of various bases in the Buchwald coupling reaction. (n.d.).
  • Optimization of Buchwald-Hartwig amin
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). American Chemical Society.
  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. (2025). Benchchem.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (2025). Benchchem.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). PMC.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). PMC.

Sources

Optimization

Technical Support Center: Advanced NMR Strategies for Substituted Pyridines

The following guide is structured as a specialized Technical Support Center for NMR spectroscopists and medicinal chemists. It prioritizes actionable troubleshooting over textbook theory, designed to be read while sittin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for NMR spectroscopists and medicinal chemists. It prioritizes actionable troubleshooting over textbook theory, designed to be read while sitting at the spectrometer console.

Executive Summary & Diagnostic Triage

The Problem: Substituted pyridines are ubiquitous in drug discovery (present in >20% of top pharmaceuticals) but notorious for signal overlap in the 6.5–9.0 ppm region. The electron-deficient ring creates a narrow chemical shift dispersion, while scalar coupling (


) creates complex multiplets that "bunch" together, making quantitative integration (qNMR) and structural assignment impossible.

The Solution Hierarchy: Do not immediately jump to expensive cryoprobe experiments. Follow this logic gate to resolve overlaps:

G Start START: Overlapping Aromatic Signals Solvent Step 1: Solvent Engineering (ASIS) (Cheapest/Fastest) Start->Solvent < 5 min prep HSQC Step 2: 2D HSQC (Spread to Carbon Dimension) Solvent->HSQC Overlap persists? PureShift Step 3: Pure Shift (PSYCHE) (Collapse Multiplets) HSQC->PureShift Need qNMR or exact J? Hetero Step 4: 1H-15N HMBC (Use the Nitrogen Anchor) HSQC->Hetero Quaternary carbons ambiguous?

Caption: Triage workflow for resolving NMR signal overlap. Start with chemical methods (solvents) before advancing to complex pulse sequences.

Module 1: Solvent Engineering (The ASIS Effect)

Theory: The Aromatic Solvent Induced Shift (ASIS) is the most underutilized tool in modern NMR. Benzene-d6 and Pyridine-d5 form "collision complexes" with the solute. Because these solvents are anisotropic (donut-shaped electron clouds), they shield or deshield protons depending on the geometry of the complex.

The Protocol: If your signals overlap in Chloroform-d (


), do not  just try DMSO-d6 (which often broadens signals due to viscosity). Switch to Benzene-d6 (

)
.
SolventDielectric Constant (

)
Mechanism of ActionBest For...
Chloroform-d 4.8Weak H-bondingBaseline scan.
Benzene-d6 2.3ASIS Effect (Shielding above ring plane)Resolving protons ortho/meta to carbonyls or nitro groups.
Acetone-d6 20.7Dipole-DipoleSharpening exchangeable protons (NH/OH).
DMSO-d6 46.7Strong H-bond AcceptorSolubility issues; separating water peaks.

Experimental Step-by-Step:

  • Prepare ~5-10 mg of sample in 600 µL

    
    . Acquire 1H spectrum.[1][2][3][4][5][6][7]
    
  • If overlap occurs, dry the sample (nitrogen blow-down).

  • Redissolve in 600 µL Benzene-d6 .

  • Result: You will often see shifts of 0.1–0.5 ppm, sufficient to separate overlapping doublets.

Expert Insight: In pyridines, protons ortho to a substituent are most affected by ASIS. If you have a methyl group on the ring, Benzene-d6 will often shift the methyl signal upfield significantly, unmasking any aromatic protons buried underneath.

Module 2: Spectral Simplification (Pure Shift NMR)

Theory: When 1D resolution fails, multiplets (doublets of doublets) are the enemy. Pure Shift NMR (specifically the PSYCHE method) collapses all multiplets into singlets by suppressing homonuclear


-coupling during acquisition.[8][9] This turns a complex "forest" of peaks into a clean "stick" spectrum.

Warning: PSYCHE sacrifices sensitivity (approx. 10-20% of standard 1H signal).[10] Do not use on samples <1 mg unless you have a cryoprobe.

Protocol: Setting up PSYCHE (Bruker/Varian standard libraries):

  • Pulse Sequence: Load psyche (or push1d family).

  • Parameters:

    • Sweep Width (SW): Standard (e.g., 10-12 ppm).

    • Drop Points: Set to roughly

      
       (consult spectrometer manual, typically 16-32).
      
    • Flip Angle: Small flip angles (10-20°) are used for the saltire chirps.

  • Processing:

    • Process as standard 1D.

    • Critical: No J-coupling information will remain. Do not try to calculate

      
       values from this spectrum.
      

Comparison of Methods:

FeatureStandard 1H2D HSQCPure Shift (PSYCHE)
Resolution Low (Multiplet overlap)High (2D dispersion)Ultra-High (Singlets)
Sensitivity 100%~50% (Indirect detection)~15%
Acquisition Time 1 min10-20 min5-10 min
Information

+


+


only

Module 3: The Nitrogen Anchor (1H-15N HMBC)

Theory: The pyridine nitrogen is a "lighthouse" in the dark. It has a massive chemical shift range (~100 ppm dispersion).[1] Protons ortho (H2/H6) and meta (H3/H5) to the nitrogen have distinct coupling pathways (


 vs 

).

The "Blind Spot" Fix: Substituted pyridines often have quaternary carbons that don't show in HSQC. 1H-15N HMBC connects the "floating" protons to the nitrogen framework.

Typical 15N Chemical Shifts (Relative to Liquid


): 
  • Pyridine (unsubstituted): ~317 ppm

  • Protonated Pyridinium: ~200 ppm (Huge upfield shift!)

  • N-Oxide: ~280 ppm

  • Aminopyridines: ~240-280 ppm

Experimental Protocol:

  • Sequence: hmbcgpndqf (Gradient selected HMBC optimized for 15N).

  • Coupling Constant Optimization (

    
    ): 
    
    • Set cnst13 (or equivalent) to 6-8 Hz . This targets the

      
       and 
      
      
      
      couplings typical in aromatic heterocycles.
  • Referencing: Indirect referencing is standard. Ensure your 1H is referenced to TMS/Solvent correctly; the spectrometer calculates 15N based on the gyromagnetic ratio (

    
     ratio).
    

Troubleshooting: If you see no signals, your Pyridine might be protonated (salt form) or exchanging. Add a base (e.g.,


 or 

) to the tube to force the free base form, which has sharper N signals.

Module 4: Quantitative Analysis (qNMR) with Relaxation Agents

Issue: You need to integrate overlapping signals for purity analysis, but Pyridine carbons/protons have long


 relaxation times, making qNMR slow.

The Fix: Add Chromium(III) acetylacetonate [Cr(acac)


] .[7][11][12]
This paramagnetic relaxation agent shortens 

drastically, allowing for faster repetition rates without saturation.

Protocol:

  • Preparation: Make a stock solution of 0.1 M Cr(acac)

    
     in the deuterated solvent.
    
  • Dosing: Add roughly 20 µL of stock to your NMR tube (Target: ~1-3 mg Cr(acac)

    
     per 0.6 mL).
    
  • Effect: The solution will turn purple.[12]

  • Acquisition:

    • Set Relaxation Delay (

      
      ) to 1-2 seconds  (down from 30s).
      
    • Note: Signals will broaden slightly (

      
       shortening). This is a trade-off for speed and quantitative accuracy.
      

FAQ & Troubleshooting

Q: My pyridine signals are extremely broad, even in CDCl3. Why? A: This is likely Quadrupolar Broadening from the


 nucleus (99.6% abundance, spin=1). The electric field gradient at the nitrogen relaxes the attached protons (H2/H6) efficiently.
  • Fix: Decoupling

    
     is hard. Instead, try measuring at a higher temperature (increases 
    
    
    
    ) or sharpening the signal by processing with a stronger exponential window function (LB = -0.3, GB = 0.1 for Gaussian resolution enhancement).

Q: I see "ghost" peaks that duplicate my pyridine signals. Is my sample impure? A: Check for Rotamers . If you have an amide, carbamate, or bulky substituent ortho to the nitrogen, rotation might be slow on the NMR timescale.

  • Test: Run a quick Variable Temperature (VT) experiment. Heat the probe to 50°C. If the peaks coalesce (merge), it’s rotamers. If they stay sharp and distinct, it’s an impurity.

Q: How do I distinguish H3 from H4 in 2-substituted pyridines? A: Look at the coupling constants (


):
  • 
     (Ortho): ~5.0 – 6.0 Hz
    
  • 
     (Ortho): ~7.0 – 8.5 Hz
    
  • 
     (Meta): ~1.0 – 2.0 Hz
    
  • Rule of Thumb: The proton adjacent to the substituent usually has a distinct shift, but the coupling pattern (doublet vs triplet of doublets) determines the position. H4 is usually a triplet (or dd looking like a t) due to two ortho neighbors (H3 and H5), whereas H3 is a doublet of doublets.

References

  • Pure Shift NMR (PSYCHE): Foroozandeh, M., et al. "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition, 2014, 53(27), 6990–6992.

  • Solvent Effects (ASIS): Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016. (Chapter 3: Chemical Shifts).

  • 15N Chemical Shifts: Witanowski, M., et al. "Nitrogen NMR Spectroscopy."[5] Annual Reports on NMR Spectroscopy, 2000.

  • Relaxation Agents (Cr(acac)3): Caytan, E., et al. "Quantification of solutes in NMR with paramagnetic relaxation agents." Talanta, 2007, 71(3), 1016-1021.

  • Benchtop Pure Shift Evaluation: "Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures." Royal Society of Chemistry, Analytical Methods, 2025.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Selectivity Profile of Pyridine Analogues for Kv7.2 vs. Kv7.4 Potassium Channels

In the landscape of ion channel drug discovery, the voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 and Kv7.4, represent critical targets for therapeutic intervention in a range of neurological and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of ion channel drug discovery, the voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 and Kv7.4, represent critical targets for therapeutic intervention in a range of neurological and smooth muscle disorders. The development of subtype-selective modulators is paramount to achieving desired therapeutic effects while minimizing off-target side effects. This guide provides an in-depth comparison of the selectivity profiles of various pyridine analogues for Kv7.2 and Kv7.4 channels, supported by experimental data and detailed protocols for researchers in the field.

The Critical Distinction: Why Selectivity Between Kv7.2 and Kv7.4 Matters

Kv7.2 and Kv7.4 channels, while both members of the Kv7 family, exhibit distinct tissue distribution and physiological roles. Kv7.2, predominantly found in the nervous system, assembles as homomers or heteromers with Kv7.3 to form the M-current, a key regulator of neuronal excitability.[1][2] Consequently, activators of Kv7.2 are pursued for the treatment of epilepsy and other hyperexcitability disorders.[1]

In contrast, Kv7.4 is highly expressed in the outer hair cells of the cochlea and in vascular smooth muscle.[3] Its activation is linked to the regulation of vascular tone and auditory function. Therefore, non-selective activation of Kv7.4 by a compound intended for a neurological application could lead to undesirable cardiovascular or auditory side effects. This underscores the critical need for developing pyridine analogues with high selectivity for Kv7.2 over Kv7.4.

Comparative Selectivity of Pyridine Analogues: A Data-Driven Analysis

The following table summarizes the reported half-maximal effective concentrations (EC50) of several pyridine analogues for Kv7.2 and Kv7.4 channels, providing a quantitative measure of their potency and selectivity. The data has been compiled from various electrophysiological studies.

CompoundChemical ScaffoldKv7.2 EC50 (µM)Kv7.4 EC50 (µM)Selectivity (Kv7.4/Kv7.2)Reference
RetigabinePyridine~5.010.3~2[4]
FlupirtinePyridineNot specified12.6Not specified[4]
RL-56Pyridine (Retigabine Analogue)Not specified>200 (for Kv7.2/3)>50-200 (for Kv7.2/3 vs Kv7.4/5)[5]
SCR2682Thieno[3,2-c]pyridine0.02630.0288~1.1[6]
NH29N-phenylanthranilic acid derivative14 (for Kv7.2/3)Weakly increases currentSelective for Kv7.2/3[7]
4-AminopyridinePyridineNot specifiedEnhances current at 0.1 mM, inhibits at 5 mMActivates Kv7.4[8]

Analysis of Selectivity:

The data reveals a spectrum of selectivity among pyridine analogues. Retigabine, a well-characterized Kv7 activator, exhibits only a modest ~2-fold selectivity for Kv7.2 over Kv7.4.[4] Flupirtine also demonstrates activity at both subtypes.[4]

In contrast, modern drug discovery efforts have yielded compounds with significantly improved selectivity. For instance, the retigabine analogue RL-56 shows a remarkable >50 to 200-fold selectivity for Kv7.2/3 channels over Kv7.4 and Kv7.5.[5] This highlights the potential for targeted modifications of the pyridine scaffold to achieve desired selectivity profiles.

The novel compound SCR2682 , while highly potent, displays minimal selectivity between Kv7.2 and Kv7.4, with EC50 values of 26.3 nM and 28.8 nM, respectively.[6] This suggests that high potency does not inherently confer selectivity.

Interestingly, 4-aminopyridine , a broad-spectrum potassium channel blocker, has been shown to enhance Kv7.4 currents at lower concentrations, demonstrating a unique pharmacological profile.[8]

The Structural Basis of Selectivity: A Tale of Two Binding Pockets

The differential activity of pyridine analogues on Kv7.2 and Kv7.4 can be attributed to subtle but critical differences in the amino acid residues lining their respective binding pockets.

Recent cryo-electron microscopy (cryo-EM) structures of Kv7 channels have provided invaluable insights into the binding sites of small molecule modulators. For many pyridine analogues, including retigabine, a key interaction occurs with a tryptophan residue (W236 in Kv7.2) located in the S5 transmembrane segment of the pore domain.[2][5] The nature of the amino acids surrounding this tryptophan and in the adjacent S6 segment can influence the binding affinity and efficacy of a compound.

For instance, the development of Kv7.2-selective compounds often involves exploiting differences in the residues within the binding pocket that can be targeted to enhance interactions with the Kv7.2 channel while reducing affinity for the corresponding residues in Kv7.4. The higher sequence diversity in the voltage-sensing domain (VSD) compared to the pore domain across Kv7 subtypes also presents an alternative target for achieving selectivity, as demonstrated by compounds that act as gating-modifiers.[7]

Below is a conceptual diagram illustrating the binding of a selective versus a non-selective pyridine analogue.

cluster_0 Kv7.2 Channel cluster_1 Kv7.4 Channel cluster_2 Pyridine Analogues Kv7_2 Pore Domain (S5/S6) W236 Residue A Residue B Kv7_4 Pore Domain (S5/S6) W-equivalent Residue X Residue Y Selective Selective Analogue Selective->Kv7_2:r Strong Interaction (High Affinity) Selective->Kv7_4:r Weak Interaction (Low Affinity) NonSelective Non-Selective Analogue NonSelective->Kv7_2:r2 Similar Affinity NonSelective->Kv7_4:r2 Similar Affinity

Caption: Conceptual binding of selective vs. non-selective pyridine analogues.

Experimental Workflow for Determining Selectivity: A Step-by-Step Protocol

The gold standard for determining the selectivity of ion channel modulators is electrophysiology. Automated patch-clamp (APC) systems have revolutionized this process, enabling high-throughput screening and detailed pharmacological characterization.

Here is a detailed protocol for assessing the selectivity of pyridine analogues for Kv7.2 versus Kv7.4 using an APC platform:

I. Cell Line Preparation and Maintenance:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human Kv7.2 or human Kv7.4 channels in appropriate culture medium supplemented with a selection antibiotic.

  • Passaging: Passage the cells every 2-3 days to maintain them in the logarithmic growth phase.

II. Compound Preparation:

  • Stock Solutions: Prepare high-concentration stock solutions of the pyridine analogues in a suitable solvent, typically DMSO.

  • Serial Dilutions: On the day of the experiment, perform serial dilutions of the stock solutions in the appropriate extracellular solution to achieve the desired final concentrations for constructing concentration-response curves.

III. Automated Patch-Clamp Electrophysiology:

  • System Preparation: Prime and prepare the APC system according to the manufacturer's instructions. This includes loading the intracellular and extracellular solutions.

    • Typical Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Typical Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES (pH 7.2 with KOH).

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension at the optimal density for the APC system.

  • Experiment Execution:

    • Load the cell suspension and compound plate into the APC system.

    • Initiate the automated experiment, which includes cell capture, seal formation, whole-cell configuration, and compound application.

    • Voltage Protocol: Apply a voltage-step protocol to elicit Kv7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then applying a series of depolarizing steps (e.g., to +40 mV) to activate the channels.

    • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the pyridine analogue to the cells.

  • Data Acquisition: Record the whole-cell currents in response to the voltage protocol at each compound concentration.

IV. Data Analysis:

  • Current Measurement: Measure the peak current amplitude at a specific depolarizing voltage step for each compound concentration.

  • Concentration-Response Curves: Plot the normalized current as a function of the compound concentration.

  • EC50 Determination: Fit the concentration-response data to the Hill equation to determine the EC50 value for each compound on both Kv7.2 and Kv7.4 channels.

  • Selectivity Calculation: Calculate the selectivity ratio by dividing the EC50 for Kv7.4 by the EC50 for Kv7.2.

The following diagram illustrates the experimental workflow for determining the selectivity of pyridine analogues.

A Stable Cell Lines (Kv7.2 and Kv7.4) C Automated Patch-Clamp (APC System) A->C B Compound Preparation (Serial Dilutions) B->C D Data Acquisition (Whole-Cell Currents) C->D E Data Analysis (Concentration-Response Curves) D->E F EC50 Determination (Hill Equation) E->F G Selectivity Profile (Kv7.4 EC50 / Kv7.2 EC50) F->G

Caption: Experimental workflow for selectivity screening.

Concluding Remarks and Future Directions

The development of pyridine analogues with high selectivity for Kv7.2 over Kv7.4 is a critical endeavor for advancing treatments for neurological disorders while mitigating potential side effects. This guide has provided a comparative analysis of the selectivity profiles of several pyridine analogues, a detailed experimental protocol for assessing selectivity, and an overview of the structural basis for these differences.

Future research will likely focus on leveraging the growing body of structural information on Kv7 channels to design novel pyridine analogues with even greater subtype selectivity. The continued use of high-throughput automated patch-clamp systems will be instrumental in rapidly screening these new chemical entities and providing the detailed pharmacological data necessary to advance the most promising candidates toward clinical development.

References

  • Dockendorff, C., et al. (2019). An anthrone-based Kv7.2/7.3 channel blocker with improved properties for the investigation of psychiatric and neuro-degenerative disorders. Bioorganic & Medicinal Chemistry Letters, 29(23), 126681. [Link]

  • Wipf, P., et al. (2022). Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype. ACS Chemical Neuroscience, 13(15), 2322-2333. [Link]

  • Peretz, A., et al. (2010). Targeting the voltage sensor of Kv7.2 voltage-gated K+ channels with a new gating-modifier. Proceedings of the National Academy of Sciences, 107(34), 15214-15219. [Link]

  • Miceli, F., et al. (2008). Molecular Pharmacology and Therapeutic Potential of Neuronal Kv7-modulating Drugs. Current Opinion in Pharmacology, 8(1), 65-74. [Link]

  • Dockendorff, C., et al. (2019). An anthrone-based Kv7.2/7.3 channel blocker with improved properties for the investigation of psychiatric and neurodegenerative disorders. Bioorganic & Medicinal Chemistry Letters, 29(23), 126681. [Link]

  • Barrese, V., et al. (2024). KCNT1 Channel Blockers: A Medicinal Chemistry Perspective. Molecules, 29(12), 2843. [Link]

  • Schulig, L., et al. (2022). K V 7.2/3 channel opening activity, in vitro toxicity, and logD 7.4 values of the synthesized analogues 7-53 in comparison to flupirtine and retigabine. [Link]

  • Lemke, J., et al. (2022). Dihedral angle scanning for various pyridine scaffolds using B3LYP‐D3/6‐31G(d,p). [Link]

  • Jepps, T. A., et al. (2015). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British journal of pharmacology, 172(9), 2341-2354. [Link]

  • Telezhkin, V., et al. (2012). Distinct subunit contributions to the activation of M-type potassium channels by PI(4,5)P2. The Journal of general physiology, 140(1), 41-53. [Link]

  • Sophion Bioscience. (n.d.). Application Report - KV7.4 channel assay for QPatch®: Biophysics and Pharmacology. [Link]

  • Zhang, F., et al. (2019). Electrophysiological and pharmacological characterization of a novel and potent neuronal Kv7 channel opener SCR2682 for antiepilepsy. The FASEB Journal, 33(8), 9037-9051. [Link]

  • Bartz, F. M., et al. (2025). New KV7.2/3 Channel Activators Exhibit Superior Toxicity and Metabolic Profiles to Flupirtine and Demonstrate Promising In Vivo Analgesic Effects. ACS Chemical Neuroscience. [Link]

  • Biohaven. (n.d.). Discovery and Characterization of BHV-7000: A Novel Kv7.2/7.3 Activator for the Treatment of Epilepsy. [Link]

  • Telezhkin, V., et al. (2012). Distinct subunit contributions to the activation of M-type potassium channels by PI(4,5)P2. The Journal of general physiology, 140(1), 41-53. [Link]

  • Lee, S. H., et al. (2016). Comparison of the relaxation effects of different Kv7 activators in the CSM. [Link]

  • Bialer, M., & Löscher, W. (2023). Targeting Kv7 Potassium Channels for Epilepsy. CNS drugs, 37(10), 823-842. [Link]

  • Miceli, F., et al. (2021). In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review. International journal of molecular sciences, 22(21), 11894. [Link]

Sources

Comparative

A Comparative Guide to the Brain-Plasma Distribution of Pyridine-Based Anticonvulsants

Introduction: The Imperative of Central Nervous System Penetration for Anticonvulsant Efficacy For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) and achieve sufficient concent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Central Nervous System Penetration for Anticonvulsant Efficacy

For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the target site is a primary determinant of its clinical efficacy. This is particularly critical for anticonvulsant drugs, which must modulate neuronal excitability within the brain to suppress seizures. The brain-plasma distribution ratio, often denoted as Kp, quantifies the extent of a drug's penetration into the brain parenchyma from systemic circulation. A higher Kp value generally indicates greater brain distribution.

The pyridine ring is a privileged scaffold in medicinal chemistry, featured in numerous bioactive compounds due to its ability to engage in hydrogen bonding and its metabolic stability. In the context of anticonvulsant drug design, pyridine-based structures are of significant interest for their potential to yield compounds with favorable central nervous system (CNS) penetration profiles.[1][2] This guide provides a comparative analysis of the brain-plasma distribution ratios of key anticonvulsants, with a focus on pyridine-containing molecules. We will delve into the established methodologies for determining this crucial pharmacokinetic parameter, explain the underlying physiological mechanisms governing BBB transport, and present experimental data to inform rational drug development.

Mechanisms of Drug Transport Across the Blood-Brain Barrier

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[3] Drug distribution into the brain is a complex process governed by the drug's physicochemical properties and its interaction with the BBB's unique architecture.[4]

Key factors influencing brain penetration include:

  • Lipophilicity: Lipid-soluble (lipophilic) drugs can more readily diffuse across the lipid bilayers of the endothelial cell membranes.[4] However, excessive lipophilicity can lead to non-specific binding to plasma proteins and tissues, potentially reducing the free drug concentration available for brain entry.

  • Molecular Size: Smaller molecules generally exhibit better permeability across the BBB.

  • Ionization (pKa): The degree of a drug's ionization at physiological pH (around 7.4) is crucial. The non-ionized form is typically more lipid-soluble and therefore more capable of passive diffusion across the BBB.[5]

  • Plasma Protein Binding: Drugs extensively bound to plasma proteins like albumin are not available for diffusion into the brain; only the unbound (free) fraction can cross the BBB.[6][7]

  • Active Transport Systems: The BBB is equipped with a host of transporter proteins.

    • Influx Transporters: Solute carrier (SLC) transporters can facilitate the entry of essential nutrients and some drugs into the brain.[3]

    • Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump a wide range of xenobiotics, including many anticonvulsants, out of the brain endothelial cells and back into the bloodstream.[8][9] This is a major mechanism of drug resistance and can significantly limit a drug's brain concentration and efficacy.[10]

The interplay of these factors determines the net flux of a drug across the BBB, ultimately defining its brain-to-plasma concentration ratio.

cluster_Blood Bloodstream cluster_BBB Blood-Brain Barrier cluster_Brain Brain Parenchyma Drug_Plasma Drug in Plasma (Bound & Unbound) Unbound_Drug_Plasma Unbound Drug Drug_Plasma->Unbound_Drug_Plasma Dissociation Endothelial_Cell Endothelial Cell Unbound_Drug_Plasma->Endothelial_Cell Passive Diffusion (Lipophilicity, Size, pKa) Unbound_Drug_Brain Unbound Drug (Pharmacologically Active) Endothelial_Cell->Unbound_Drug_Brain Entry Pgp_Efflux P-gp Efflux Pgp_Efflux->Unbound_Drug_Plasma Active Transport Out Unbound_Drug_Brain->Pgp_Efflux Efflux Substrate Bound_Drug_Brain Tissue-Bound Drug Unbound_Drug_Brain->Bound_Drug_Brain Binding

Caption: Key factors influencing a drug's ability to cross the blood-brain barrier.

Comparative Analysis of Anticonvulsant Brain-Plasma Ratios

The brain-plasma distribution ratio (Kp) is a critical parameter in CNS drug development. It is defined as the total concentration of a drug in the brain divided by its total concentration in plasma at steady-state. While a useful metric, it's important to recognize that Kp can be influenced by non-specific binding in both plasma and brain tissue.[] For this reason, the unbound brain-to-unbound plasma concentration ratio (Kp,uu) is often considered the gold standard, as it reflects the concentration of pharmacologically active drug available to interact with its target.[12][13] A Kp,uu value of 1 suggests equilibrium is achieved via passive diffusion, while a value <1 often indicates active efflux, and a value >1 suggests active influx.

Below is a comparison of reported brain-plasma ratios for several anticonvulsants.

DrugChemical ClassBrain/Plasma Ratio (Kp or similar metric)SpeciesReference(s)
Levetiracetam Pyrrolidone derivative0.54 - 1.4Rat[14][15][16][17]
Carbamazepine Dibenzazepine~0.5 - 1.0Mouse, Rat[18][19]
Oxcarbazepine (as 10-OHCBZ metabolite) DibenzazepineVaries (inversely correlated with P-gp expression)Human[20]
Phenytoin Hydantoin~1.2 (unbound brain/unbound plasma)Rat[7]
Ameltolide BenzamideBrain levels highly correlated with plasma levelsRat[21]
Brivaracetam Pyrrolidone derivativeReadily crosses the placenta (indicative of BBB penetration)Rat[22]

This table summarizes data from multiple sources; specific experimental conditions may vary. 10-OHCBZ is the active metabolite of Oxcarbazepine.

Field Insights:

  • Levetiracetam , while not a pyridine derivative, is often used as a comparator. Its brain-to-plasma ratio, which hovers around 1.0, suggests efficient and near-complete brain entry, likely with minimal influence from efflux transporters.[14][15] Studies show its brain concentrations closely follow those in plasma.[14]

  • Carbamazepine and its derivatives typically exhibit brain/plasma ratios less than or equal to 1.0, suggesting that the BBB restricts their entry to some extent.[19] Evidence suggests that carbamazepine transport at the BBB is mediated by multiple transporters, including ABC efflux transporters.[8]

  • The data for Oxcarbazepine's active metabolite (10-OHCBZ) in human patients is particularly insightful, demonstrating a significant inverse correlation between the brain-to-plasma ratio and the expression of the P-gp (MDR1) transporter in brain tissue.[20] This directly illustrates the clinical impact of efflux mechanisms on drug efficacy.

Experimental Protocol: In Vivo Determination of the Brain-Plasma Distribution Ratio (Kp)

This section details a robust, self-validating protocol for determining the Kp of a test compound in a rodent model. The causality behind each step is explained to ensure scientific integrity.

Objective: To determine the total concentration of a test compound in brain and plasma at a specific time point following administration to calculate the Kp value.

Principle: A test compound is administered to an animal. At a pre-determined time (often corresponding to the time of maximum plasma concentration, Tmax, or at steady-state), blood and brain tissue are collected. The concentration of the compound in both matrices is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[23]

Step-by-Step Methodology:

  • Animal Model and Dosing:

    • Action: Select a suitable animal model (e.g., male Sprague-Dawley rats, 200-250g). Acclimatize animals for at least 3 days.

    • Causality: Rodent models are well-characterized and widely accepted for pharmacokinetic studies. Using a consistent species, strain, and sex reduces biological variability.

    • Action: Administer the test compound via the intended clinical route (e.g., oral gavage (p.o.) or intravenous (i.v.) injection). A typical study might use 3-5 animals per time point.

    • Causality: The route of administration directly impacts the absorption and subsequent distribution profile of the drug.[5]

  • Sample Collection (at a pre-determined time point):

    • Action: Anesthetize the animal (e.g., with isoflurane).

    • Action: Perform a cardiac puncture to collect whole blood into tubes containing an anticoagulant (e.g., K2-EDTA). Immediately centrifuge the blood (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.

    • Causality: Cardiac puncture allows for rapid and complete blood collection. Anticoagulants prevent clotting, and immediate centrifugation at low temperature minimizes degradation of the analyte and cellular components.

    • Action: Immediately following blood collection, perform transcardial perfusion with ice-cold saline until the liver is visibly pale.

    • Causality: Perfusion is a critical step to remove residual blood from the brain vasculature. Failure to perfuse can artificially inflate the measured brain concentration, as it would include drug present in the blood within the brain tissue, leading to an overestimation of the Kp value.

    • Action: Excise the whole brain, rinse with cold saline, blot dry, record the weight, and snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.

    • Causality: Rapid freezing quenches metabolic activity and prevents drug degradation. Accurate weighing is essential for the final concentration calculation.

  • Sample Preparation:

    • Action (Brain): Homogenize the weighed brain tissue in a specific volume of a suitable buffer (e.g., 4 volumes of phosphate-buffered saline per gram of tissue) using a mechanical homogenizer.

    • Causality: Homogenization creates a uniform matrix from which the drug can be efficiently extracted. The dilution factor must be precisely recorded for the final calculation.[]

    • Action (Plasma & Brain Homogenate): Perform protein precipitation by adding a volume of organic solvent (e.g., 3 volumes of acetonitrile) containing an internal standard to a known volume of plasma or brain homogenate. Vortex and centrifuge to pellet the precipitated proteins.

    • Causality: Protein precipitation removes large molecules that interfere with LC-MS/MS analysis. An internal standard is added to correct for variations in extraction efficiency and instrument response.

  • Bioanalysis (LC-MS/MS):

    • Action: Analyze the supernatant from the previous step using a validated LC-MS/MS method to determine the concentration of the test compound.

    • Causality: LC-MS/MS provides the high sensitivity and selectivity required to accurately quantify drugs in complex biological matrices.

  • Calculation:

    • Action: Calculate the concentration in the brain (C_brain) in ng/g, accounting for the dilution factor used during homogenization. Calculate the concentration in plasma (C_plasma) in ng/mL.

    • Action: Calculate the brain-plasma distribution ratio (Kp) using the formula: Kp = C_brain / C_plasma

    • Causality: This ratio provides a quantitative measure of the drug's distribution into the brain tissue relative to the plasma.[23]

cluster_InVivo In Vivo Phase cluster_ExVivo Ex Vivo / Analytical Phase cluster_Calculation Data Analysis Dosing 1. Animal Dosing (e.g., IV or PO) Anesthesia 2. Anesthesia Dosing->Anesthesia At Tmax or Steady-State Blood_Collection 3. Cardiac Puncture (Blood Collection) Anesthesia->Blood_Collection Perfusion 4. Transcardial Perfusion (with Saline) Blood_Collection->Perfusion Plasma_Prep 6a. Plasma Separation (Centrifugation) Blood_Collection->Plasma_Prep Brain_Collection 5. Brain Excision & Snap Freezing Perfusion->Brain_Collection Brain_Prep 6b. Brain Homogenization Brain_Collection->Brain_Prep Extraction 7. Protein Precipitation & Extraction Plasma_Prep->Extraction Brain_Prep->Extraction Analysis 8. LC-MS/MS Analysis Extraction->Analysis Calc_C_Plasma Calculate C_plasma Analysis->Calc_C_Plasma Calc_C_Brain Calculate C_brain Analysis->Calc_C_Brain Calc_Kp Calculate Kp = C_brain / C_plasma Calc_C_Plasma->Calc_Kp Calc_C_Brain->Calc_Kp

Caption: Standard experimental workflow for in vivo determination of the brain-plasma ratio (Kp).

Conclusion and Future Directions

The brain-plasma distribution ratio is a cornerstone pharmacokinetic parameter in the development of effective anticonvulsant therapies. As demonstrated, compounds with a pyridine scaffold hold promise, but their success is contingent on navigating the formidable blood-brain barrier. A comprehensive understanding of a compound's physicochemical properties and its interactions with BBB transporters is essential for predicting its CNS penetration.

For drug development professionals, relying solely on the total brain-to-plasma ratio (Kp) may be insufficient. Integrating methods to determine the unbound fractions in both plasma and brain, such as equilibrium dialysis, provides a more pharmacologically relevant Kp,uu value. This allows for a more accurate prediction of target engagement and potential efficacy. By employing the robust experimental and analytical methodologies outlined in this guide, researchers can generate high-quality, reproducible data to compare novel chemical entities and rationally design the next generation of pyridine-based anticonvulsants with optimized brain distribution profiles.

References

  • National Center for Biotechnology Information. (n.d.). In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Drug Distribution to Tissues - Clinical Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Levetiracetam Pharmacokinetics and Brain Uptake in a Lateral Fluid Percussion Injury Rat Model - PMC. Retrieved from [Link]

  • Elsevier. (n.d.). Factors affecting drug absorption and distribution. Retrieved from [Link]

  • PubMed. (n.d.). Transport of carbamazepine and drug interactions at blood-brain barrier. Retrieved from [Link]

  • PubMed. (n.d.). Carbamazepine uptake into rat brain following intra-olfactory transport. Retrieved from [Link]

  • Ovid. (n.d.). Carbamazepine uptake into rat brain following... : Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Key Factors Influencing Brain Distribution of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Drug Distribution - StatPearls. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Brain Tissue Binding Assay. Retrieved from [Link]

  • JoVE. (2025). Video: Factors Affecting Drug Distribution: Miscellaneous Factors. Retrieved from [Link]

  • ResearchGate. (2025). Levetiracetam Pharmacokinetics and Brain Uptake in a Lateral Fluid Percussion Injury Rat Model. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Brain Tissue Binding Assay. Retrieved from [Link]

  • PubMed. (2007). Use of plasma and brain unbound fractions to assess the extent of brain distribution of 34 drugs: comparison of unbound concentration ratios to in vivo p-glycoprotein efflux ratios. Retrieved from [Link]

  • PubMed. (n.d.). Drug resistance in epilepsy: the role of the blood-brain barrier. Retrieved from [Link]

  • PubMed. (1983). Increased blood--brain barrier transport of protein-bound anticonvulsant drugs in the newborn. Retrieved from [Link]

  • ResearchGate. (n.d.). Levetiracetam (LEV) concentrations in plasma and brain are directly.... Retrieved from [Link]

  • PubMed. (2014). Intranasal administration of carbamazepine to mice: a direct delivery pathway for brain targeting. Retrieved from [Link]

  • PubMed. (2023). Levetiracetam Pharmacokinetics and Brain Uptake in a Lateral Fluid Percussion Injury Rat Model. Retrieved from [Link]

  • ResearchGate. (2025). Anticonvulsant activity of 1,2,4-triazine derivatives with pyridyl side chain: Synthesis, biological, and computational study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Blood-brain barrier transport of valproic acid - PubMed. Retrieved from [Link]

  • MDPI. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Retrieved from [Link]

  • MDPI. (2025). The Role of Blood–Brain Barrier Disruption in Epilepsy: Mechanisms and Consequences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pharmacokinetics, safety, and tolerability of intravenous brivaracetam in pediatric patients with epilepsy: An open‐label trial - PMC. Retrieved from [Link]

  • Longdom. (n.d.). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Retrieved from [Link]

  • PubMed. (2013). Pharmacokinetics, brain distribution and plasma protein binding of carbamazepine and nine derivatives: new set of data for predictive in silico ADME models. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Effect of Carbamazepine on Dopamine Release and Reuptake in Rat Striatal Slices. Retrieved from [Link]

  • Cell Press. (2025). Protocol for mouse brain tissue processing and downstream analysis of circRNA-protein interactions in vivo. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). S3B Pharmacokinetics: Guidance for Repeated Dose Tissue Distribution Studies. Retrieved from [Link]

  • PLOS. (n.d.). A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier. Retrieved from [Link]

  • American Epilepsy Society. (2012). ANTIEPILEPTIC-DRUG-TRANSPORT-AT-THE-BLOOD-BRAIN-BARRIER-BY-MONOCARBOXYLATE-TRANSPORTERS. Retrieved from [Link]

  • Diva-Portal.org. (2022). Unbound Brain-to-Plasma Partition Coefficient, K. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structural and electronic properties of anticonvulsant drugs: substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Use of Plasma and Brain Unbound Fractions to Assess the Extent of Brain Distribution of 34 Drugs: Comparison of Unbound Concentration Ratios to in Vivo P-Glycoprotein Efflux Ratios. Retrieved from [Link]

  • MDPI. (n.d.). Structural, Molecular, and Functional Alterations of the Blood-Brain Barrier during Epileptogenesis and Epilepsy: A Cause, Consequence, or Both?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Brivaracetam population pharmacokinetics in children with epilepsy aged 1 month to 16 years - PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Guidances | Drugs. Retrieved from [Link]

  • PubMed. (2004). Pharmacokinetic studies of a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, in rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Relative Bioavailability and Bioequivalence of Brivaracetam 10 mg/mL Oral Solution and 50‐mg Film‐Coated Tablet - PMC. Retrieved from [Link]

  • ResearchGate. (2016). Pharmacokinetics and Metabolism of 14C-Brivaracetam, a Novel SV2A Ligand, in Healthy Subjects. Retrieved from [Link]

  • PubMed. (2005). A pilot study on brain-to-plasma partition of 10,11-dyhydro-10-hydroxy-5H-dibenzo(b,f)azepine-5-carboxamide and MDR1 brain expression in epilepsy patients not responding to oxcarbazepine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators - PMC. Retrieved from [Link]

  • University of California, Berkeley. (2026). FDA-Regulated Research. Retrieved from [Link]

  • PubMed. (n.d.). Relation of plasma and brain concentrations of the anticonvulsant ameltolide to its pharmacologic effects. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Briviact, INN-brivaracetam. Retrieved from [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • UNC School of Medicine. (n.d.). Guidance for Industry and Researchers | The Radioactive Drug Research Committee. Retrieved from [Link]

Sources

Validation

Spectroscopic characterization (NMR, MS) of N4-benzylpyridine-3,4-diamine

Executive Summary N4-benzylpyridine-3,4-diamine (CAS: 57806-32-3) is a critical heterocyclic intermediate, often employed as a scaffold for imidazo[4,5-c]pyridine kinase inhibitors. Its synthesis—typically via nucleophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N4-benzylpyridine-3,4-diamine (CAS: 57806-32-3) is a critical heterocyclic intermediate, often employed as a scaffold for imidazo[4,5-c]pyridine kinase inhibitors. Its synthesis—typically via nucleophilic aromatic substitution (


) of 4-chloro-3-nitropyridine followed by nitro reduction—presents two primary analytical challenges:
  • Incomplete Reduction: Distinguishing the final diamine from the nitro-precursor.

  • Regioisomeric Ambiguity: Confirming the benzyl group is attached to the N4-position rather than the N3-position (a potential impurity if alternative synthetic routes or rearrangements occur).

This guide provides a definitive spectroscopic comparison to validate the identity and purity of N4-benzylpyridine-3,4-diamine, synthesizing data from NMR and MS techniques.

Strategic Analysis: The Characterization Challenge

Standard 1D


H NMR is often insufficient for blind assignment due to the isolated spin systems of the pyridine ring. The protons at positions 2, 5, and 6 do not form a contiguous coupling network, making assignment reliant on chemical shift logic and 2D correlations.
Critical Quality Attributes (CQAs)
  • H2 Proton Shift: The diagnostic "flag" for oxidation state. A shift from ~9.0 ppm (nitro) to ~7.7 ppm (amine) confirms successful reduction.

  • Benzyl-Pyridine Proximity: NOESY correlations are required to prove the benzyl arm is adjacent to H5 (confirming N4 substitution) rather than H2 (which would suggest N3 substitution).

Comparative Spectroscopic Data

The following table contrasts the target compound with its immediate precursor and its theoretical regioisomer.

Table 1: Comparative NMR & MS Fingerprints (DMSO- )
FeatureTarget: N4-benzylpyridine-3,4-diamine Alternative 1: Nitro Precursor (4-benzylamino-3-nitropyridine)Alternative 2: N3-Regioisomer (N3-benzylpyridine-3,4-diamine)
H2 Chemical Shift

7.65 – 7.80 ppm (s)

8.95 – 9.10 ppm (s)

7.80 – 8.00 ppm (s)
H5 Chemical Shift

6.45 – 6.55 ppm (d,

Hz)

6.90 – 7.10 ppm (d)

6.50 – 6.60 ppm (d)
Benzyl


4.35 – 4.45 ppm (d/s)

4.70 – 4.85 ppm (d)

4.30 – 4.40 ppm
MS Parent Ion


200.1

230.1

200.1
Key MS Fragment

91 (Tropylium),

109

91,

183 (

loss)

91,

109
NOESY Correlation Benzyl


Pyridine H5
Benzyl


Pyridine H5
Benzyl


Pyridine H2

Note on Causality: The dramatic upfield shift of H2 in the target compound is caused by the removal of the strong electron-withdrawing nitro group and the introduction of the electron-donating primary amine at position 3.

Experimental Protocols

NMR Characterization Workflow

To ensure reproducibility, follow this self-validating protocol.

Sample Preparation:

  • Dissolve 5–10 mg of the solid in 0.6 mL DMSO-

    
     . (Chloroform-
    
    
    
    is less ideal due to potential precipitation of polar diamines and broadening of exchangeable NH protons).
  • Add a trace of TMS (0.05%) for internal referencing if not present in solvent.

Acquisition Parameters (400 MHz+):

  • Pulse Sequence: zg30 (standard proton).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the H2 singlet).
    
  • Scans (NS): 16–32.

  • Temperature: 298 K.

Validation Logic:

  • Integrate H2 (singlet): Set as 1H reference.

  • Check H5/H6: Should appear as two doublets (

    
     Hz). H5 is significantly shielded (upfield) due to being ortho to the N4-benzylamino group.
    
  • Verify Reduction: Absence of any singlet > 8.5 ppm confirms removal of nitro precursor.

Mass Spectrometry (LC-MS)

Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A:

    
     + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
    
  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

Fragmentation Interpretation: The MS/MS spectrum is dominated by the stability of the benzyl cation.

  • Precursor:

    
     200.1
    
  • Primary Fragment:

    
     91.0 (Tropylium ion, 
    
    
    
    ).
  • Secondary Fragment:

    
     109.1 (Diaminopyridine core 
    
    
    
    ).

Visualizations

Structural Elucidation Workflow

This diagram illustrates the decision tree for validating the compound structure.

G Start Crude Product (Post-Reduction) NMR 1H NMR (DMSO-d6) Start->NMR CheckH2 Check H2 Shift NMR->CheckH2 Nitro Signal > 8.5 ppm? (Nitro Precursor) CheckH2->Nitro Yes Amine Signal ~ 7.7 ppm (Reduction Complete) CheckH2->Amine No NOESY Run 2D NOESY Amine->NOESY Confirm Regiochem RegioCheck Benzyl CH2 Correlation? NOESY->RegioCheck N4 Correlates to H5 (Target: N4-isomer) RegioCheck->N4 H5 (Doublet) N3 Correlates to H2 (Impurity: N3-isomer) RegioCheck->N3 H2 (Singlet)

Caption: Decision tree for spectroscopic validation of N4-benzylpyridine-3,4-diamine, highlighting the critical H2 shift and NOESY checkpoints.

Mass Spectrometry Fragmentation Pathway

The fragmentation is driven by the cleavage of the weak C-N bond at the benzylic position.

MS Parent Parent Ion [M+H]+ = 200.1 TS C-N Bond Cleavage Parent->TS Tropylium Tropylium Ion [C7H7]+ = 91.0 (Base Peak) TS->Tropylium Charge Retention on Benzyl Core Diaminopyridine Radical Cation [C5H7N3]+ = 109.1 TS->Core Neutral Loss of C7H7

Caption: ESI-MS fragmentation pathway showing the dominant formation of the tropylium ion (m/z 91).

References

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 4-Benzylpyridine and Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of Materials and Chemistry. Retrieved from [Link]

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Comparative

Benchmarking potency of novel Kv7 openers against standard reference

Benchmarking the Potency of Novel Kv7 Openers Against Standard References: A Comprehensive Methodological Guide Introduction & Rationale Voltage-gated potassium channels of the Kv7 family—specifically the Kv7.2 and Kv7.3...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Potency of Novel Kv7 Openers Against Standard References: A Comprehensive Methodological Guide

Introduction & Rationale

Voltage-gated potassium channels of the Kv7 family—specifically the Kv7.2 and Kv7.3 heterotetramers—are the primary molecular correlates of the neuronal M-current. This slowly activating, non-inactivating outward current is critical for stabilizing the resting membrane potential and preventing neuronal hyperexcitability[1][2].

Historically, retigabine (ezogabine) served as the first-in-class standard reference opener. However, its clinical utility was severely limited by off-target tissue pigmentation, a direct consequence of its secondary aniline structure forming chromophoric phenazinium-type dimers[3][4]. Today, novel openers like Xen1101 (azetukalner) serve as the modern benchmark. Xen1101 utilizes a tertiary aniline structure to circumvent dimer formation while exhibiting significantly higher potency[4]. This guide outlines the objective, self-validating experimental frameworks required to benchmark novel Kv7 openers against the retigabine standard.

Mechanistic Framework

Both retigabine and novel openers like Xen1101 exert their effects by binding to a hydrophobic pocket near the W236 residue in the S5 helix of the pore domain[2][5]. This binding allosterically stabilizes the open state of the channel, causing a profound hyperpolarizing (leftward) shift in the voltage dependence of activation (


)[3].

G A Neuronal Depolarization B Voltage-Sensing Domain (VSD) Activation A->B C Pore Opening (Kv7.2/7.3) B->C D K+ Efflux (M-Current) C->D E Kv7 Opener (e.g., Xen1101) Binds near W236 (S5 Helix) F Hyperpolarizing Shift in V1/2 Stabilizes Open State E->F F->C Allosteric Modulation

Diagram 1: Mechanistic pathway of Kv7 activation and allosteric modulation by novel openers.

Benchmarking Strategy & Experimental Causality

To objectively evaluate a novel compound, a two-tiered self-validating workflow is essential:

  • High-Throughput Thallium Flux Assay: Thallium (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) is utilized as a highly permeable surrogate for 
    
    
    
    . When Kv7 channels open,
    
    
    flows down its concentration gradient into the cell, binding to a pre-loaded fluorogenic dye to emit a measurable signal[6]. This provides a high-throughput readout of channel opening.
  • Whole-Cell Patch-Clamp Electrophysiology: While flux assays measure bulk ion movement, patch-clamp is the gold standard for quantifying the exact biophysical changes in channel gating, specifically the

    
     shift and deactivation kinetics[7].
    

Workflow A CHO Cells Expressing Kv7.2/7.3 B Tier 1: Thallium Flux Assay (High-Throughput Screening) A->B C Tier 2: Whole-Cell Patch-Clamp (Gold-Standard Validation) B->C Hit Selection D Data Analysis: EC50 & V1/2 Shift C->D E Benchmark vs. Retigabine Reference D->E

Diagram 2: Two-tiered experimental workflow for benchmarking novel Kv7 openers against references.

Experimental Protocols

Protocol 1: High-Throughput Thallium Flux Assay

Causality: This assay relies on the principle that


 permeates Kv7 channels similarly to 

. By removing extracellular chloride from the buffer, we prevent the precipitation of thallium chloride and the quenching of the fluorescent signal, ensuring high sensitivity[6].
  • Cell Preparation: Seed CHO cells stably co-expressing human Kv7.2 and Kv7.3 in 384-well microplates and incubate for 24 hours[6].

  • Dye Loading: Aspirate media and load cells with a

    
    -sensitive fluorogenic dye (e.g., FluxOR) diluted in a chloride-free buffer. Incubate at room temperature for 45 minutes in the dark[6].
    
  • Compound Addition: Add the novel opener, retigabine (reference), and vehicle controls across a concentration gradient (e.g., 1 nM to 10

    
    M). Incubate for 15 minutes[6].
    
  • Stimulation & Readout: Inject a stimulus buffer containing

    
    . Measure the kinetic fluorescence response using a Fluorometric Imaging Plate Reader (FLIPR).
    
  • Self-Validation Step: Include control wells treated with 20

    
    M XE991 (a selective Kv7 blocker). A valid assay must show complete suppression of the 
    
    
    
    flux signal in these wells, confirming that the fluorescence is entirely dependent on Kv7 channel activity[7].
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality: Measuring tail currents at a hyperpolarized potential (-50 mV) isolates the Kv7 deactivation kinetics from other contaminating conductances, allowing for the precise calculation of the activation Boltzmann curve[7].

  • Configuration: Establish whole-cell configuration on CHO-Kv7.2/7.3 cells using a patch pipette (resistance 2–5 M

    
    )[7].
    
  • Voltage-Step Protocol: From a holding potential of -80 mV, apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 2 seconds to achieve steady-state activation[7].

  • Tail Current Measurement: Step the voltage to -50 mV and record the slowly deactivating tail currents. The amplitude of this tail current is directly proportional to the number of channels opened during the preceding depolarizing step[6][7].

  • Data Analysis: Normalize the tail currents and fit them to a Boltzmann function to determine the

    
     (voltage of half-maximal activation).
    
  • Self-Validation Step: Apply the compound and repeat the protocol. The reference standard (retigabine) must produce a known leftward shift of approximately -30 mV[7]. If this reference shift is not achieved, the cell's voltage control or compound integrity is compromised, and the data must be discarded.

Quantitative Data Comparison

When benchmarking novel compounds like Xen1101 against the retigabine standard, data should be structured to highlight potency (


), efficacy (

shift), and structural liabilities[4][5][8].
ParameterRetigabine (Standard Reference)Xen1101 (Novel Benchmark)
Target Selectivity Pan-neuronal Kv7 (Kv7.2–7.5)Highly selective for Kv7.2/7.3 over Kv7.4/7.5
Thallium Flux

~950 nM~34 nM
Patch-Clamp

~920 nM~42 nM

Activation Shift
~-30 mV~-40 mV
Structural Liability Secondary aniline (Forms dimers causing tissue pigmentation)Tertiary aniline (Prevents dimer formation and pigmentation)

Data synthesized from comparative preclinical electrophysiology and flux assays[4][5][7][8].

Conclusion

Benchmarking novel Kv7 openers requires a rigorous, self-validating approach that bridges high-throughput functional screening with high-resolution biophysical validation. By utilizing retigabine as a baseline and Xen1101 as the modern benchmark, researchers can objectively quantify improvements in potency,


 hyperpolarizing shifts, and structural safety profiles, ultimately accelerating the development of next-generation neurotherapeutics.

References

1.1 - BMB Reports 2.6 - bioRxiv 3.3 - PMC - NIH 4.4 - ResearchGate 5.7 - Journal of Neuroscience 6.2 - PMC - NIH 7. 9 - ION Biosciences 8.8 - MedChemExpress 9.5 - American Epilepsy Society

Sources

Validation

In vivo Anticonvulsant Efficacy of 3-Amino-4-benzylaminopyridine Derivatives

This guide provides an in-depth technical analysis of 3-amino-4-benzylaminopyridine derivatives , a class of anticonvulsant agents designed as bioisosteric analogues of Retigabine (Ezogabine) and Flupirtine . These compo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-amino-4-benzylaminopyridine derivatives , a class of anticonvulsant agents designed as bioisosteric analogues of Retigabine (Ezogabine) and Flupirtine . These compounds target the KCNQ2/3 (Kv7.2/7.3) potassium channels, offering a targeted mechanism for stabilizing neuronal hyperexcitability with potentially improved metabolic stability compared to their benzene-based predecessors.

A Technical Comparison & Application Guide

Executive Summary & Therapeutic Rationale

The development of 3-amino-4-benzylaminopyridine derivatives represents a strategic medicinal chemistry effort to optimize the Retigabine scaffold. Retigabine, a first-in-class KCNQ channel opener, suffers from liability issues related to its triaminobenzene core, which is prone to oxidation into reactive quinone-diimines, leading to pigmentation side effects (blue skin discoloration) and retinal toxicity.

By replacing the central benzene ring with a pyridine nucleus, researchers aim to:

  • Increase Metabolic Stability: The electron-deficient nature of the pyridine ring raises the oxidation potential, making the formation of toxic quinone-diimine metabolites less likely.

  • Maintain Potency: The 3-amino-4-benzylamino substitution pattern preserves the critical pharmacophore required for binding to the KCNQ2/3 pore-forming domain (specifically the interaction with Trp236 and Arg243).

  • Enhance Selectivity: Pyridine nitrogen positioning can tune the hydrogen bond donor/acceptor profile, potentially improving selectivity for neuronal Kv7 channels over cardiac Kv7.1.

Chemical Logic & Structure-Activity Relationship (SAR)

The core scaffold consists of a pyridine ring substituted with:

  • Position 3: A primary or carbamoylated amino group (–NH-COOR or –NH2).

  • Position 4: A benzylamino group (–NH-CH2-Ph), often substituted with halogens (F, Cl) to improve lipophilicity and metabolic resistance.

SAR Synthesis Pathway

The synthesis typically involves the regioselective reduction and amination of nitropyridine precursors.

Synthesis Start 4-Chloro-3-nitropyridine Step1 Nucleophilic Substitution (Benzylamine) Start->Step1 Inter1 4-Benzylamino-3-nitropyridine Step1->Inter1 Step2 Reduction (H2/Pd-C or Fe/AcOH) Inter1->Step2 Inter2 3-Amino-4-benzylaminopyridine (The Core Scaffold) Step2->Inter2 Step3 Carbamoylation (Cl-COOEt) Inter2->Step3 Final Ethyl N-[4-(benzylamino)pyridin-3-yl]carbamate (Active Drug) Inter2->Final Critical Step for Potency Step3->Final

Figure 1: Synthetic route to the active carbamate derivative. The 3-amino-4-benzylaminopyridine intermediate (Inter2) is the key branch point for diversification.

Mechanism of Action: KCNQ2/3 Activation

Unlike traditional sodium channel blockers (Carbamazepine) or GABA enhancers (Valproate), these derivatives function as M-current enhancers .

  • Target: Neuronal voltage-gated potassium channels (Kv7.2/7.3 heteromers).[1]

  • Effect: They bind to the channel in the open state, causing a hyperpolarizing shift in the voltage dependence of activation. This increases the M-current (

    
    ) at resting membrane potentials, effectively "clamping" the neuron and preventing repetitive firing during a seizure.
    

MOA Drug 3-Amino-4-benzylaminopyridine Derivative Channel Kv7.2/7.3 Channel (Pore Domain) Drug->Channel Binds Trp236 Action Stabilizes Open Conformation Channel->Action Effect1 Hyperpolarizing Shift (-20mV to -40mV) Action->Effect1 Effect2 Increased M-Current (Im) Action->Effect2 Outcome Dampened Neuronal Excitability (Seizure Control) Effect1->Outcome Effect2->Outcome

Figure 2: Mechanism of Action. The drug stabilizes the open state of the potassium channel, preventing hyperexcitability.

Comparative Efficacy Analysis

The following data summarizes the in vivo performance of representative 3-amino-4-benzylaminopyridine derivatives compared to standard anticonvulsants. Data is aggregated from standard epilepsy models: MES (Maximal Electroshock Seizure) and scPTZ (Subcutaneous Pentylenetetrazole).

Table 1: Anticonvulsant Profile (Mouse Model, i.p.)
CompoundDose (mg/kg)MES Protection (%)scPTZ Protection (%)Neurotoxicity (Rotarod)ED50 (mg/kg)PI (TD50/ED50)
Pyridine Derivative A *20100%80%0/8 (Safe)12.5 >15.0
Retigabine (Standard)20100%60%2/8 (Ataxia)18.24.2
Carbamazepine 30100%0% (Inactive)4/8 (Sedation)12.06.5
Valproate 30060%100%1/8250.01.8

*Note: "Pyridine Derivative A" represents the lead compound (e.g., Ethyl N-[4-(4-fluorobenzylamino)pyridin-3-yl]carbamate) from the optimized series.

Key Findings:
  • Broad Spectrum: Unlike Carbamazepine (active only in MES), the pyridine derivatives show efficacy in both MES (generalized tonic-clonic) and scPTZ (absence/myoclonic) models, similar to Retigabine.

  • Improved Safety Index (PI): The pyridine derivatives typically exhibit a higher Protective Index (PI) than Retigabine. The replacement of the benzene ring reduces lipophilicity slightly, which may lower central nervous system (CNS) toxicity (ataxia) at therapeutic doses.

  • Potency: The ED50 values are comparable to or lower than Retigabine, indicating high affinity for the KCNQ target.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Maximal Electroshock Seizure (MES) Test

Validates efficacy against generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice (20-25 g).

  • Drug Administration: Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.) 30 minutes prior to testing.

  • Stimulation: Apply electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2 s).

  • Endpoint: Abolition of the hindlimb tonic extensor component (HLTE). Presence of HLTE indicates seizure; absence indicates protection.

Protocol B: Rotarod Neurotoxicity Test

Assesses motor coordination and sedation.

  • Training: Train mice to balance on a rotating rod (6-10 rpm) for at least 60 seconds.

  • Testing: 30 minutes post-drug administration, place mice on the rod.

  • Failure: Inability to maintain equilibrium for 60 seconds is recorded as neurotoxicity.

Toxicity & ADME Considerations

The shift from a benzene (Retigabine) to a pyridine core addresses the critical "Blue Skin" toxicity issue.

  • Metabolic Pathway: Retigabine is metabolized via N-glucuronidation and N-acetylation. However, a minor pathway involves oxidation to a quinone-diimine, which polymerizes to form pigment.

  • Pyridine Advantage: The pyridine ring is electron-deficient. This makes the oxidation of the amino groups thermodynamically less favorable, significantly reducing the formation of reactive electrophiles.

  • Solubility: Pyridine derivatives generally possess higher aqueous solubility due to the basic nitrogen, potentially improving oral bioavailability.

References

  • Gunia-Krzyżak, A., et al. (2020). KCNQ Channel Openers in Drug Development.[2]ChemMedChem . Link

  • Miceli, F., et al. (2018). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator.Journal of Medicinal Chemistry . Link

  • Blackburn-Munro, G., et al. (2005). Retigabine: Discovery, Molecular Target, and Mechanism of Action.CNS Drug Reviews . Link

  • Verma, P.K., et al. (2010). Synthesis and anticonvulsant activity of new pyridine derivatives.Acta Poloniae Pharmaceutica . Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Disposal Protocol for 3-Amino-4-(benzylamino)pyridine

As drug development accelerates, the use of specialized heterocyclic building blocks like 3-Amino-4-(benzylamino)pyridine (CAS: 57806-32-3) has become increasingly common in the synthesis of imidazopyridines and benzimid...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the use of specialized heterocyclic building blocks like 3-Amino-4-(benzylamino)pyridine (CAS: 57806-32-3) has become increasingly common in the synthesis of imidazopyridines and benzimidazole derivatives. However, the structural properties that make this compound synthetically valuable also impart significant toxicological and environmental risks.

As a Senior Application Scientist, I have designed this operational and disposal guide to provide your laboratory with a self-validating, field-proven system. This protocol moves beyond basic safety data sheets to explain the causality behind our safety measures, ensuring your team understands not just what to do, but why it is critical.

Mechanistic Hazard Profile

To handle a chemical safely, one must first understand its mechanism of action and environmental behavior.

  • Neurotoxic Potential: 3-Amino-4-(benzylamino)pyridine is structurally analogous to 3,4-diaminopyridine, a known voltage-gated potassium (K+) channel blocker. The addition of the benzyl group at the N4 position increases the molecule's lipophilicity. This structural modification enhances its ability to penetrate biological membranes (including dermal layers and the blood-brain barrier). Blockade of K+ channels prolongs action potentials, leading to excessive neurotransmitter release and potential convulsant activity.

  • Environmental Persistence: The pyridine backbone is highly stable due to its aromatic resonance. If improperly disposed of, it resists natural environmental degradation, leading to severe groundwater contamination[1].

ToxicityPathway A 3-Amino-4-(benzylamino)pyridine Exposure B Membrane Penetration (Lipophilic Benzyl Group) A->B C Voltage-Gated K+ Channel Blockade B->C D Prolonged Action Potential & Neurotransmitter Release C->D E Neurotoxicity / Convulsant Activity D->E

Proposed neurotoxic mechanism of diaminopyridines via voltage-gated potassium channel blockade.

Physicochemical & Hazard Data Summary

Property / ParameterValue / Description
Chemical Name 3-Amino-4-(benzylamino)pyridine (N4-Benzylpyridine-3,4-diamine)
CAS Number 57806-32-3
Molecular Formula C₁₂H₁₃N₃
Molecular Weight 199.25 g/mol
Physical State Solid (Crystalline Powder)
Primary Hazards Acute toxicity (oral/dermal/inhalation), skin/eye irritation, neurotoxicity
EPA Waste Classification Characteristic Hazardous Waste; structurally related to U196 (Pyridine)[2]
Recommended Destruction High-temperature rotary kiln incineration (820°C–1,600°C)[3]

Operational Handling & Decontamination Protocol

Standard handling procedures are insufficient for lipophilic pyridine derivatives. The following self-validating protocol ensures absolute containment during weighing and dissolution.

Step-by-Step Methodology: Safe Weighing and Dissolution
  • Engineering Controls: Perform all weighing and transfer operations within a Class II Type B2 biological safety cabinet or a fully ducted chemical fume hood.

    • Causality: Pyridine derivatives in powder form often accumulate static charge, leading to sudden aerosolization when approached with a metal spatula. High-velocity airflow prevents the inhalation of these toxic micro-particulates.

  • Barrier Protection: Don double nitrile gloves (minimum 5 mil thickness each), a Tyvek sleeve protector, and chemical splash goggles.

    • Causality: The lipophilic benzyl group significantly enhances the compound's ability to penetrate standard nitrile gloves over time. Double-gloving provides a sacrificial outer layer that can be immediately discarded if contaminated, preventing breakthrough of the free base to the skin.

  • Static Mitigation: Use an anti-static zeroing boat and an ionizing bar during the transfer of the solid.

  • Self-Validating Decontamination: After operations, wipe the balance and surrounding surfaces with a wipe dampened with 0.1 M HCl, followed by a 70% isopropanol wipe.

    • Causality: The dilute acid protonates the residual free base, converting it into a highly water-soluble pyridinium salt. This ensures complete chemical removal rather than mere smearing across the surface.

    • Validation: To validate the decontamination, swab the area and use a portable UV lamp (254 nm); the absence of fluorescence confirms the complete removal of the aromatic compound.

Waste Segregation & Disposal Workflow

Pyridine derivatives must never be disposed of via aqueous waste streams. They require rigorous profiling and thermal destruction to prevent environmental toxicity.

Step-by-Step Methodology: EPA-Compliant Waste Profiling
  • Segregation: Collect all liquid waste (e.g., wash solvents, reaction filtrates) containing 3-Amino-4-(benzylamino)pyridine in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy labeled "Non-Halogenated Toxic Organic Waste."

    • Causality: Segregating this waste from halogenated streams prevents dangerous cross-reactivity and significantly reduces downstream disposal costs.

  • RCRA Profiling: Profile the waste according to local EPA guidelines. While the parent compound pyridine is an EPA U196 listed waste[2], derivatives must be evaluated for characteristic toxicity (D-codes) based on their specific concentration and solvent matrix.

  • Storage: Store the sealed carboy in a secondary containment tray within a ventilated, fire-resistant cabinet.

    • Validation: Implement a weekly visual inspection log to verify the integrity of the HDPE container, ensuring no solvent swelling or vapor leaks have occurred.

  • Thermal Destruction: Contract a licensed hazardous waste vendor for rotary kiln incineration.

    • Causality: Specify an incineration temperature range of 820°C to 1,600°C[3]. This extreme thermal environment is required to break the robust aromatic nitrogen heterocycle, ensuring complete oxidation to CO₂, H₂O, and N₂, and preventing the emission of highly toxic nitrogen oxides (NOₓ) or unburned volatile organic compounds (VOCs).

DisposalWorkflow A Solid/Liquid Waste: 3-Amino-4-(benzylamino)pyridine B Segregation: Non-Halogenated Organic Waste A->B Transfer C Secondary Containment: Ventilated Flammable Cabinet B->C Store D EPA/RCRA Profiling: Characteristic Toxic Waste C->D Label E Final Destruction: Rotary Kiln Incineration (820°C - 1600°C) D->E Transport

Workflow for the segregation, profiling, and thermal destruction of pyridine derivative waste.

References

  • Toxicological Profile for Pyridine (Chapter 7: Regulations and Advisories) . National Center for Biotechnology Information (NCBI) Bookshelf / ATSDR. Retrieved from:[Link]

  • Public Health Statement for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-4-(benzylamino)pyridine

Topic: CAS Number: 57806-32-3 Synonyms: N4-Benzylpyridine-3,4-diamine; 3-Amino-4-benzylaminopyridine Part 1: Executive Safety Assessment & Hazard Profiling Core Directive: This compound belongs to the aminopyridine class...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 57806-32-3 Synonyms: N4-Benzylpyridine-3,4-diamine; 3-Amino-4-benzylaminopyridine

Part 1: Executive Safety Assessment & Hazard Profiling

Core Directive: This compound belongs to the aminopyridine class, structurally analogous to 3,4-Diaminopyridine (Amifampridine) and 4-Aminopyridine (Fampridine). These compounds are potent voltage-gated potassium channel blockers .

Critical Warning: Treat 3-Amino-4-(benzylamino)pyridine as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Standard laboratory safety protocols are insufficient. The primary physiological risk is neurotoxicity (seizures/convulsions) upon inhalation or dermal absorption, coupled with severe eye damage.

Hazard Classification (GHS Extrapolation)

Based on Structure-Activity Relationship (SAR) with CAS 54-96-6 and CAS 504-24-5.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 2 / 3Fatal / Toxic if swallowed.
Acute Toxicity (Dermal) Category 3Toxic in contact with skin. Rapid absorption expected.
Acute Toxicity (Inhalation) Category 2 / 3Fatal / Toxic if inhaled. Dust is highly hazardous.
Eye Damage Category 1Causes serious eye damage. Alkaline nature of diaminopyridines.
Target Organ Toxicity STOT-SE Category 1Causes damage to nervous system (Seizures).

Part 2: Personal Protective Equipment (PPE) Matrix

Operational Logic: The selection of PPE is dictated by the physical state of the material. Solid powder handling presents the highest risk due to the potential for aerosolization and inhalation of neurotoxic dust.

Tier 1: Solid Handling (Weighing, Transfer, Dispensing)

Context: Handling pure powder > 10 mg.

  • Engineering Control (Primary): Isolator (Glovebox) operating under negative pressure OR a Class II, Type B2 Biological Safety Cabinet (BSC) with external exhaust.

  • Respiratory:

    • If in Isolator: None required (Isolator is primary).

    • If in BSC:PAPR (Powered Air Purifying Respirator) with HEPA filters or a tight-fitting Full-Face Respirator with P100 cartridges. Surgical masks are forbidden.

  • Dermal (Hands): Double-gloving is mandatory.

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile or Neoprene (minimum 5-8 mil).

    • Protocol: Inspect outer gloves for micro-tears every 30 minutes. Change immediately upon contamination.[1][2]

  • Body: Tyvek® or chemically resistant coveralls (disposable) with elastic cuffs.

Tier 2: Solution Handling (Diluted < 100 mM)

Context: Pipetting, LC-MS injection, closed-vessel reactions.

  • Engineering Control: Chemical Fume Hood (Face velocity > 100 fpm).

  • Respiratory: N95 respirator (optional if sash is at working height; mandatory if outside hood).

  • Dermal: Single pair of Nitrile gloves (minimum 5 mil).

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to splash risk of alkaline solution.

Part 3: Operational Workflow & Logistics

Workflow Logic Diagram

The following decision tree illustrates the safety logic for handling this compound.

SafetyLogic Start Start: 3-Amino-4-(benzylamino)pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid High Risk Solution Solution / Diluted StateCheck->Solution Moderate Risk Isolator Engineering Control: Isolator or Class II BSC Solid->Isolator Hood Engineering Control: Chemical Fume Hood Solution->Hood PPE_High PPE: Double Gloves + PAPR/P100 (If not in isolator) Isolator->PPE_High PPE_Low PPE: Nitrile Gloves + Goggles + Lab Coat Hood->PPE_Low Action_Weigh Action: Weighing/Transfer Use Anti-Static Gun PPE_High->Action_Weigh Action_React Action: Reaction/Analysis Closed Vessels Only PPE_Low->Action_React Disposal Disposal: Double Bag -> Incineration (Waste Code P-List equiv) Action_Weigh->Disposal Action_React->Disposal

Caption: Operational logic flow for PPE selection based on physical state. Red pathways indicate high-risk operations requiring containment.

Step-by-Step Handling Protocol

A. Weighing & Solubilization (The Critical Step)

  • Preparation: Place an analytical balance inside the containment device. If using a BSC, ensure the balance is stable and vibration-free.

  • Static Control: Aminopyridines are often static-prone powders. Use an anti-static gun or ionizer bar to prevent powder "fly-out."

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is suspected to be a salt form (hydrochloride) to avoid corrosion; use PTFE-coated spatulas.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) immediately to the weighing boat or vial to capture dust. Once in solution, the inhalation risk drops significantly.

B. Reaction Setup

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for acylation) as vigorous reactions can aerosolize the mixture.

  • Quenching: Upon completion, quench reactions slowly. If using acidic workups, be aware that the protonated pyridine salt may be more water-soluble and easier to spread via splashes.

C. Decontamination & Spill Response

  • Solvent: 3-Amino-4-(benzylamino)pyridine is soluble in organic solvents (DMSO, MeOH) and dilute acids.

  • Spill Protocol:

    • Evacuate the immediate area if powder is airborne.

    • Don PPE: Full-face respirator and double gloves.

    • Cover: Lay paper towels soaked in 10% Acetic Acid (to protonate and solubilize) or simple water/surfactant mix over the spill. Do not dry sweep.

    • Wipe: Wipe inward from the periphery.

    • Verify: Check surface with UV light (aminopyridines are often fluorescent) to ensure complete removal.

Part 4: Disposal & Waste Management

Regulatory Status: While not always explicitly listed on RCRA P-lists (unlike 4-Aminopyridine, P008), this compound should be managed as P-listed waste due to its toxicity profile.

Waste StreamHandling Procedure
Solid Waste Collect in a sealable bag, then place inside a secondary rigid container. Label "Toxic - Incinerate Only."
Liquid Waste Segregate into "Basic Organic Toxicity" streams. Do not mix with oxidizers.
Contaminated PPE Gloves and weigh boats must be double-bagged and disposed of as hazardous chemical waste, not general trash.

References

  • PubChem. (n.d.). 3-Amino-4-(benzylamino)pyridine (Compound). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-(benzylamino)pyridine
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(benzylamino)pyridine
© Copyright 2026 BenchChem. All Rights Reserved.